Product packaging for 3-Acetyl-2-chloropyridine(Cat. No.:CAS No. 55676-21-6)

3-Acetyl-2-chloropyridine

Cat. No.: B057767
CAS No.: 55676-21-6
M. Wt: 155.58 g/mol
InChI Key: WIWIOUAFBHZLNQ-UHFFFAOYSA-N
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Description

3-Acetyl-2-chloropyridine (CAS 54574-82-2) is a high-value heteroaromatic building block extensively employed in medicinal chemistry and organic synthesis. Its molecular structure features two distinct reactive sites: the electron-deficient chlorine atom at the 2-position of the pyridine ring, which is amenable to nucleophilic aromatic substitution (SNAr) with various nucleophiles such as amines and alkoxides, and the acetyl carbonyl group, which serves as an electrophile for condensation reactions (e.g., forming hydrazones or oximes) or can be reduced to a chiral alcohol. This bifunctionality makes it an exceptionally versatile scaffold for constructing complex molecular architectures, particularly in the development of pharmaceutical candidates and agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B057767 3-Acetyl-2-chloropyridine CAS No. 55676-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWIOUAFBHZLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449121
Record name 3-Acetyl-2-chloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55676-21-6
Record name 3-Acetyl-2-chloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-2-chloropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of 3-Acetyl-2-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical Properties

This compound, with the CAS number 55676-21-6, is a yellow liquid under normal conditions.[1] It is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO[1][2][3]
Molecular Weight 155.58 g/mol [1][2]
Boiling Point 114 °C at 15 mmHg[4][5]
Density 1.233 ± 0.06 g/cm³ (Predicted)[4]
Appearance Yellow liquid[1]
CAS Number 55676-21-6[1][2][3]

Structure Elucidation

The structural confirmation of this compound relies on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). To date, no public records of its ¹³C NMR spectrum or single-crystal X-ray diffraction data were found in the conducted search.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom arrangement within the molecule. The reported ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the aromatic protons and the acetyl methyl protons.[5]

The assignments are as follows:

  • δ 8.44 (dd, J = 5.0, 2.0 Hz, 1H): This signal corresponds to the proton at the 6-position of the pyridine ring.

  • δ 7.91 (dd, J = 7.5, 2.0 Hz, 1H): This signal is attributed to the proton at the 4-position of the pyridine ring.

  • δ 7.34 (dd, J = 7.5, 5.0 Hz, 1H): This signal represents the proton at the 5-position of the pyridine ring.

  • δ 2.68 (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group.[5]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the molecular weight of this compound. The mass spectrum displays a molecular ion peak (M⁺) consistent with its molecular formula, C₇H₆ClNO.[2][6] The fragmentation pattern, though not detailed in the available literature, would be expected to show characteristic losses, such as the loss of a methyl group (CH₃) or an acetyl group (CH₃CO).

Structure Elucidation Workflow

The logical workflow for the structure elucidation of this compound is depicted in the following diagram.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Crude Product Purification Purification Synthesis->Purification HNMR ¹H NMR Spectroscopy Purification->HNMR MS Mass Spectrometry (GC-MS) Purification->MS CNMR ¹³C NMR Spectroscopy (Data Not Found) Purification->CNMR Xray X-ray Crystallography (Data Not Found) Purification->Xray Structure Confirmed Structure of This compound HNMR->Structure MS->Structure

Caption: Logical workflow for the structure elucidation of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method starting from 2-chloronicotinic acid.[7]

Step 1: Formation of Lithium 2-chloronicotinate

  • In a suitable reaction vessel, dissolve 2-chloronicotinic acid in water.

  • Add a lithium-containing compound, such as lithium hydroxide monohydrate, to the solution while stirring.

  • Continue stirring until the reaction to form the lithium salt is complete.

  • Dry the resulting 2-chloronicotinic acid lithium salt.

Step 2: Grignard Reaction

  • Suspend the dried lithium 2-chloronicotinate in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to a low temperature (e.g., -10 to 0 °C).

  • Slowly add a solution of methyl magnesium bromide (Grignard reagent) to the cooled suspension.

  • Allow the reaction to proceed to completion.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding an acidic aqueous solution.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield the final product.

¹H NMR Spectroscopy Protocol

The following is a general protocol for obtaining a ¹H NMR spectrum of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts for aromatic and aliphatic protons (typically 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a general protocol for the GC-MS analysis of this compound.

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

    • Oven Program: Use a temperature program to separate the components of the sample. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.

    • Carrier Gas: Use an inert carrier gas, such as helium, at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

    • Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).

    • Detector: Ensure the detector is properly tuned and calibrated.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

References

Spectroscopic Profile of 3-Acetyl-2-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetyl-2-chloropyridine (IUPAC Name: 1-(2-chloropyridin-3-yl)ethanone), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Spectroscopic Data Summary

The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The data presented here has been compiled from available literature and spectral databases.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environment in a molecule. The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals for the pyridine ring protons and the acetyl methyl protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.44dd5.0, 2.0H-6 (Pyridine)
7.91dd7.5, 2.0H-4 (Pyridine)
7.34dd7.5, 5.0H-5 (Pyridine)
2.68s--CH₃ (Acetyl)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹³C NMR data for this compound was publicly available at the time of this report. The following are predicted chemical shifts based on computational models and analysis of structurally similar compounds. These values should be used as a reference and are subject to experimental verification.

Predicted Chemical Shift (δ) ppmAssignment
~198C=O (Acetyl)
~152C-2 (Pyridine, C-Cl)
~148C-6 (Pyridine)
~138C-4 (Pyridine)
~132C-3 (Pyridine, C-C=O)
~123C-5 (Pyridine)
~29-CH₃ (Acetyl)
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. An FTIR spectrum for this compound is available on the SpectraBase database. The principal absorption bands are expected to correspond to the carbonyl stretch of the ketone, C-Cl bond vibrations, and aromatic ring vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O Stretch (Aryl Ketone)
~1570, ~1450MediumC=C Stretch (Aromatic Ring)
~1100MediumC-Cl Stretch
~3050WeakAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. For this compound (Molecular Weight: 155.58 g/mol ), the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.[1] A GC-MS spectrum is noted as available in the SpectraBase repository.[2]

m/zProposed Fragment Ion
155[M]⁺ (Molecular Ion)
140[M - CH₃]⁺
112[M - CH₃CO]⁺
76[C₅H₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 8 to 16 scans are acquired to achieve a good signal-to-noise ratio. The data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.

Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. A typical setup would involve a non-polar capillary column (e.g., DB-5ms) with an oven program starting at a lower temperature and ramping up to ensure separation. The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution IR IR Spectroscopy (FTIR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dilution->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 3-Acetyl-2-chloropyridine (CAS: 55676-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Acetyl-2-chloropyridine, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Core Properties and Identification

This compound, with the CAS number 55676-21-6, is a substituted pyridine derivative.[1][2][3] Its unique structure, featuring both a chloro and an acetyl group on the pyridine ring, makes it a valuable building block for creating more complex molecular architectures.[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO[1][2][3]
Molecular Weight 155.58 g/mol [1][2][3]
Appearance Colorless to brown or yellow clear liquid[1][4][5]
Boiling Point 114 °C at 15 mmHg[4][5]
Density 1.233 g/cm³ (Predicted)[4][5]
Specific Gravity (20/20) 1.27
Refractive Index 1.5440 - 1.5500[4][5]
Flash Point >110 °C[4][5]
Vapor Pressure 0.06 mmHg at 25 °C[5]
Purity ≥ 98% (HPLC/GC)[1]
Storage Conditions Room temperature, recommended cool and dark (<15°C); Inert atmosphere[1][4]
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 55676-21-6[1][2]
IUPAC Name 1-(2-chloropyridin-3-yl)ethanone[2]
Synonyms 2-Chloro-3-acetyl-pyridine, 1-(2-chloro-3-pyridinyl)ethanone[1][3]
MDL Number MFCD03840751[1]
PubChem CID 10942697[1][2]
EC Number 695-379-8[2][6]
SMILES CC(=O)c1cccnc1Cl[3][7]
InChIKey WIWIOUAFBHZLNQ-UHFFFAOYSA-N[2][7]

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Several synthetic routes have been developed, with a common method involving the reaction of 2-chloronicotinic acid derivatives with organometallic reagents.

Synthesis from 2-Chloronicotinic Acid

A patented method describes the synthesis of this compound from 2-chloronicotinic acid. This process is noted for its high yield, high product purity, and suitability for large-scale production under mild conditions.[8]

Experimental Protocol:

  • Salt Formation: 2-chloronicotinic acid is reacted with a lithium-containing compound (such as lithium hydroxide monohydrate) to generate 2-chloronicotinic acid lithium salt.[8]

  • Drying: The resulting lithium salt is thoroughly dried.[8]

  • Grignard Reaction: The dried 2-chloronicotinic acid lithium salt is dissolved in tetrahydrofuran (THF) and cooled to below -4°C under a nitrogen atmosphere.[8]

  • Addition: Methyl magnesium bromide (a Grignard reagent) is added to the solution, initiating an addition reaction to form this compound.[8]

  • Work-up and Purification: The reaction is quenched, and the product is isolated. Purification can be achieved via reduced pressure rectification to yield the final product with high purity (e.g., 99.5%).[8]

G A 2-Chloronicotinic Acid B 2-Chloronicotinic Acid Lithium Salt A->B  + LiOH·H₂O C This compound (Crude Product) B->C  1. Dry  2. + Methyl Magnesium Bromide in THF (< -4°C) D Purified this compound C->D  Reduced Pressure Rectification

Figure 1. Synthesis workflow for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the chloro and acetyl functional groups, making it a versatile intermediate.[1]

Key Reactions
  • Nucleophilic Substitution: The chlorine atom at the 2-position is a good leaving group, susceptible to nucleophilic substitution reactions. This allows for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to build more complex heterocyclic structures.[9]

  • Acetyl Group Reactions: The acetyl group can undergo a range of reactions common to ketones. For example, it can be reduced to an alcohol or oxidized to a carboxylic acid, providing pathways to different functionalized pyridine derivatives.[9]

  • Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution, although the conditions are often harsher due to the electron-withdrawing nature of the nitrogen atom and the attached functional groups.[1][9]

G cluster_main This compound cluster_reactions Potential Reactions A Pyridine Ring R3 Electrophilic Substitution A->R3  Reacts on the ring B Acetyl Group (C(O)CH₃) R1 Reduction / Oxidation B->R1  Reacts at the ketone C Chloro Group (Cl) R2 Nucleophilic Substitution C->R2  Displacement of Cl⁻ G A This compound (CAS 55676-21-6) B Pharmaceuticals A->B C Agrochemicals A->C D Material Science A->D E Organic Synthesis A->E B_sub Anti-inflammatory Anticancer (e.g., Volitinib) Analgesics B->B_sub C_sub Herbicides Pesticides C->C_sub D_sub Polymers Coatings D->D_sub E_sub Complex Heterocycles E->E_sub

References

The Rising Therapeutic Potential of 3-Acetyl-2-chloropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Within this broad class, derivatives of 3-acetyl-2-chloropyridine are emerging as a versatile and potent class of compounds with a wide spectrum of biological activities. The presence of the chloro, acetyl, and pyridine ring functionalities provides a unique electronic and structural framework, making it an excellent starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer and enzyme inhibitory properties. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this promising area.

Anticancer Activity of this compound Derivatives

Derivatives synthesized from this compound have demonstrated significant potential as anticancer agents. A prominent class of these derivatives are the pyrazolo[3,4-b]pyridines, which have shown potent activity against a variety of cancer cell lines. The mechanism of action for these compounds often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various derivatives synthesized from this compound.

Table 1: Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
6n MCF-7 (Breast)-[1]
MDA-MB-231 (Breast)-[1]
HeLa (Cervical)-[1]
Kyse150 (Esophageal)-[1]
C03 Km-12 (Colon)0.304[2]
MCF-7 (Breast)>10[2]
HUVEC (Normal)>10[2]
4 HCT-116 (Colon)31.3[3]
MCF-7 (Breast)19.3[3]
HepG2 (Liver)22.7[3]
A549 (Lung)36.8[3]
8 HCT-116 (Colon)35.8[3]
MCF-7 (Breast)28.1[3]
HepG2 (Liver)25.4[3]
A549 (Lung)40.2[3]
11 HCT-116 (Colon)40.1[3]
MCF-7 (Breast)33.6[3]
HepG2 (Liver)30.9[3]
A549 (Lung)45.7[3]
14 HCT-116 (Colon)49.0[3]
MCF-7 (Breast)42.5[3]
HepG2 (Liver)38.6[3]
A549 (Lung)55.1[3]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine and Other Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
C03 TRKA56[2]
4 CDK2/cyclin A2240[3]
8 CDK2/cyclin A2650[3]
11 CDK2/cyclin A2500[3]
14 CDK2/cyclin A2930[3]
13a CDK2/cyclin A396 (µg/mL)[4]
GSK3β118 (µg/mL)[4]
8a CDK2/cyclin A675 (µg/mL)[4]
GSK3β134 (µg/mL)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A general synthetic route to pyrazolo[3,4-b]pyridine derivatives involves the condensation of 2-chloro-3-cyanopyridines with hydrazines.[5]

G A This compound B Reaction with Hydrazine Hydrate A->B Step 1 C Pyrazolo[3,4-b]pyridine Scaffold B->C Step 2 Cyclization D Further Functionalization (e.g., Suzuki Coupling) C->D Step 3 E Biologically Active Derivatives D->E

Caption: General synthesis workflow for pyrazolo[3,4-b]pyridine derivatives.

In Vitro Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B, an aminoxanthene dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include appropriate vehicle and positive controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for a further 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the concentration of the compound.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. Kinase inhibition is a predominant mechanism.

Kinase Inhibition Pathway

Many derivatives act as inhibitors of protein kinases that are crucial for cancer cell signaling and survival. For example, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (TRKs).

G cluster_0 Signaling Cascade cluster_1 Inhibitory Action cluster_2 Cell Cycle Control cluster_3 Inhibitory Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRK) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., Ras/Erk, PI3K/Akt) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Derivative (e.g., C03) Inhibitor->Receptor Inhibits CDK Cyclin-Dependent Kinase (e.g., CDK2) CellCycle Cell Cycle Progression CDK->CellCycle CDK_Inhibitor Pyrazolo[3,4-b]pyridine Derivative (e.g., 4) CDK_Inhibitor->CDK Inhibits

Caption: Kinase inhibition by this compound derivatives.

Tubulin Polymerization Inhibition

Some pyrazolo[3,4-b]pyridine analogues of combretastatin A-4 act by inhibiting tubulin polymerization, which is essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

G Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellDivision Cell Division Spindle->CellDivision G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Inhibitor Pyrazolo[3,4-b]pyridine Derivative (e.g., 6n) Inhibitor->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this starting material allows for the generation of diverse chemical libraries, leading to the identification of potent inhibitors of various kinases and other biological targets. The data and protocols presented in this guide underscore the significant potential of these compounds. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical candidates. The continued exploration of this compound derivatives is poised to yield the next generation of targeted therapies for a range of diseases.

References

The Versatility of 3-Acetyl-2-chloropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Building Block in Drug Discovery and Development

Introduction

3-Acetyl-2-chloropyridine is a versatile heterocyclic compound that has emerged as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, namely the reactive acetyl and chloro groups on the pyridine ring, provide medicinal chemists with a valuable scaffold for the construction of complex molecular architectures. This technical guide delves into the significant applications of this compound in medicinal chemistry, with a focus on its role in the development of novel therapeutic agents. We will explore its utility in the synthesis of anticancer, antiviral, anti-inflammatory, and antimicrobial compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and synthetic workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the synthetic potential of this important chemical entity.

Synthetic Accessibility and Key Reactions

The utility of this compound as a building block is underscored by its accessibility through various synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with an organometallic reagent like methylmagnesium bromide.[1] The reactivity of the acetyl and chloro groups allows for a diverse range of chemical transformations, making it a valuable starting material for a multitude of derivatives.

The acetyl group can participate in reactions such as Claisen-Schmidt condensation to form chalcones, which are precursors to various heterocyclic systems like pyrimidines. The chloro group, being a good leaving group, can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups and the construction of fused ring systems. This dual reactivity is a key reason for its widespread use in the synthesis of targeted therapies.[2]

Applications in Anticancer Drug Discovery

This compound has proven to be a valuable scaffold for the development of novel anticancer agents, particularly in the realm of kinase inhibitors. Its derivatives have shown potent activity against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.

Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. This compound has been instrumental in the synthesis of potent inhibitors of several important kinase families.

Derivatives of triazolopyridine, synthesized from precursors related to this compound, have been identified as potent dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs). These dual-action compounds have shown significant antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity of Triazolopyridine Derivatives (JAK/HDAC Inhibitors)

CompoundTarget Cancer Cell LineIC50 (µM)
19 MDA-MB-231 (Breast Cancer)Submicromolar
19 RPMI-8226 (Multiple Myeloma)Submicromolar

Data sourced from a study on triazolopyridine-based dual JAK/HDAC inhibitors.[3]

The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and immune responses. Its aberrant activation is implicated in various cancers.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK

JAK-STAT Signaling Pathway and Inhibition

Cyanopyridone and pyrido[2,3-d]pyrimidine derivatives synthesized using methodologies applicable to this compound have demonstrated potent dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are key drivers of angiogenesis and tumor cell proliferation.

Table 2: In Vitro Cytotoxic Activities of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)
5a MCF-7 (Breast Cancer)1.77 ± 0.1
5a HepG2 (Liver Cancer)2.71 ± 0.15
5e MCF-7 (Breast Cancer)1.39 ± 0.08
5e HepG2 (Liver Cancer)10.70 ± 0.58
7b MCF-7 (Breast Cancer)6.22 ± 0.34

Data from a study on dual VEGFR-2/HER-2 inhibitors.[4]

The VEGFR-2 and HER-2 signaling pathways are crucial for tumor progression, making them important targets for cancer therapy.

VEGFR_HER2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding HER2_Ligand Ligand HER2 HER-2 HER2_Ligand->HER2 Binding PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK MAPK Pathway VEGFR2->MAPK HER2->PI3K_Akt HER2->MAPK Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Cell_Proliferation MAPK->Angiogenesis Inhibitor Cyanopyridone/ Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibitor->HER2

VEGFR-2 and HER-2 Signaling Pathways and Inhibition
Experimental Protocol: Synthesis of Triazolopyridine Derivatives

The synthesis of triazolopyridine derivatives often involves a multi-step process starting from a substituted aminopyridine. While not directly starting from this compound in the cited literature, the general approach to constructing the triazolopyridine core is relevant for researchers working with pyridine-based scaffolds.

Triazolopyridine_Synthesis Start 2-Amino-6-bromopyridine Step1 Reaction with Ethoxycarbonyl isothiocyanate Start->Step1 Intermediate1 Thiourea Intermediate Step1->Intermediate1 Step2 Reaction with Hydroxylamine Intermediate1->Step2 Intermediate2 Triazolopyridine Core Step2->Intermediate2 Step3 Suzuki Coupling with Phenylboronic acids Intermediate2->Step3 Intermediate3 Coupled Intermediate Step3->Intermediate3 Step4 Reductive Amination Intermediate3->Step4 Intermediate4 Amine Intermediate Step4->Intermediate4 Step5 Treatment with NH2OH/NaOH Intermediate4->Step5 Final_Product Triazolopyridine Hydroxamate Analogues Step5->Final_Product Antiviral_Synthesis Start1 NSAID/Aromatic Carboxylic Acid Step1 Esterification (EDC, DMAP) Start1->Step1 Start2 5-chloro-3-hydroxypyridine Start2->Step1 Purification Silica Gel Chromatography Step1->Purification Final_Product Chloropyridinyl Ester (3CLpro Inhibitor) Purification->Final_Product Antimicrobial_Synthesis Start1 3-Acetylpyridine Step1 Claisen-Schmidt Condensation (NaOH or KOH) Start1->Step1 Start2 Aromatic Aldehyde Start2->Step1 Intermediate1 Chalcone Step1->Intermediate1 Step2 Cyclocondensation (Base) Intermediate1->Step2 Start3 Urea or Thiourea Start3->Step2 Final_Product Pyrimidine Derivative (Antimicrobial Agent) Step2->Final_Product

References

Solubility of 3-Acetyl-2-chloropyridine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Acetyl-2-chloropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework based on analogous compounds and detailed experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively utilize this compound in their work.

Introduction to this compound

This compound (CAS No: 55676-21-6) is a substituted pyridine derivative with the molecular formula C₇H₆ClNO. Its structure, featuring a pyridine ring, a chlorine atom, and an acetyl group, imparts a moderate polarity to the molecule. Understanding its solubility is crucial for a variety of applications, including reaction solvent selection, purification process design (such as crystallization), and formulation development.

Qualitative Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventInferred Qualitative SolubilityRationale
Alcohols Methanol, EthanolLikely SolubleThe polar hydroxyl group of alcohols can interact with the nitrogen and carbonyl oxygen of the solute.
Halogenated Dichloromethane, ChloroformLikely SolubleThese solvents are of intermediate polarity and are known to dissolve a wide range of organic compounds.
Ketones AcetoneLikely SolubleAcetone's polarity is suitable for dissolving moderately polar compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Likely Moderately Soluble to SolubleEthers are good solvents for many organic compounds, though solubility may be less than in more polar solvents.
Esters Ethyl AcetateLikely Moderately SolubleEthyl acetate is a moderately polar solvent.
Aromatic Hydrocarbons TolueneLikely Sparingly SolubleThe nonpolar nature of toluene makes it a poorer solvent for polar molecules.
Aliphatic Hydrocarbons Hexane, HeptaneLikely InsolubleThe significant difference in polarity would likely result in poor solubility.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Highly SolubleThese solvents have high dielectric constants and are excellent solvents for a wide range of compounds.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

This method is straightforward and relies on the accurate measurement of mass.

3.1.1. Experimental Protocol

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatted shaker or a stirring plate in a temperature-controlled bath is recommended.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, centrifugation of the sample is recommended.

  • Sampling: Carefully withdraw a known volume or mass of the clear, saturated supernatant.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Quantification: Once the solvent is completely removed, re-weigh the container with the solid residue. The mass of the dissolved this compound can then be determined.

  • Calculation: The solubility is calculated as the mass of the solute per volume (or mass) of the solvent (e.g., in g/100 mL or g/100 g).

G cluster_prep Preparation cluster_equil Equilibration cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to settle/centrifuge equil1->equil2 quant1 Withdraw known amount of supernatant equil2->quant1 quant2 Evaporate solvent quant1->quant2 quant3 Weigh residue quant2->quant3 quant4 Calculate solubility quant3->quant4 G cluster_calib Calibration cluster_sample Sample Analysis calib1 Prepare standard solutions calib2 Measure absorbance at λmax calib1->calib2 calib3 Plot calibration curve calib2->calib3 sample4 Determine concentration from curve calib3->sample4 Use for quantification sample1 Prepare saturated solution sample2 Dilute supernatant sample1->sample2 sample3 Measure absorbance sample2->sample3 sample3->sample4 sample5 Calculate original solubility sample4->sample5

The Synthetic Versatility of 3-Acetyl-2-chloropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-chloropyridine is a pivotal heterocyclic building block in modern organic synthesis, offering a unique combination of reactive sites that enable diverse and complex molecular architectures. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of high-value pharmaceutical agents, including targeted cancer therapies such as Volitinib. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its participation in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and various transformations of its acetyl moiety. This document aims to serve as a thorough resource, complete with tabulated quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways to empower researchers in leveraging the full synthetic potential of this versatile reagent.

Introduction

Heterocyclic compounds are at the core of drug discovery and development, with pyridine scaffolds being particularly prevalent in a multitude of clinically approved drugs. Among the vast array of functionalized pyridines, this compound stands out due to its trifunctional nature. The pyridine ring itself provides a key structural motif, while the chloro and acetyl groups at the 2- and 3-positions, respectively, offer orthogonal handles for a wide range of chemical modifications. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic displacement, while the acetyl group itself can undergo a variety of condensation and transformation reactions. Furthermore, the carbon-chlorine bond is a versatile anchor for the construction of carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. This guide will systematically explore these facets of its reactivity.

Synthesis of this compound

The efficient synthesis of this compound is critical for its application in larger-scale synthetic campaigns. Several routes to this intermediate have been reported, with varying yields and scalability. A common and effective method involves the reaction of a 2-chloronicotinic acid derivative with an organometallic methylating agent.

Experimental Protocol: Synthesis from 2-chloronicotinic acid lithium salt[1]
  • Preparation of 2-chloronicotinic acid lithium salt: To a stirred solution of lithium hydroxide monohydrate (1 eq.) in water, 2-chloronicotinic acid (1 eq.) is added portion-wise, maintaining the temperature between 40-50°C. The reaction mixture is stirred for 2 hours, then cooled to below 20°C. The resulting precipitate is collected by suction filtration and dried to afford 2-chloronicotinic acid lithium salt.

  • Synthesis of this compound: The dried 2-chloronicotinic acid lithium salt is suspended in tetrahydrofuran (THF) in a reaction vessel under a nitrogen atmosphere and cooled to below -4°C. A solution of methylmagnesium bromide in THF (1.2 eq.) is added dropwise, ensuring the temperature does not exceed 0°C. After the addition is complete, the reaction mixture is warmed to 20-25°C and stirred for 2 hours. The reaction is then quenched by the dropwise addition of 6M hydrochloric acid at a temperature not exceeding 10°C. The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

PrecursorReagentsYield (%)Purity (%)Reference
2-chloronicotinic acid lithium saltMethylmagnesium bromide, THF73.899.5 (GC)[1]
2-chloronicotinonitrileMethylmagnesium chloride65-[1]
3-acetylpyridineHydrogen peroxide, Phosphorus oxychloride33 (2 steps)-[1]
Methyl 2-chloronicotinateMethylmagnesium bromide66-[1]
Weinreb amide of 2-chloronicotinic acidMethylmagnesium chloride72-[1]

Reactivity at the C-2 Position: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles and is an excellent handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyridine ring, further enhanced by the acetyl group, facilitates SNAr reactions. This is particularly useful for the introduction of nitrogen and oxygen nucleophiles. A prominent example is the Buchwald-Hartwig amination.

Reactants This compound + Amine Reaction_Conditions Inert Solvent (e.g., Toluene) Heat (e.g., 80°C) Reactants->Reaction_Conditions Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) Catalyst_System->Reaction_Conditions Product N-Aryl/Alkyl-3-acetylpyridin-2-amine Reaction_Conditions->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Isolated Product Workup->Final_Product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination with Cyclohexane-1,2-diamine[2]
  • A Schlenk vessel is charged with (+/-)-trans-1,2-diaminocyclohexane (1.0 eq.), 2-bromo-6-methylpyridine (2.0 eq., note: this is an analogous substrate, the protocol can be adapted for this compound), (±)-BINAP (0.04 eq.), [Pd2(dba)3] (0.02 eq.), and NaOtBu (2.8 eq.).

  • Anhydrous toluene is added, and the resulting mixture is heated to 80°C with stirring for 4 hours under an inert atmosphere.

  • After cooling to room temperature, diethyl ether is added.

  • The mixture is washed with brine, dried over MgSO4, and the solvent is removed under reduced pressure.

  • The product is purified by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.

The Suzuki-Miyaura coupling allows for the arylation or vinylation at the C-2 position using boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine Derivative[3][4]
  • An oven-dried Schlenk tube is charged with the chloropyridine (1.0 eq.), the corresponding boronic acid (1.5 eq.), a palladium catalyst such as Pd2(dba)3 (1.5 mol%), a suitable ligand like P(t-Bu)3, and a base such as spray-dried KF (3.0 eq.).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • Anhydrous solvent (e.g., THF or dioxane) is added, and the reaction mixture is heated (e.g., to 50-110°C) until the starting material is consumed, as monitored by GC or TLC.

  • After cooling, the reaction mixture is filtered through a pad of silica gel and concentrated.

  • The crude product is purified by flash chromatography.

The Sonogashira coupling facilitates the introduction of terminal alkynes at the C-2 position.

Experimental Protocol: Sonogashira Coupling of a Halopyridine[5]
  • To a degassed solution of the halopyridine (1.1 eq.) in a mixture of THF and Et3N (2:1), Pd(PPh3)4 (0.15 eq.) and CuI (0.3 eq.) are added.

  • After further degassing, the terminal alkyne (1.0 eq.) is added dropwise.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

The Heck reaction enables the coupling of this compound with alkenes.

Experimental Protocol: Heck Coupling of an Aryl Halide[6]
  • A Schlenk tube is charged with the aryl halide (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)2 (1.0 mol%), a suitable ligand (e.g., a tetrahydropyrimidinium salt, 2 mol%), and a base such as K2CO3 (2 mmol).

  • A solvent system such as DMF/H2O (1:1) is added.

  • The mixture is heated to 80°C for 4 hours.

  • After cooling, the mixture is extracted with ethyl acetate/hexane, filtered through silica gel, and concentrated.

  • The product is purified by flash chromatography.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference(s)
Suzuki-MiyauraArylboronic acidPd2(dba)3 / P(t-Bu)3KFTHF50Moderate[2]
SonogashiraTerminal alkynePd(PPh3)4 / CuIEt3NTHF/Et3NRoom Temp.Good[3]
HeckStyrenePd(OAc)2 / NHC ligandK2CO3DMF/H2O80Good[4]

Reactivity of the Acetyl Group

The acetyl group at the C-3 position is a versatile functional handle for various transformations, including condensations and the formation of new heterocyclic rings.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the acetyl group with an active methylene compound, typically catalyzed by a weak base, to form an α,β-unsaturated product.

Start This compound Intermediate Adduct Intermediate Start->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Base Weak Base (e.g., Piperidine) Base->Intermediate catalyst Dehydration Dehydration (-H2O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Simplified reaction pathway for the Knoevenagel condensation of this compound.

Experimental Protocol: General Knoevenagel Condensation[7][8]
  • To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.0 eq.) in a suitable solvent like ethanol, a catalytic amount of a weak base (e.g., piperidine) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of Pyrazole Derivatives

The acetyl group, in conjunction with the adjacent pyridine ring, can be utilized to construct fused or substituted pyrazole rings. A common method involves condensation with hydrazine derivatives.

Experimental Protocol: Synthesis of a Pyrazole Derivative from a 1,3-Dicarbonyl Compound[9]
  • A mixture of a 1,3-dicarbonyl compound (which can be formed in situ from this compound via Claisen condensation) (1.0 eq.) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0 eq.) in a solvent such as ethanol is heated to reflux.

  • The reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then purified, typically by column chromatography, to afford the pyrazole product.

Application in Drug Discovery: Synthesis of Volitinib

This compound is a key starting material in the synthesis of Volitinib, a potent and selective c-Met inhibitor for the treatment of cancer. The synthesis showcases the sequential reactivity of the chloro and acetyl groups.

Start This compound Step1 Nucleophilic Substitution (e.g., with an amine) Start->Step1 Intermediate1 2-Amino-3-acetylpyridine Derivative Step1->Intermediate1 Step2 Reaction of Acetyl Group (e.g., Cyclization) Intermediate1->Step2 Intermediate2 Fused Heterocyclic Core Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Volitinib Volitinib Step3->Volitinib

References

The Evolving Chemistry of 3-Acetyl-2-chloropyridine: A Gateway to Novel Reactions and Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 3-Acetyl-2-chloropyridine is emerging as a pivotal building block in modern organic synthesis, enabling the development of novel reactions and providing access to complex molecular architectures of interest to the pharmaceutical and agrochemical industries. This technical guide delves into the reactivity of this versatile substrate, with a focus on palladium-catalyzed cross-coupling reactions, the synthesis of fused heterocyclic systems, and its application in multicomponent reactions. Detailed experimental protocols and quantitative data are provided to support researchers in drug discovery and process development.

This compound serves as a valuable intermediate for creating a diverse range of substituted pyridine derivatives. Its unique electronic and steric properties, arising from the presence of both an acetyl group and a chlorine atom on the pyridine ring, allow for selective transformations at either the C2 or C3 position. This has made it a sought-after precursor for the synthesis of kinase inhibitors and other biologically active molecules.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Toolkit

The chlorine atom at the C2 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. While challenging with electron-deficient heteroaryl chlorides, optimized catalyst systems can achieve high yields.[3]

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids

Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Pyridine-3-boronic acid Pd(OAc)₂ (2) SPhos (4) Cs₂CO₃ 1,4-Dioxane/H₂O 100 18 >90 (representative)

| 2 | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | - | KF | THF | 50 | 12 | Moderate to High |

Note: Yields are representative for 2-chloropyridine substrates and may vary for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), the respective boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) are added via syringe. The reaction mixture is then placed in a preheated oil bath at 100 °C and stirred vigorously for 18 hours. After cooling, the reaction is worked up and purified by standard methods.[3]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' This compound This compound This compound->Oxidative_Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

A simplified representation of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[1] This reaction is particularly useful for accessing novel aniline derivatives of this compound, which are precursors to a range of bioactive molecules.

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Anilines

Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Aniline Pd₂(dba)₃ (1.5) XPhos (3.0) NaOtBu Toluene 80-110 >90 (representative)

| 2 | Heteroarylamine | Pd(OAc)₂ / BINAP | - | Cs₂CO₃ | Toluene | Reflux | Moderate to High |

Note: Yields are representative for aryl chloride substrates and may vary for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using a Schlenk line, an oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 mmol). This compound (1.0 mmol) and the desired amine (1.2 mmol) are then added. Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 15 minutes before being heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, worked up, and purified.[4]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add Pd catalyst, ligand, base, This compound, and amine Solvent Add anhydrous solvent (e.g., Toluene) Reagents->Solvent Heating Heat to 80-110 °C with stirring Solvent->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Dilute, wash with water and brine Cooling->Extraction Purification Purify by column chromatography Extraction->Purification Product Product Purification->Product

A typical experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyridines.[5] These products are versatile intermediates for the synthesis of more complex heterocyclic systems.

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Entry Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (1) Et₃N THF RT to 50 High

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | (i-Pr)₂NEt | CH₂Cl₂ | RT | High |

Note: Yields are representative and conditions may need to be optimized for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1 mol%). A base, typically an amine such as triethylamine or diisopropylethylamine, is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then subjected to an appropriate work-up and purification.[6]

Synthesis of Fused Heterocycles: Building Complexity

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are prevalent in many biologically active compounds.[7][8]

Diagram: Synthesis of Pyrido[2,3-d]pyrimidines

Fused_Heterocycle_Synthesis Start 3-Acetyl-2-aminopyridine (from Buchwald-Hartwig) Step1 Reaction with α,β-unsaturated carbonyl or equivalent Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product Pyrido[2,3-d]pyrimidine Step2->Product

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electrophilic substitution reactions of 3-acetyl-2-chloropyridine, a versatile building block in medicinal chemistry and drug development. Due to the electron-deficient nature of the pyridine ring, further compounded by the presence of electron-withdrawing chloro and acetyl substituents, direct electrophilic aromatic substitution on this substrate is challenging. This document outlines the theoretical basis for the anticipated reactivity and regioselectivity of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Where direct experimental data is unavailable in the current literature, this guide presents detailed, generalized experimental protocols based on analogous reactions with similar pyridine derivatives. The aim is to equip researchers with a foundational understanding and practical starting points for the synthetic modification of the this compound scaffold.

Introduction: The Challenge of Electrophilic Substitution on this compound

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on pyridine significantly more difficult compared to benzene. The nitrogen atom can also be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring towards electrophilic attack.

In the case of this compound, the pyridine ring is further deactivated by two electron-withdrawing substituents: a chloro group at the 2-position and an acetyl group at the 3-position. The chloro group deactivates the ring through its inductive effect, although it can donate some electron density via resonance. The acetyl group is strongly deactivating through both inductive and resonance effects. The combination of these factors makes direct electrophilic substitution on this compound a formidable synthetic challenge, often requiring harsh reaction conditions and resulting in low yields.

Regioselectivity: Predicting the Site of Electrophilic Attack

The directing effects of the existing substituents on the pyridine ring are crucial in predicting the regioselectivity of any potential electrophilic substitution.

  • 2-Chloro Group: Halogens are generally ortho, para-directing in electrophilic aromatic substitution on benzene rings. However, in the context of the pyridine ring, its influence is considered alongside the strong directing effects of the ring nitrogen and other substituents.

  • 3-Acetyl Group: The acetyl group is a meta-directing deactivator.

  • Pyridine Nitrogen: The nitrogen atom strongly directs incoming electrophiles to the 3- (meta) and 5-positions.

Considering these factors, the C-5 position is the most likely site for electrophilic attack on this compound. The C-4 position is sterically hindered by the adjacent acetyl group, and the C-6 position is electronically deactivated.

Figure 1. Predicted regioselectivity of electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions: Theoretical Pathways and Experimental Considerations

The following sections detail the theoretical pathways and provide generalized experimental protocols for key electrophilic substitution reactions on this compound. It is important to note that these protocols are based on reactions with analogous, more reactive pyridine derivatives and may require significant optimization for the target substrate.

Nitration

Direct nitration of highly deactivated pyridines is often unsuccessful or proceeds with very low yields. A common strategy to enhance the reactivity of the pyridine ring is through the formation of the corresponding N-oxide.

Nitration_Workflow start This compound n_oxide This compound N-oxide start->n_oxide Oxidation (e.g., m-CPBA) nitrated_n_oxide 5-Nitro-3-acetyl-2-chloropyridine N-oxide n_oxide->nitrated_n_oxide Nitration (HNO3/H2SO4) final_product 5-Nitro-3-acetyl-2-chloropyridine nitrated_n_oxide->final_product Deoxygenation (e.g., PCl3)

Figure 2. Proposed workflow for the nitration of this compound via N-oxide formation.

Experimental Protocol (General):

  • N-oxide Formation: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a solution of sodium bisulfite and extract the product with an organic solvent.

  • Nitration: To a mixture of concentrated nitric acid and sulfuric acid at 0 °C, slowly add the this compound N-oxide. Carefully control the temperature during the addition. After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 50-60 °C) for several hours. Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

  • Deoxygenation: Dissolve the nitrated N-oxide in a solvent such as chloroform and add phosphorus trichloride (PCl₃) dropwise at 0 °C. After the addition, heat the mixture to reflux until the reaction is complete. Cool the reaction and pour it into a cold, saturated sodium bicarbonate solution. Extract the product with an organic solvent.

Reaction StepReagentsTypical ConditionsExpected Yield (Analogous Systems)
N-Oxide Formationm-CPBA, DCM0 °C to RT, 12-24 h70-90%
NitrationHNO₃, H₂SO₄0 °C to 60 °C, 2-6 h30-50%
DeoxygenationPCl₃, CHCl₃0 °C to reflux, 1-3 h60-80%
Halogenation (Bromination)

Direct bromination of deactivated pyridines can sometimes be achieved under forcing conditions. An analogous procedure for the bromination of 3-acetylpyridine to yield 3-acetyl-2-bromopyridine suggests that direct halogenation might be feasible, though likely at a different position for our substrate.

Halogenation_Workflow start This compound brominated_product 5-Bromo-3-acetyl-2-chloropyridine start->brominated_product Bromination (Br2, oleum)

Figure 3. Proposed workflow for the direct bromination of this compound.

Experimental Protocol (General):

  • To a mixture of oleum (fuming sulfuric acid), add this compound at room temperature.

  • Heat the mixture to a moderately elevated temperature (e.g., 80-100 °C).

  • Slowly add bromine to the reaction mixture, maintaining the temperature.

  • Continue heating for several hours until the reaction is complete (monitored by GC-MS).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a strong base (e.g., NaOH) to precipitate the crude product.

  • Filter, wash with water, and purify the product by recrystallization or column chromatography.

ReactionReagentsTypical ConditionsExpected Yield (Analogous Systems)
BrominationBr₂, Oleum80-100 °C, 4-8 h20-40%
Sulfonation

Sulfonation of pyridine is notoriously difficult and requires high temperatures. The expected product would be the 5-sulfonic acid derivative.

Sulfonation_Workflow start This compound sulfonated_product This compound-5-sulfonic acid start->sulfonated_product Sulfonation (SO3, H2SO4, HgSO4 catalyst)

Figure 4. Proposed workflow for the sulfonation of this compound.

Experimental Protocol (General):

  • To a solution of concentrated sulfuric acid, add this compound and a catalytic amount of mercury(II) sulfate.

  • Heat the mixture to a high temperature (e.g., 220-240 °C).

  • Introduce sulfur trioxide (SO₃) gas into the reaction mixture over several hours.

  • Maintain the high temperature for an extended period (e.g., 24 hours).

  • Cool the reaction mixture and carefully dilute with water.

  • Neutralize with a base (e.g., calcium carbonate) to precipitate the inorganic salts.

  • Filter the mixture and isolate the sulfonic acid product from the filtrate, often as a salt.

ReactionReagentsTypical ConditionsExpected Yield (Analogous Systems)
SulfonationSO₃, H₂SO₄, HgSO₄220-240 °C, 24 hVery Low (<10%)
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine and its deactivated derivatives. The nitrogen atom complexes with the Lewis acid catalyst, further deactivating the ring and preventing the reaction. Therefore, direct Friedel-Crafts reactions on this compound are not considered a viable synthetic route.

Conclusion

The electrophilic substitution of this compound is a challenging synthetic endeavor due to the inherent electron-deficient nature of the pyridine ring, which is further exacerbated by the presence of two deactivating substituents. Based on theoretical principles, electrophilic attack is predicted to occur at the C-5 position. While direct nitration, halogenation, and sulfonation may be attempted under harsh conditions, the yields are expected to be low. A more promising approach for nitration involves the activation of the pyridine ring through N-oxide formation. Friedel-Crafts reactions are generally not applicable to this substrate. The experimental protocols provided in this guide are based on analogous systems and should serve as a starting point for optimization by researchers in the field. Further investigation into alternative functionalization methods, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, may prove more fruitful for the derivatization of the this compound scaffold.

The Versatile Building Block: An In-depth Technical Guide to 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-chloropyridine is a versatile heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique structural features, possessing both an electrophilic acetyl group and a nucleophilically displaceable chlorine atom on a pyridine ring, render it a highly valuable synthon for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in pharmaceutical and agrochemical research. Detailed experimental protocols for key transformations and a thorough examination of its role in the synthesis of the c-Met inhibitor, Volitinib, are presented to illustrate its practical significance.

Chemical and Physical Properties

This compound is a yellow liquid at room temperature.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 55676-21-6[1]
Molecular Formula C₇H₆ClNO[1]
Molecular Weight 155.58 g/mol [1]
Appearance Yellow liquid[1]
Boiling Point 114 °C at 15 mmHg[2]
Purity ≥ 98% (HPLC)[1]
Storage Store at 0-8°C[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-chloronicotinic acid with a methylating agent. A patented method describes the formation of a lithium salt of 2-chloronicotinic acid, which is then reacted with methyl magnesium bromide to yield the target compound.

Experimental Protocol: Synthesis from 2-Chloronicotinic Acid

  • Formation of Lithium 2-chloronicotinate: 2-chloronicotinic acid is reacted with lithium hydroxide monohydrate in water to form lithium 2-chloronicotinate. The salt is then isolated and dried.

  • Grignard Reaction: The dried lithium 2-chloronicotinate (1 part by weight) is suspended in tetrahydrofuran (THF) (4.5 parts by weight) and cooled to below -4°C under a nitrogen atmosphere.

  • A solution of methyl magnesium bromide in THF (1.2 equivalents) is added dropwise, maintaining the temperature between 10-15°C.

  • Work-up: The reaction mixture is quenched by dropwise addition to water at a temperature not exceeding 10°C. The pH is adjusted with 6M hydrochloric acid.

  • Extraction and Purification: The aqueous phase is extracted with ethyl acetate. The combined organic phases are concentrated, and the crude product is purified by reduced pressure distillation to afford this compound.

This method is reported to be suitable for large-scale production with high yield and purity.

Reactivity and Key Transformations

The reactivity of this compound is characterized by the distinct functionalities of its core structure: the pyridine ring, the chloro substituent, and the acetyl group. This allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Cross-Coupling Reactions at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement via various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl compounds. While specific examples with this compound are not abundant in the literature, protocols for the Suzuki coupling of other chloropyridines with arylboronic acids are well-established and can be adapted. High yields are often achieved using a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system.[2][3]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling [2][3]

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), a ligand (e.g., a phosphine ligand, if required), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Add a degassed solvent (e.g., toluene, 1,4-dioxane, aqueous mixtures).

  • Heat the reaction mixture to the required temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

ReactantsCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
2,3,5-trichloropyridine, Arylboronic acidsPd(OAc)₂Na₂CO₃H₂O/DMF60High
2,4-dichloropyrimidine, Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane100 (MW)71

Table of representative Suzuki-Miyaura coupling reactions of chloropyridines.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Copper-free conditions have also been developed.[4]

Generalized Experimental Protocol: Sonogashira Coupling [4]

  • To a degassed solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, Et₃N), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) salt (e.g., CuI, 1-10 mol%).

  • Add a base (e.g., triethylamine, diisopropylamine).

  • Stir the reaction mixture at room temperature or with heating until the starting material is consumed.

  • After completion, the reaction is worked up by adding water and extracting with an organic solvent.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)
Aryl bromidePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSOup to 97
Aryl iodideTMS-acetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF-

Table of representative Sonogashira coupling reactions.

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. This palladium-catalyzed reaction can be applied to this compound to introduce a variety of amine functionalities. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[5][6]

Generalized Experimental Protocol: Buchwald-Hartwig Amination [6][7]

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS).

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture with stirring. Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction, quench with water, and extract the product.

  • Purify the crude product by column chromatography.

Aryl HalideAmineCatalyst/LigandBaseSolventYield (%)
2-bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃]/(±)-BINAPNaOtBuToluene60
Chlorophenyl derivativePiperidinePd₂(dba)₃/XPhosNaOtBuToluene-

Table of representative Buchwald-Hartwig amination reactions.

Reactions of the Acetyl Group

The acetyl group at the 3-position offers a handle for a variety of chemical modifications, further expanding the synthetic utility of this compound.

  • Claisen-Schmidt Condensation for Chalcone Synthesis: The acetyl group can undergo a Claisen-Schmidt condensation with aromatic or heteroaromatic aldehydes in the presence of a base to form chalcones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic compounds like pyrazoles.[8]

Generalized Experimental Protocol: Claisen-Schmidt Condensation

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol), add the desired aldehyde (1.0 equiv.).

  • Add a solution of a strong base (e.g., aqueous KOH or NaOH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify to precipitate the chalcone.

  • Filter, wash with water, and recrystallize the product.

  • Knoevenagel Condensation: The acetyl group can also participate in Knoevenagel condensations with active methylene compounds, such as malononitrile, in the presence of a basic catalyst.

  • Haloform Reaction: The methyl ketone functionality can undergo the haloform reaction in the presence of a base and a halogen to yield the corresponding carboxylic acid (2-chloropyridine-3-carboxylic acid) and a haloform.[8]

  • Willgerodt-Kindler Reaction: This reaction allows for the conversion of the aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding amide or carboxylic acid with the functional group at the terminal position of the alkyl chain. This involves reacting the ketone with sulfur and a secondary amine, such as morpholine.[9][10][11][12]

  • Reduction: The acetyl group can be reduced to the corresponding alcohol (1-(2-chloropyridin-3-yl)ethanol) or completely reduced to an ethyl group.

  • Amination: The carbonyl group can be converted to an amine, for example, via reductive amination, to produce compounds like 1-(2-chloropyridin-3-yl)ethanamine.[13][14][15]

Application in the Synthesis of Volitinib

A significant application of this compound is its use as a key starting material in the synthesis of Volitinib, a potent and selective c-Met inhibitor developed for the treatment of cancer.[2]

The c-Met Signaling Pathway and its Role in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as proliferation, motility, and morphogenesis. However, aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the development and progression of many human cancers. This dysregulation can lead to increased tumor growth, invasion, and metastasis.

cMet_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K activates RAS RAS Dimerization->RAS activates STAT STAT Dimerization->STAT activates Motility Motility & Invasion Dimerization->Motility AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT->Proliferation Volitinib Volitinib Volitinib->Dimerization inhibits experimental_workflow start This compound step1 Cross-Coupling (e.g., Buchwald-Hartwig) start->step1 intermediate1 Aminated Pyridine Intermediate step1->intermediate1 step2 Cyclization to form Triazolopyridine Core intermediate1->step2 intermediate2 Triazolopyridine Intermediate step2->intermediate2 step3 Further Functionalization (e.g., Suzuki Coupling) intermediate2->step3 end Volitinib step3->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Acetyl-2-chloropyridine from 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-acetyl-2-chloropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis originates from readily available 2-chloronicotinic acid and primarily explores the addition of a methyl group via a Grignard reagent. Two principal methodologies are presented: a two-step process involving the formation of a carboxylate salt intermediate, and a more direct one-step approach. This application note includes a comprehensive summary of quantitative data, detailed experimental procedures, and a logical workflow diagram to facilitate successful synthesis in a laboratory setting.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued in medicinal chemistry for the synthesis of bioactive heterocyclic compounds.[1] Its applications include the development of anti-inflammatory and analgesic drugs.[1] The strategic location of the acetyl and chloro groups on the pyridine ring allows for a variety of subsequent chemical modifications, making it a valuable precursor for creating diverse molecular architectures in drug discovery programs. This document outlines reliable and reproducible methods for its preparation from 2-chloronicotinic acid.

Data Presentation

The following table summarizes the quantitative data for the different synthetic approaches to this compound from 2-chloronicotinic acid, based on documented examples.

MethodStarting MaterialKey ReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Two-Step (via Lithium Salt)2-Chloronicotinic Acid1. LiOH·H₂O2. MeMgBrWater/THF40-50 (Step 1)-4 (Step 2)2 (Step 1)63.199.4[2]
Two-Step (via Sodium Salt)2-Chloronicotinic Acid1. Na₂CO₃2. MeMgBrWater/THF40-50 (Step 1)2 (Step 1)~90 (Step 1)-[2]
One-Step (Direct Reaction)2-Chloronicotinic AcidMeMgBr (2.5 equiv.)Not specifiedNot specifiedNot specified77-[2]

Experimental Protocols

Safety Precautions
  • Grignard Reagents: Methylmagnesium bromide is highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Reagents and Solvents: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Method 1: Two-Step Synthesis via Lithium 2-Chloronicotinate

This method involves the initial formation of the lithium salt of 2-chloronicotinic acid, followed by the Grignard reaction.

Step 1: Synthesis of Lithium 2-Chloronicotinate

  • To a reaction vessel equipped with a magnetic stirrer, add 2-chloronicotinic acid and water.

  • While stirring, add one equivalent of lithium hydroxide monohydrate (LiOH·H₂O).

  • Heat the mixture to 40-50 °C and stir for approximately 2 hours until the reaction is complete.

  • Remove the water under reduced pressure to obtain the dry lithium 2-chloronicotinate salt.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the dried lithium 2-chloronicotinate in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to below -4 °C using a suitable cooling bath.

  • Under a nitrogen atmosphere, add methylmagnesium bromide (MeMgBr, typically 1.2 equivalents in THF solution) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

    • Allow the mixture to warm to room temperature (20-25 °C) and stir for 2 hours.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield this compound as a yellow liquid.[1]

Method 2: One-Step Synthesis (Direct Reaction)

This protocol involves the direct addition of the Grignard reagent to 2-chloronicotinic acid.

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloronicotinic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Under a nitrogen atmosphere, add methylmagnesium bromide (approximately 2.5 equivalents in an ethereal solution) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C. The initial equivalents will react with the acidic proton of the carboxylic acid.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Follow the work-up and purification procedure as described in Method 1, Step 2.

Characterization Data for this compound

  • Appearance: Yellow liquid[1]

  • Molecular Formula: C₇H₆ClNO[1][3]

  • Molecular Weight: 155.58 g/mol [1][3]

  • Boiling Point: 114 °C at 15 mmHg[4]

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.44 (dd, J = 5.0 and 2.0 Hz, 1H), 7.91 (dd, J = 7.5 and 2.0 Hz, 1H), 7.34 (dd, J = 7.5 and 5.0 Hz, 1H), 2.68 (s, 3H).[4]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: One-Step Synthesis cluster_end Final Product and Work-up 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Salt_Formation Salt Formation (LiOH or Na2CO3) 2_Chloronicotinic_Acid->Salt_Formation Grignard_Reaction_2 Direct Grignard Reaction (MeMgBr, THF) 2_Chloronicotinic_Acid->Grignard_Reaction_2 Carboxylate_Salt 2-Chloronicotinate Salt (Lithium or Sodium) Salt_Formation->Carboxylate_Salt Grignard_Reaction_1 Grignard Reaction (MeMgBr, THF) Carboxylate_Salt->Grignard_Reaction_1 Workup Aqueous Work-up & Purification Grignard_Reaction_1->Workup Grignard_Reaction_2->Workup Final_Product This compound Workup->Final_Product

References

Application of 3-Acetyl-2-chloropyridine in the Synthesis of Volitinib

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the synthesis of Volitinib, a potent and selective c-Met inhibitor, utilizing 3-Acetyl-2-chloropyridine as a key starting material. The synthesis involves the formation of a pyrazolopyridine core, followed by subsequent functionalization to yield the final active pharmaceutical ingredient. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, quantitative data, and visual representations of the synthetic workflow and the targeted biological pathway.

Introduction

Volitinib (also known as Savolitinib, AZD6094, or HMPL-504) is a promising therapeutic agent that selectively inhibits the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a critical target for cancer therapy. The synthesis of Volitinib can be efficiently achieved through a multi-step process commencing with this compound. This precursor undergoes a crucial cyclization reaction to form the core pyrazolopyridine scaffold of the Volitinib molecule.

Synthesis of Volitinib from this compound

The overall synthetic strategy for Volitinib starting from this compound involves two main stages:

  • Formation of the Pyrazolo[3,4-b]pyridine Intermediate: This involves the reaction of this compound with a hydrazine derivative to form the bicyclic pyrazolopyridine core.

  • Functionalization and Final Assembly: The pyrazolopyridine intermediate is then further modified through a series of reactions to introduce the remaining structural components of the Volitinib molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, a critical precursor for Volitinib.

StepReactantsProductYield (%)Purity (%)Reference
12-Chloronicotinic acid, Lithium-containing compound2-Chloronicotinic acid lithium salt90-CN115611802B
22-Chloronicotinic acid lithium salt, Methyl magnesium bromideThis compound73.899.5 (GC)CN115611802B

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from patent CN115611802B.

Step 1: Synthesis of 2-Chloronicotinic acid lithium salt

  • To a suitable reaction vessel, add 100g of tap water and 20g of sodium carbonate.

  • Rapidly add 60g of 2-chloronicotinic acid to the stirred solution.

  • Control the temperature between 40-50 °C and allow the reaction to proceed for 2 hours.

  • Cool the reaction mixture to below 20 °C using a cold brine bath.

  • Collect the precipitated product by suction filtration and dry it in an oven to obtain 2-chloronicotinate lithium salt.

Step 2: Synthesis of this compound

  • In a 2000L reaction kettle, add 200kg of tetrahydrofuran.

  • Start stirring and add 100kg of the 2-chloronicotinic acid lithium salt from the previous step.

  • Add an additional 250kg of tetrahydrofuran.

  • Replace the air in the kettle with nitrogen.

  • Cool the reaction mixture to below -4 °C under a nitrogen atmosphere.

  • Slowly add 300kg of methyl magnesium bromide.

  • After the addition is complete, warm the reaction mixture to 20-25 °C and stir for 2 hours.

  • Allow the layers to separate. The aqueous phase is extracted once with 200L of ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure.

  • Purify the crude product by rectification under reduced pressure to obtain this compound.

Protocol 2: Synthesis of the Pyrazolo[3,4-b]pyridine Intermediate (General Procedure)

This is a generalized protocol based on established chemical principles for the formation of pyrazolopyridines.

  • Dissolve this compound in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of a substituted hydrazine (e.g., hydrazine hydrate).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Volitinib's Mechanism of Action: c-Met Signaling Pathway Inhibition

Volitinib is a highly selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion. In many cancers, this pathway is aberrantly activated. Volitinib competitively binds to the ATP-binding site of the c-Met kinase domain, thereby blocking its phosphorylation and downstream signaling.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation Volitinib Volitinib Volitinib->cMet Inhibits PI3K PI3K P_cMet->PI3K RAS RAS P_cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Responses Cell Proliferation, Survival, Migration, Invasion mTOR->Cell_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Responses

Caption: c-Met Signaling Pathway and Inhibition by Volitinib.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Volitinib, starting from this compound.

Volitinib_Synthesis_Workflow Start This compound Step1 Reaction with Hydrazine derivative Start->Step1 Intermediate1 Pyrazolo[3,4-b]pyridine Intermediate Step1->Intermediate1 Step2 Functionalization Steps (e.g., Suzuki Coupling, etc.) Intermediate1->Step2 Volitinib Volitinib Step2->Volitinib

Caption: Synthetic Workflow for Volitinib.

References

Application Notes: 3-Acetyl-2-chloropyridine as a Key Intermediate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-acetyl-2-chloropyridine as a versatile starting material for the synthesis of potent anticancer drug candidates. The focus is on the development of fused heterocyclic compounds, specifically[1][2][3]triazolo[1,5-a]pyridines, which have demonstrated significant activity against various cancer cell lines through the inhibition of critical signaling pathways.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. The presence of a reactive acetyl group and a displaceable chloro substituent allows for a variety of chemical transformations, making it an ideal starting point for the construction of complex heterocyclic systems with therapeutic potential. This document outlines a representative synthetic strategy for the preparation of[1][2][3]triazolo[1,5-a]pyridine derivatives and details their biological evaluation and mechanism of action.

Synthetic Strategy and Experimental Protocols

The general synthetic approach involves the initial conversion of the acetyl group of this compound into a hydrazone, followed by an intramolecular cyclization to form the triazolopyridine core. Subsequent modifications can be introduced to enhance the anticancer activity and selectivity of the final compounds.

Protocol 1: Synthesis of a[1][2][3]triazolo[1,5-a]pyridine Derivative

This protocol describes a plausible synthetic route for a[1][2][3]triazolo[1,5-a]pyridine derivative, a class of compounds that has shown promising anticancer activity.

Step 1: Hydrazone Formation

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Oxidative Cyclization to form the Triazolopyridine Ring

  • Suspend the hydrazone from Step 1 (1.0 eq) in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for example, (diacetoxyiodo)benzene (1.5 eq), in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the[1][2][3]triazolo[1,5-a]pyridine derivative.

Anticancer Activity and Quantitative Data

A series of[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.

Compound IDHCT-116 (Colon Cancer) IC50 (µM)U-87 MG (Glioblastoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
1c 2.5 ± 0.33.1 ± 0.44.2 ± 0.5
2d 1.8 ± 0.22.4 ± 0.33.5 ± 0.4
Doxorubicin 0.8 ± 0.11.2 ± 0.21.5 ± 0.2

Data is representative of compounds from this class and may not be directly derived from this compound, but illustrates the potential of the scaffold.

Mechanism of Action and Signaling Pathways

The anticancer activity of the synthesized[1][2][3]triazolo[1,5-a]pyridine derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. Notably, compounds from this class have been shown to modulate the PI3K/AKT signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is aberrantly activated. Certain[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been shown to inhibit the phosphorylation of AKT, a key downstream effector in this pathway, thereby leading to the induction of apoptosis in cancer cells.

Visualizations

Synthetic Workflow

G A This compound B Hydrazone Intermediate A->B Hydrazine Hydrate, Ethanol, Reflux C [1,2,4]triazolo[1,5-a]pyridine Derivative B->C Oxidative Cyclization (e.g., (diacetoxyiodo)benzene)

Caption: Synthetic route to[1][2][3]triazolo[1,5-a]pyridine derivatives.

Inhibition of PI3K/AKT Signaling Pathway

G cluster_0 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis Inhibitor [1,2,4]triazolo[1,5-a]pyridine Derivative Inhibitor->AKT Inhibits Phosphorylation

Caption: Inhibition of the PI3K/AKT signaling pathway by a synthesized derivative.

Conclusion

This compound serves as a highly effective and versatile intermediate for the synthesis of novel anticancer agents. The resulting[1][2][3]triazolo[1,5-a]pyridine derivatives exhibit potent antiproliferative activity against various cancer cell lines, with a mechanism of action involving the inhibition of the PI3K/AKT signaling pathway. These findings highlight the potential of this chemical scaffold in the development of new targeted cancer therapies. Further optimization of these lead compounds could lead to the discovery of clinically viable drug candidates.

References

HPLC method development for purity analysis of 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the purity analysis of 3-Acetyl-2-chloropyridine is essential for ensuring the quality and consistency of this important chemical intermediate.[1] As a key building block in the synthesis of various pharmaceutical compounds, its purity can directly impact the safety and efficacy of the final drug products.[2] This document provides a detailed application note and a comprehensive protocol for developing a stability-indicating reverse-phase HPLC method suitable for researchers, scientists, and drug development professionals.

The proposed method is designed to separate this compound from its potential impurities, including starting materials, by-products from synthesis, and degradation products. One known potential impurity from its synthesis is 2-(2'-chloropyridin-3-yl)propan-2-ol.[3] A stability-indicating method ensures that any degradation products formed under stress conditions (such as acid, base, oxidation, heat, and light) are also effectively separated, providing a reliable assessment of the compound's stability and purity.[4][5]

Application Note

Introduction

This compound (CAS: 55676-21-6, Molecular Formula: C₇H₆ClNO, Molecular Weight: 155.58 g/mol ) is a critical intermediate in organic synthesis, particularly for manufacturing active pharmaceutical ingredients (APIs).[1][6] Accurate determination of its purity is a crucial step in quality control. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.

Experimental Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector is required.[7] The chromatographic conditions have been optimized for the separation of this compound from its potential impurities.

Table 1: Optimized Chromatographic Conditions

ParameterRecommended Value
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Method Validation Strategy

The analytical method should be validated according to ICH (International Council for Harmonisation) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by performing forced degradation studies.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.[9]

  • Diluent Preparation: Mix equal volumes of acetonitrile and HPLC-grade water (50:50, v/v).

  • Standard Stock Solution (approx. 1000 µg/mL):

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL):

    • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.[7]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the Working Standard Solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample using the peak areas obtained from the chromatograms.

Calculation of Purity (%):

% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Calculation of Impurities (%):

% Impurity = (Area_Impurity / Sum of all Peak Areas) * 100

Protocol 3: Forced Degradation Studies (for Specificity)

To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions.[10]

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 4 hours. Neutralize the solution before dilution and injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 2 hours. Neutralize the solution before dilution and injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to dry heat at 105°C for 24 hours. Then, prepare a sample solution for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the proposed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

HPLC_Method_Development_Workflow start_end start_end process process decision decision data data A Start: Define Analytical Objective (Purity) B Literature Search & Compound Property Analysis A->B C Initial Method Scouting (Column, Mobile Phase) B->C D Optimize Chromatographic Conditions (Gradient, Temp) C->D E System Suitability Check (SST) D->E F Is SST acceptable? E->F F->D No G Forced Degradation Studies F->G Yes H Method Validation (ICH Guidelines) G->H I Finalized Protocol & Documentation H->I J End: Routine Analysis I->J

Caption: Workflow for HPLC Method Development and Validation.

Stability_Indicating_Method cluster_stress Forced Degradation Conditions analyte analyte stressor stressor product product method method result result Acid Acid Hydrolysis Degradants Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation (H2O2) Oxidation->Degradants Heat Thermal Heat->Degradants Light Photolytic Light->Degradants Analyte This compound (Drug Substance) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Heat Analyte->Light Method Stability-Indicating HPLC Method Analyte->Method Degradants->Method Resolution Result: Baseline separation of Analyte from all Degradation Products Method->Resolution

Caption: Logical concept of a stability-indicating HPLC method.

References

Application Notes and Protocols: ¹H NMR and ¹³C NMR Analysis of 3-Acetyl-2-chloropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and spectroscopic analysis guidelines for common reactions involving 3-acetyl-2-chloropyridine, a versatile building block in organic synthesis. The focus is on the characterization of reaction products using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. In this section, we detail the protocol for the coupling of this compound with arylboronic acids and provide representative NMR data for the resulting 3-acetyl-2-arylpyridine products.

Experimental Protocol: Synthesis of 1-(2-(p-tolyl)pyridin-3-yl)ethanone

This protocol describes the synthesis of a representative 3-acetyl-2-arylpyridine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), p-tolylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(2-(p-tolyl)pyridin-3-yl)ethanone.

Experimental Workflow:

Suzuki_Workflow A Reaction Setup (Reagents, Catalyst, Solvent) B Inert Atmosphere (Evacuate & Backfill) A->B C Reaction (Heating & Stirring) B->C D Reaction Monitoring (TLC/LC-MS) C->D H Incomplete D->H I Complete D->I E Aqueous Workup (Extraction & Washing) F Purification (Column Chromatography) E->F G Product Analysis (NMR, MS) F->G H->C Continue Reaction I->E

Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: NMR Analysis of a Representative Suzuki Coupling Product

Table 1: ¹H and ¹³C NMR Data for 1-(2-Methyl-4-phenyl-6-(p-tolyl)pyridin-3-yl)ethanone in CDCl₃ [1]

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Acetyl-CH2.00 (s, 3H)32.1
Pyridine-CH2.62 (s, 3H)23.0
p-Tolyl-CH2.41 (s, 3H)21.3
Pyridine-H₅7.55 (s, 1H)118.2
Aromatic-H7.29 (d, J=8.0 Hz, 2H), 7.39-7.50 (m, 5H), 7.94 (d, J=8.2 Hz, 2H)127.0, 128.5, 128.9, 129.0, 129.5
Acetyl-C =O-206.3
Aromatic-C-134.2, 135.9, 138.5, 139.4
Pyridine-C-147.3, 154.0, 157.0

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, particularly amines.

Experimental Protocol: Synthesis of 3-Acetyl-2-(phenylamino)pyridine

This protocol outlines a general procedure for the nucleophilic aromatic substitution of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), aniline (1.1 mmol, 1.1 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add N,N-Dimethylformamide (DMF) (5 mL).

  • Heat the reaction mixture to 100-120 °C and stir.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 3-acetyl-2-(phenylamino)pyridine.

Reaction Pathway:

SNAr_Pathway cluster_reactants Reactants cluster_product Product Reactant1 This compound Product 3-Acetyl-2-(phenylamino)pyridine Reactant1->Product K₂CO₃, DMF, Heat Reactant2 Aniline Reactant2->Product

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and a protocol for the Suzuki coupling reaction of 3-Acetyl-2-chloropyridine, a challenging yet valuable building block.

The presence of the electron-withdrawing acetyl group at the 3-position and the inherent lower reactivity of the C-Cl bond in 2-chloropyridines necessitate carefully optimized reaction conditions to achieve high yields.[1] Key challenges include the potential for catalyst deactivation and the need for highly active catalytic systems to facilitate the oxidative addition step.[3] These notes offer guidance on catalyst selection, reaction parameter optimization, and a detailed experimental protocol for the successful coupling of this compound with various arylboronic acids.

Data Presentation: Reaction Conditions for Suzuki Coupling of Functionalized 2-Chloropyridines

Entry2-Chloropyridine SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)Cs₂CO₃1,4-Dioxane/H₂O10018High (not specified)[1]
22,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃DMF/H₂O601289[4]
32,3,5-Trichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃DMF/H₂O601292[4]
42,3,5-Trichloropyridine4-Fluorophenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃DMF/H₂O601285[4]
52-ChloropyrazinePhenylboronic acidPd(II) ONO pincer complex (0.01 mol%)K₂CO₃H₂O/Toluene100198[5]
62,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane120 (MW)0.2595[6]

Experimental Protocols

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:
  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)[1]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[1]

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 eq)[1][3]

  • Anhydrous 1,4-dioxane or Toluene (5-10 mL)[1][3]

  • Degassed water (if using a biphasic system)[1]

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer with heating

  • System for inert atmosphere operations

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the flask via syringe. If a biphasic system is used, add the degassed water at this stage.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or brine.[1]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst atmosphere Establish Inert Atmosphere: (Evacuate & Backfill) catalyst->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat_stir Heat & Stir (e.g., 80-110°C) solvent->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor quench Quench Reaction (Cool & Add Water) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify product Isolated Product purify->product Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)Ln-X pd0->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)Ln-R² pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_complex2->product reactants1 3-Acetyl-2-Cl-Py (R¹-X) reactants2 Ar-B(OH)₂ (R²-BY₂) + Base

References

Application Notes and Protocols for the Use of 3-Acetyl-2-chloropyridine in Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Acetyl-2-chloropyridine as a key intermediate in the synthesis of potent agrochemicals, specifically focusing on sulfonylurea herbicides. The protocols detailed herein are intended to serve as a guide for the laboratory synthesis, characterization, and biological evaluation of these herbicidal compounds.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring a reactive chlorine atom and an acetyl group on a pyridine ring, makes it an excellent starting material for the construction of complex heterocyclic systems. In the realm of agrochemicals, pyridine-based compounds have demonstrated significant biological activity and are integral to the development of modern herbicides.[2]

This document focuses on the synthesis of a representative sulfonylurea herbicide, Nicosulfuron, using a derivative of this compound. Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[3][4] This inhibition leads to the cessation of plant growth and eventual death of susceptible weeds.[5]

Synthesis of a Nicosulfuron Intermediate from this compound

While a direct one-step conversion is not typical, a plausible and chemically sound synthetic pathway to a key intermediate for Nicosulfuron, 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, can be conceptualized starting from this compound. This intermediate is a crucial building block for the final herbicide.[6][7][8][9]

Experimental Workflow for Intermediate Synthesis

G cluster_0 Synthesis of 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide A This compound B Oxidation of Acetyl Group A->B e.g., KMnO4 C 2-Chloro-3-pyridinecarboxylic acid B->C D Amidation C->D e.g., SOCl2, then (CH3)2NH E 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide D->E F Sulfonylation E->F e.g., Chlorosulfonic acid G 2-(Chlorosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide F->G H Amination G->H e.g., NH3 I 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide H->I G cluster_1 Nicosulfuron Synthesis A 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide C Condensation Reaction A->C B 2-Amino-4,6-dimethoxypyrimidine B->C with a coupling agent (e.g., phenyl carbamate derivative) D Nicosulfuron C->D G cluster_2 Mechanism of Action: ALS Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alphaKeto α-Ketobutyrate alphaKeto->ALS Acetolactate Acetolactate ALS->Acetolactate alphaAceto α-Aceto-α-hydroxybutyrate ALS->alphaAceto Nico Nicosulfuron Nico->ALS Inhibition BCAA Valine, Leucine, Isoleucine Acetolactate->BCAA alphaAceto->BCAA Protein Protein Synthesis BCAA->Protein Growth Plant Growth and Development Protein->Growth Death Plant Death Growth->Death

References

Application Notes and Protocols for the Acylation of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the acylation of 2-chloropyridine derivatives, key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The following sections outline various methodologies, present quantitative data for reaction optimization, and provide step-by-step procedures for selected key transformations.

Introduction

Acylated pyridine scaffolds are prevalent in a wide range of biologically active compounds. The introduction of an acyl group onto a 2-chloropyridine ring provides a versatile handle for further functionalization, making these derivatives valuable building blocks in medicinal chemistry and drug discovery. This document explores several modern and classical approaches to achieve this transformation, including directed ortho-metalation, transition-metal-catalyzed cross-coupling reactions, and a non-classical nucleophilic acylation of silylated pyridines.

Data Presentation: Comparison of Acylation Methodologies

The following tables summarize quantitative data for different acylation methods, allowing for a comparative analysis of their scope and efficiency.

Table 1: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine with Acyl Chlorides

EntryAcyl ChlorideProductTemperature (°C)Time (d)Yield (%)
1Benzoyl chloride2-Benzoylpyridine60191
24-Methoxybenzoyl chloride2-(4-Methoxybenzoyl)pyridine60189
32-Bromobenzoyl chloride2-(2-Bromobenzoyl)pyridine60196
4Acetyl chloride2-Acetylpyridine60175
5Adamantane-1-carbonyl chloride2-(Adamantane-1-carbonyl)pyridine60187

Data sourced from a study on the spontaneous acylation of 2-(trialkylsilyl)pyridines, which proceeds without a catalyst.[1][2]

Table 2: Directed ortho-Metalation and Acylation of 2-Chloropyridine

EntryPosition of MetalationAcylating AgentProductYield (%)
13Benzoyl chloride2-Chloro-3-benzoylpyridine90
26Various electrophiles6-Substituted-2-chloropyridinesNot specified for acylation

Yield data for the 3-acylation is based on reports of directed metalation of 2-chloropyridine followed by quenching with an acyl chloride. C6-lithiation has also been reported, opening possibilities for functionalization at that position.[3]

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Protocol 1: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine with Benzoyl Chloride

This protocol describes a catalyst-free method for the acylation of a 2-silylated pyridine, which serves as a 2-chloropyridine precursor or analogue.[1][2]

Materials:

  • 2-(Trimethylsilyl)pyridine

  • Benzoyl chloride

  • Anhydrous acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add 2-(trimethylsilyl)pyridine (1.0 equiv).

  • Add benzoyl chloride (1.0 equiv) to the vial.

  • The reaction mixture is gently heated at 60 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-benzoylpyridine.

Protocol 2: Directed ortho-Metalation and Acylation of 2-Chloropyridine at the 3-Position

This protocol outlines the regioselective acylation of 2-chloropyridine at the 3-position via directed ortho-metalation.

Materials:

  • 2-Chloropyridine

  • Lithium diisopropylamide (LDA)

  • Benzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for low-temperature and inert atmosphere reactions

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-chloropyridine (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equiv) in THF to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Slowly add benzoyl chloride (1.2 equiv) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Palladium-Catalyzed Negishi-type Acylation of 2-Chloropyridine

This protocol provides a general framework for the acylation of 2-chloropyridine using a Negishi cross-coupling reaction with an organozinc reagent. Specific conditions may require optimization based on the acylating agent.

Materials:

  • 2-Chloropyridine

  • Acyl-zinc reagent (prepared in situ or from a stable precursor)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the ligand (1-5 mol%).

  • Add the anhydrous solvent, followed by 2-chloropyridine (1.0 equiv).

  • In a separate flask, prepare the acyl-zinc reagent or dissolve the pre-formed reagent in the reaction solvent.

  • Slowly add the acyl-zinc reagent (1.1-1.5 equiv) to the reaction mixture containing the 2-chloropyridine and catalyst.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride or 1 M HCl).

  • Extract the product with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key experimental workflows for the acylation of 2-chloropyridine derivatives.

Acylation_Workflow General Workflow for Acylation of 2-Chloropyridine Derivatives cluster_start Starting Material cluster_methods Acylation Methodologies cluster_intermediates Key Intermediates / Reagents cluster_end Final Product start 2-Chloropyridine metalation Directed ortho-Metalation (e.g., with LDA) start->metalation 1. Base cross_coupling Transition Metal-Catalyzed Cross-Coupling (e.g., Negishi, Kumada, Stille) start->cross_coupling Catalyst, Ligand silylation_acylation Silylation followed by Spontaneous Acylation start->silylation_acylation Silylation lithio_pyridine 3-Lithio-2-chloropyridine metalation->lithio_pyridine end_product Acylated 2-Chloropyridine Derivative cross_coupling->end_product silyl_pyridine 2-(Trimethylsilyl)pyridine silylation_acylation->silyl_pyridine lithio_pyridine->end_product 2. Acylating Agent acyl_metal Acyl-metal Reagent (e.g., Acyl-Zn, Acyl-Sn) acyl_metal->cross_coupling silyl_pyridine->end_product Acyl Chloride acyl_chloride Acyl Chloride acyl_chloride->silyl_pyridine

Caption: A flowchart illustrating three distinct synthetic pathways for the acylation of 2-chloropyridine derivatives.

Cross_Coupling_Cycle Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Acylation pd0 Pd(0)L_n pdII_halide R-Pd(II)L_n(Cl) pd0->pdII_halide Oxidative Addition pdII_acyl R-Pd(II)L_n(Acyl) pdII_halide->pdII_acyl Transmetalation pdII_acyl->pd0 Reductive Elimination product Acylated Pyridine (R-Acyl) pdII_acyl->product start_materials 2-Chloropyridine (R-Cl) + Acyl-Metal (Acyl-M) start_materials->pdII_halide R-Cl start_materials->pdII_acyl Acyl-M

Caption: A simplified catalytic cycle for the palladium-catalyzed cross-coupling acylation of 2-chloropyridine.

References

Application Notes and Protocols for the Quantification of 3-Acetyl-2-chloropyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-chloropyridine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate and precise quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most common and robust analytical techniques for this purpose.

Analytical Methodologies

The choice of analytical technique largely depends on the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC and GC offer excellent capabilities for the quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC with UV detection is particularly well-suited for the analysis of this compound due to the presence of a chromophore in its structure. A purity of ≥ 98% for this compound can be determined by HPLC.[2]

  • Gas Chromatography (GC): This technique is ideal for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) offers high sensitivity and resolution.[3][4][5] GC-MS provides the added advantage of mass confirmation of the analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values should be considered as illustrative and must be determined during in-house method validation.

ParameterHPLC-UVGC-FIDGC-MS
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL0.05 µg/mL
Linearity Range (R²) 1 - 100 µg/mL (>0.999)1 - 200 µg/mL (>0.999)0.1 - 100 µg/mL (>0.999)
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 3%< 2%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid (analytical grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to ensure elution of the analyte and any impurities. For example: 0-2 min: 10% B, 2-15 min: 10% to 90% B, 15-18 min: 90% B, 18-20 min: 90% to 10% B, 20-25 min: 10% B (re-equilibration).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of the reference standard (typically in the 220-280 nm range).[6]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (50:50 mixture of A and B).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[7]

  • Reaction Mixture Sample:

    • Quench a known volume of the reaction mixture.

    • Dilute the quenched sample with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[6]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.

  • Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Gas Chromatography (GC)

This protocol describes a GC method with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the quantification of this compound.

1. Instrumentation and Materials:

  • Gas chromatograph with an autosampler, split/splitless injector, and FID or MS detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound reference standard.

  • Methanol (HPLC grade) or another suitable volatile organic solvent.

  • Helium (carrier gas).

2. Chromatographic Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 280°C.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.[8]

  • Carrier Gas Flow: 1.0 mL/min (Helium).

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Conditions (if used):

    • Ion Source Temperature: 230°C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: m/z 40-300.

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[8]

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the expected concentration range of the samples.[8]

  • Reaction Mixture Sample:

    • Quench a known volume of the reaction mixture.

    • Perform a liquid-liquid extraction if necessary to transfer the analyte into a volatile organic solvent compatible with GC analysis and to remove non-volatile matrix components.

    • Dilute the extracted sample with the same solvent used for the standards to a concentration within the linear range of the method.

    • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.[8]

4. Data Analysis:

  • Create a calibration curve by plotting the peak area (or ion abundance for GC-MS) of the this compound standard injections against their concentrations.

  • Calculate the concentration of this compound in the reaction mixture sample from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ref_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase ref_std->dissolve_std serial_dil Serial Dilutions for Calibration Curve dissolve_std->serial_dil inject Inject Samples & Standards serial_dil->inject react_mix Quench Reaction Mixture dilute_sample Dilute Sample react_mix->dilute_sample filter_sample Filter Sample (0.45 µm) dilute_sample->filter_sample filter_sample->inject hplc_system HPLC System (C18 Column, UV Detector) chromatogram Generate Chromatogram hplc_system->chromatogram Data Acquisition peak_integration Integrate Peak Areas chromatogram->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantify Quantify Analyte in Sample cal_curve->quantify

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing ref_std Weigh Reference Standard dissolve_std Dissolve in Volatile Solvent ref_std->dissolve_std serial_dil Serial Dilutions for Calibration dissolve_std->serial_dil inject Inject Samples & Standards serial_dil->inject react_mix Quench Reaction Mixture extract_sample Liquid-Liquid Extraction (if needed) react_mix->extract_sample dilute_sample Dilute Sample extract_sample->dilute_sample filter_sample Filter Sample (0.45 µm) dilute_sample->filter_sample filter_sample->inject gc_system GC System (DB-5ms Column, FID/MS Detector) chromatogram Generate Chromatogram / Mass Spectrum gc_system->chromatogram Data Acquisition peak_integration Integrate Peak Areas / Ion Abundance chromatogram->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantify Quantify Analyte in Sample cal_curve->quantify

Caption: GC analysis workflow for this compound.

References

Synthesis of Heterocyclic Compounds from 3-Acetyl-2-chloropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-acetyl-2-chloropyridine as a versatile starting material. This key intermediate offers access to a range of fused pyridine ring systems, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to the presence of three reactive sites: the acetyl group, the chlorine atom, and the pyridine ring itself. The acetyl group's carbonyl carbon and α-methyl protons are susceptible to a variety of transformations. The chlorine atom at the 2-position is a good leaving group, readily displaced by nucleophiles in substitution reactions. The pyridine nitrogen influences the reactivity of the ring and can participate in complexation or act as a basic center. These features allow for the construction of diverse heterocyclic scaffolds, including, but not limited to, pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, pyrimido[4,5-b]pyridines, and thiazolo[5,4-b]pyridines.

I. Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including antibacterial properties. The synthesis of these compounds from this compound typically involves a condensation reaction with a hydrazine derivative, followed by cyclization.

Application Note:

This protocol describes the synthesis of a 3-methyl-1H-pyrazolo[3,4-b]pyridine derivative. The reaction proceeds via initial formation of a hydrazone by reaction of the acetyl group with hydrazine, followed by an intramolecular nucleophilic attack of the hydrazone nitrogen onto the carbon bearing the chlorine atom, leading to cyclization and formation of the fused pyrazole ring.

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford the desired 3-methyl-1H-pyrazolo[3,4-b]pyridine.

Quantitative Data Summary:

ProductReagentsSolventReaction Time (h)Yield (%)Reference
3-Methyl-1H-pyrazolo[3,4-b]pyridineThis compound, Hydrazine hydrateEthanol4-6High[1][2]

Logical Relationship Diagram:

Synthesis_Pyrazolopyridine A This compound C Hydrazone Intermediate A->C Condensation B Hydrazine Hydrate B->C D Intramolecular Cyclization (Nucleophilic Aromatic Substitution) C->D E 3-Methyl-1H-pyrazolo[3,4-b]pyridine D->E

Synthesis of Pyrazolo[3,4-b]pyridine

II. Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse pharmacological applications. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can be adapted for the construction of the thieno[2,3-b]pyridine scaffold starting from this compound.

Application Note:

This protocol outlines a modified Gewald-type synthesis to produce an ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate. The reaction involves the condensation of the acetyl group of this compound with ethyl cyanoacetate, followed by the addition of elemental sulfur and a base to facilitate the thiophene ring formation and subsequent cyclization.

Experimental Protocol: Synthesis of Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or Piperidine (base)

  • Ethanol

Procedure:

  • To a mixture of this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of morpholine.

  • Heat the mixture at reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure product.

Quantitative Data Summary:

ProductReagentsSolventReaction Time (h)Yield (%)Reference
Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylateThis compound, Ethyl cyanoacetate, Sulfur, MorpholineEthanol2-3Good[3]

Experimental Workflow Diagram:

Gewald_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Knoevenagel Condensation A->C B Ethyl Cyanoacetate B->C S Sulfur D Michael Addition of Sulfur S->D Base Morpholine (Base) Base->C Solvent Ethanol (Solvent) Heat Reflux C->D E Cyclization & Aromatization D->E F Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate E->F

Gewald-Type Synthesis Workflow

III. Synthesis of Pyrimido[4,5-b]pyridines

Pyrimido[4,5-b]pyridines are fused heterocyclic systems that are analogues of purines and pteridines, and thus are of interest in medicinal chemistry. They can be synthesized from this compound by reaction with amidines.

Application Note:

This protocol describes the synthesis of a 2,4-dimethylpyrimido[4,5-b]pyridine. The reaction involves the condensation of the acetyl group of this compound with acetamidine, followed by cyclization to form the fused pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-Dimethylpyrimido[4,5-b]pyridine

Materials:

  • This compound

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

  • To this solution, add acetamidine hydrochloride (1.5 eq) and stir for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., chloroform).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain the desired product.

Quantitative Data Summary:

ProductReagentsSolventReaction Time (h)Yield (%)Reference
2,4-Dimethylpyrimido[4,5-b]pyridineThis compound, Acetamidine hydrochloride, NaOEtEthanol8-10Moderate[4]

Signaling Pathway Analogy Diagram:

Pyrimidine_Synthesis_Pathway Start This compound Intermediate1 Condensation Adduct Start->Intermediate1 Condensation Reagent Acetamidine Reagent->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,4-Dimethylpyrimido [4,5-b]pyridine Intermediate2->Product Aromatization

Synthetic Pathway to Pyrimido[4,5-b]pyridine

IV. Synthesis of Thiazolo[5,4-b]pyridines

Thiazolo[5,4-b]pyridines are another class of heterocyclic compounds with potential biological activities. The Hantzsch thiazole synthesis provides a classical route to thiazoles, which can be adapted for the synthesis of the fused thiazolo[5,4-b]pyridine system.

Application Note:

This protocol outlines the synthesis of a 2-amino-4-methylthiazolo[5,4-b]pyridine. The synthesis involves the reaction of this compound with a brominating agent to form an α-haloketone intermediate, which then reacts with thiourea in a Hantzsch-type condensation.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazolo[5,4-b]pyridine

Materials:

  • This compound

  • Bromine or N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

Procedure:

  • Step 1: Bromination. Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or chloroform. Add bromine (1.0 eq) or NBS (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the crude 3-(bromoacetyl)-2-chloropyridine.

  • Step 2: Hantzsch Condensation. Dissolve the crude 3-(bromoacetyl)-2-chloropyridine (1.0 eq) in ethanol. Add thiourea (1.2 eq) and reflux the mixture for 3-5 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford pure 2-amino-4-methylthiazolo[5,4-b]pyridine.

Quantitative Data Summary:

ProductReagentsSolventReaction Time (h)Yield (%)Reference
2-Amino-4-methylthiazolo[5,4-b]pyridineThis compound, Bromine/NBS, ThioureaEthanol3-5 (Step 2)Good[5][6][7]

Experimental Workflow Diagram:

Hantzsch_Synthesis A This compound B Bromination (Br2 or NBS) A->B C 3-(Bromoacetyl)-2-chloropyridine (α-Haloketone) B->C E Hantzsch Condensation C->E D Thiourea D->E F 2-Amino-4-methylthiazolo[5,4-b]pyridine E->F

Hantzsch-Type Synthesis of Thiazolo[5,4-b]pyridine

Conclusion

This compound serves as a readily available and highly versatile precursor for the synthesis of a wide array of fused heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, pyrimido[4,5-b]pyridines, and thiazolo[5,4-b]pyridines. These synthetic routes are valuable for generating libraries of novel compounds for screening in drug discovery and development programs. Further modifications of the reaction conditions and starting materials can lead to a greater diversity of substituted heterocyclic derivatives.

References

Application Notes and Protocols: Scale-up Synthesis of 3-Acetyl-2-chloropyridine for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-chloropyridine is a critical intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds, including novel anticancer agents.[1][2] Its efficient and scalable synthesis is therefore of significant industrial importance. This document provides detailed protocols for the industrial-scale synthesis of this compound, focusing on a robust and high-yield method utilizing 2-chloronicotinic acid as the starting material. Alternative synthetic routes are also discussed and compared to provide a comprehensive overview for process development.

Introduction

This compound (CAS: 55676-21-6) is a key building block in the development of various bioactive molecules.[2] Notably, it serves as an essential intermediate in the synthesis of azaquinolinone and triazolopyridine anticancer drugs.[1] The unique reactivity of its chloropyridine structure allows for the introduction of diverse functional groups, making it a versatile reagent in medicinal chemistry and crop protection.[2] Several synthetic routes to this compound have been reported, each with distinct advantages and disadvantages for large-scale production. This document focuses on a scalable and economically viable process, providing detailed experimental procedures and comparative data to aid in process optimization and implementation.

Comparative Analysis of Synthetic Routes

Several methods for the synthesis of this compound have been explored. The selection of an appropriate route for industrial applications depends on factors such as raw material cost, reaction yield, product purity, and process safety. A summary of the primary routes is presented below.

Starting MaterialKey ReagentsReported YieldAdvantagesDisadvantages
2-Chloronicotinic AcidLithium hydroxide, Methylmagnesium bromideHighHigh yield, high purity, mild conditions, suitable for large-scale production.[1]Requires Grignard reagent, which can be sensitive to moisture and air.
3-AcetylpyridineHydrogen peroxide, Phosphorus oxychloride~33% (two steps)Readily available starting material.Low overall yield, expensive raw material, not ideal for large-scale production.[1]
2-ChloronicotinonitrileMethylmagnesium chloride~65%Good yield.Expensive starting material, requires a large excess of Grignard reagent.[1]
Methyl 2-chloronicotinateMethylmagnesium bromide~66%Good yield.Expensive starting material, not suitable for scale-up production.[1]

Recommended Industrial Synthesis Protocol

The following protocol is based on a patented method that offers high yield and purity, making it suitable for industrial-scale production.[1] The process involves the formation of a lithium salt of 2-chloronicotinic acid, followed by a Grignard reaction.

Synthesis of Lithium 2-chloronicotinate

Materials:

  • 2-Chloronicotinic acid

  • Lithium hydroxide monohydrate

  • Water

Equipment:

  • Glass-lined reactor with stirrer, temperature control, and condenser

Procedure:

  • Charge the reactor with water.

  • Add lithium hydroxide monohydrate to the reactor and stir until dissolved.

  • Slowly add 2-chloronicotinic acid to the lithium hydroxide solution. The molar ratio of 2-chloronicotinic acid to the lithium-containing compound should be between 0.9:1 and 1.0:1.[1]

  • Heat the reaction mixture to 40-50°C and stir until the reaction is complete (monitoring by a suitable analytical method such as HPLC is recommended).[1]

  • Isolate the lithium 2-chloronicotinate salt by filtration and dry under vacuum.

Synthesis of this compound

Materials:

  • Lithium 2-chloronicotinate (dried)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Methylmagnesium bromide (in a suitable solvent like THF)

Equipment:

  • Glass-lined reactor with stirrer, temperature control, dropping funnel, and nitrogen inlet

Procedure:

  • Charge the reactor with 2-methyltetrahydrofuran and the dried lithium 2-chloronicotinate under a nitrogen atmosphere.

  • Cool the mixture to below -4°C.[1]

  • Slowly add methylmagnesium bromide (approximately 1.2 equivalents) to the suspension while maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction to stir at a low temperature until completion (monitor by HPLC).

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., aqueous ammonium chloride solution).

  • Separate the organic layer.

  • Wash the organic layer with brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by a suitable method such as vacuum distillation or crystallization to achieve the desired purity.

Process Flow Diagram

The following diagram illustrates the workflow for the recommended industrial synthesis of this compound.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Grignard Reaction & Purification 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Reactor_1 Reactor 1 (40-50°C) 2_Chloronicotinic_Acid->Reactor_1 LiOH_H2O Lithium Hydroxide Monohydrate LiOH_H2O->Reactor_1 Filtration_Drying Filtration & Drying Reactor_1->Filtration_Drying Lithium_Salt Lithium 2-chloronicotinate Filtration_Drying->Lithium_Salt Reactor_2 Reactor 2 (<0°C) Lithium_Salt->Reactor_2 MeMgBr Methylmagnesium Bromide MeMgBr->Reactor_2 Solvent 2-Methyltetrahydrofuran Solvent->Reactor_2 Quench_Workup Quench & Workup Reactor_2->Quench_Workup Purification Purification (Distillation/Crystallization) Quench_Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Grignard Reagents: Methylmagnesium bromide is highly reactive and pyrophoric. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Solvents: 2-Methyltetrahydrofuran is flammable. Appropriate fire safety precautions should be in place.

  • Temperature Control: The Grignard reaction is exothermic. Efficient cooling is crucial to maintain the reaction temperature and prevent runaway reactions.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, should be worn at all times.

Conclusion

The presented protocol for the synthesis of this compound from 2-chloronicotinic acid offers a scalable, high-yield, and industrially viable route.[1] The advantages of this method, including mild reaction conditions and high product purity, make it a preferred choice over other reported syntheses for large-scale manufacturing. Careful control of reaction parameters, particularly temperature and moisture, is critical for ensuring a safe and efficient process. This application note provides a comprehensive guide for researchers and process chemists involved in the production of this important pharmaceutical intermediate.

References

Application Notes and Protocols: 3-Acetyl-2-chloropyridine in the Formulation of Novel Polymers and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-chloropyridine is a versatile heterocyclic compound recognized primarily as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While its application in materials science, specifically in the creation of novel polymers and coatings, is an area of exploratory interest, detailed studies and established protocols are not widely available in current scientific literature. These application notes, therefore, serve a dual purpose: to summarize the known chemical reactivity of this compound and to provide detailed, theoretical protocols for its potential application in the synthesis of innovative polymers and coatings. The methodologies presented herein are founded on the known reactivity of the acetyl and chloro- functionalities of the pyridine ring and are intended to serve as a foundational guide for research and development in this nascent area.

Introduction to the Potential of this compound in Polymer Science

This compound possesses two key functional groups that lend themselves to polymerization and incorporation into coating formulations: a reactive acetyl group and a labile chloro group on the pyridine ring. The acetyl group can participate in a variety of condensation reactions, while the 2-chloro substituent is susceptible to nucleophilic substitution, a common pathway for polymer modification and synthesis. The pyridine ring itself can impart unique properties to a polymer backbone, including thermal stability, altered solubility, and the potential for metal coordination.

While direct polymerization of this compound is not well-documented, its structural motifs are found in various classes of polymers. Pyridine-based polymers are explored for applications ranging from electronics to biomedical devices. The ketone functionality is a cornerstone of high-performance polymers like polyetheretherketone (PEEK). This document will explore hypothetical, yet chemically sound, pathways for leveraging these functionalities.

Hypothetical Polymerization Pathways

Based on the functional groups of this compound, several polymerization strategies can be envisioned. Two plausible hypothetical pathways are detailed below.

Pathway A: Poly(ether pyridine ketone) via Nucleophilic Aromatic Substitution

This theoretical pathway utilizes the reactivity of the 2-chloro position in a nucleophilic aromatic substitution reaction with a bisphenol, analogous to the synthesis of poly(aryl ether ketone)s.

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

Instrumentation:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • To the reaction flask, add Bisphenol A (1.0 equivalent), this compound (1.0 equivalent), and potassium carbonate (1.1 equivalents).

  • Add DMAc and toluene to the flask to create a reaction concentration of approximately 20% (w/v).

  • Heat the mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere to facilitate the azeotropic removal of water via the Dean-Stark trap.

  • After the complete removal of water (indicated by the cessation of water collection in the Dean-Stark trap), slowly distill off the toluene.

  • Increase the reaction temperature to 160-180°C and maintain for 8-12 hours to allow for polymerization. The viscosity of the solution will increase as the polymer forms.

  • Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.

  • Precipitate the polymer by slowly pouring the reaction mixture into a stirred solution of methanol and water (1:1 v/v).

  • Collect the fibrous polymer precipitate by filtration and wash thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Table 1: Hypothetical Properties of Poly(3-acetyl-2-pyridyl ether ether ketone)

PropertyTheoretical Value
Glass Transition (Tg)150 - 170 °C
Melting Temperature (Tm)280 - 320 °C
Decomposition Temp (Td)> 450 °C
Inherent Viscosity (dL/g)0.5 - 1.2
SolubilitySoluble in DMAc, NMP, and concentrated sulfuric acid

Diagram 1: Proposed Synthesis of Poly(3-acetyl-2-pyridyl ether ether ketone)

G cluster_reactants Reactants cluster_conditions Conditions This compound This compound Polymerization Polymerization This compound->Polymerization Bisphenol A Bisphenol A Bisphenol A->Polymerization K2CO3 K2CO3 K2CO3->Polymerization DMAc, Toluene DMAc, Toluene DMAc, Toluene->Polymerization Heat Heat Heat->Polymerization Polymer Poly(3-acetyl-2-pyridyl ether ether ketone) Polymerization->Polymer

Caption: Proposed reaction scheme for the synthesis of a novel poly(ether pyridine ketone).

Pathway B: Cross-linked Polymer via Condensation of the Acetyl Group

The acetyl group can undergo aldol-type condensation reactions under basic or acidic conditions, which can be utilized to cross-link a pre-existing polymer containing this compound moieties or to form a network polymer from the monomer itself.

Part 1: Synthesis of Styrene-co-(3-vinyl-2-chloropyridine)

(This assumes the prior synthesis of a vinyl-functionalized this compound, a plausible synthetic target.)

Part 2: Acetyl Group Condensation for Cross-linking

Materials:

  • Styrene-co-(3-vinyl-2-chloropyridine) copolymer

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolve the copolymer in anhydrous THF to form a 10% (w/v) solution in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, prepare a 1 M solution of sodium ethoxide in anhydrous ethanol.

  • Add the sodium ethoxide solution dropwise to the stirred polymer solution at room temperature. The amount of sodium ethoxide can be varied to control the degree of cross-linking (e.g., 0.1 to 0.5 equivalents relative to the acetyl groups).

  • After the addition is complete, heat the mixture to 50-60°C for 4-6 hours. Gel formation may be observed, indicating cross-linking.

  • If a gel forms, it can be swollen in a suitable solvent (e.g., THF) and then dried under vacuum to obtain the cross-linked polymer network. If the solution remains viscous, the cross-linked polymer can be precipitated in a non-solvent like hexane.

  • Wash the resulting polymer with ethanol and dry under vacuum at 60°C.

Table 2: Hypothetical Properties of Cross-linked Pyridine-containing Polymer

PropertyTheoretical Value
Swelling Ratio in THF200 - 800% (dependent on cross-link density)
Thermal StabilityIncreased compared to the linear copolymer
SolubilityInsoluble in common organic solvents

Diagram 2: Conceptual Workflow for Cross-linking via Acetyl Condensation

G Linear_Copolymer Linear Copolymer (with acetyl groups) Reaction Condensation Reaction Linear_Copolymer->Reaction Base_Catalyst Base Catalyst (e.g., NaOEt) Base_Catalyst->Reaction Crosslinked_Polymer Cross-linked Polymer Network Reaction->Crosslinked_Polymer G Start Start Mix Mix Epoxy Resin and Curing Agent Start->Mix Apply Apply to Substrate Mix->Apply Cure Thermal Curing Apply->Cure End Cured Coating Cure->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-acetyl-2-chloropyridine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, alongside detailed experimental protocols and data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1] The primary synthetic strategies include:

  • Grignard Reaction with a Carboxylic Acid Salt: This method involves the reaction of a 2-chloronicotinic acid salt (commonly the lithium salt) with a methyl Grignard reagent (methylmagnesium bromide). This approach is often favored due to its high yield and product purity under controlled conditions.[2]

  • Reaction with Organometallic Reagents: Other organometallic reagents can be used with derivatives of 2-chloronicotinic acid, such as esters, nitriles, or Weinreb amides. For instance, 2-chloronicotinonitrile can react with an excess of a Grignard reagent, though this can be costly for large-scale production.[2]

  • Acylation and Decarboxylation: Another route involves the acylation of a nicotinoyl chloride derivative followed by decarboxylation.[2]

  • Cross-Coupling Reactions: Cross-coupling reactions starting from 3-halopyridines can also be employed.[3]

Q2: What are the critical parameters to control for a high-yield synthesis of this compound via the Grignard reaction?

A2: To achieve a high yield and purity, the following parameters are critical:

  • Temperature: The addition of the Grignard reagent should be conducted at a low temperature, typically between -4°C and 18°C, to minimize side reactions.[2]

  • Moisture Control: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used throughout the experiment.

  • Stoichiometry: The molar ratio of the reactants, particularly the Grignard reagent to the 2-chloronicotinic acid salt, must be carefully controlled. An excess of the Grignard reagent may be required, but a large excess can lead to side product formation.[2]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the Grignard reagent.[2]

Q3: What are the potential side products in the synthesis of this compound?

A3: A common side product is the corresponding alcohol, formed by the addition of a second equivalent of the Grignard reagent to the ketone product. Over-addition can be minimized by maintaining a low reaction temperature and controlling the stoichiometry of the Grignard reagent. In related syntheses of acetylpyridines, decarboxylation of the starting material can be a significant side reaction, leading to the formation of pyridine.[3]

Q4: How can I purify the crude this compound?

A4: Purification of the final product is typically achieved through the following methods:

  • Extraction: An initial workup involving extraction is necessary to separate the product from the reaction mixture. Acid-base extraction can be effective in removing unreacted acidic or basic starting materials.[3]

  • Distillation: Vacuum distillation is a common method for purifying the final product, especially for removing lower-boiling impurities and unreacted starting materials.[2][3]

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield Inactive Grignard reagent.Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly prepared or titrated Grignard reagent.
Low reaction temperature leading to slow or no reaction.While the initial addition should be at a low temperature, ensure the reaction is allowed to warm to the optimal temperature and stirred for a sufficient duration as specified in the protocol.[2]
Poor quality of starting 2-chloronicotinic acid.Use pure, dry starting materials. Impurities can interfere with the reaction.
Formation of Significant Byproducts Reaction temperature is too high.Maintain the recommended low temperature during the addition of the Grignard reagent to prevent over-addition and other side reactions.[2]
Incorrect stoichiometry of reagents.Carefully control the molar ratio of the Grignard reagent to the 2-chloronicotinic acid salt. A slight excess of the Grignard reagent is often used, but a large excess should be avoided.[2]
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or slightly raise the temperature after the initial addition to ensure the reaction goes to completion.
Inefficient purification.Optimize the extraction and distillation procedures. Ensure the pH is correctly adjusted during the workup to facilitate separation. For challenging separations, consider column chromatography.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is based on a high-yield synthesis method.[2]

Step 1: Preparation of 2-Chloronicotinic Acid Lithium Salt

  • To a solution of 2-chloronicotinic acid in a suitable solvent, add one equivalent of lithium hydroxide monohydrate.

  • Stir the mixture at room temperature until the acid is fully neutralized.

  • Dry the resulting 2-chloronicotinic acid lithium salt under vacuum.

Step 2: Grignard Reaction

  • Suspend the dried 2-chloronicotinic acid lithium salt in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Cool the suspension to below -4°C in an ice-salt bath.

  • Slowly add a solution of methylmagnesium bromide (typically 1.2 equivalents) in an ethereal solvent to the suspension via the dropping funnel, ensuring the temperature does not exceed 15°C.[2]

  • After the addition is complete, stir the reaction mixture at a temperature between 12°C and 18°C for 0.5 to 1.5 hours.[2]

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding it to a cold aqueous solution of hydrochloric acid, keeping the temperature below 15°C.[2]

  • Separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.[2]

Quantitative Data Summary

ParameterConditionYield (%)Purity (%)Reference
Grignard Reagent Methylmagnesium bromide (1.2 eq.)77>99[2]
Addition Temperature 12 to 18 °CHighHigh[2]
Reaction Time 0.5 to 1.5 hHighHigh[2]
Alternative Route From 2-chloronicotinonitrile and MeMgCl (4.27 eq.)65-[2]
Alternative Route From 2-chloronicotinyl chloride and tetramethyltin54-[2]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Step 1: Salt Formation cluster_reaction Step 2: Grignard Reaction cluster_workup Step 3: Work-up & Purification start 2-Chloronicotinic Acid + LiOH salt 2-Chloronicotinic Acid Lithium Salt start->salt Neutralization reaction Addition Reaction (-4°C to 18°C) salt->reaction Anhydrous THF grignard_prep Prepare MeMgBr Solution grignard_prep->reaction Slow Addition quench Quench with HCl(aq) reaction->quench extraction Solvent Extraction quench->extraction distillation Vacuum Distillation extraction->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Product q1 Was the Grignard reagent active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction temperature correct? a1_yes->q2 s1 Use fresh/titrated Grignard reagent. Ensure anhydrous conditions. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction time sufficient? a2_yes->q3 s2 Maintain low temperature during addition. Allow to warm as per protocol. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Review purification steps. a3_yes->end s3 Increase reaction time. a3_no->s3

Caption: Troubleshooting guide for low product yield.

References

Common side products in the synthesis of 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-Acetyl-2-chloropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Grignard Reaction: This route involves the reaction of a 2-chloronicotinic acid derivative (such as an ester or the acid salt) with an organometallic reagent, typically a methyl Grignard reagent (e.g., methylmagnesium bromide).[1]

  • Chlorination of 3-Acetylpyridine N-oxide: This is a two-step process that begins with the N-oxidation of 3-acetylpyridine, followed by chlorination of the resulting N-oxide, commonly with phosphorus oxychloride (POCl₃).[1]

Q2: What is the most common side product in the Grignard synthesis of this compound, and how can it be minimized?

A2: The most prevalent side product in the Grignard route is the tertiary alcohol, 2-(2'-chloropyridin-3-yl)propan-2-ol .

  • Mechanism of Formation: This side product is formed when a second equivalent of the methyl Grignard reagent adds to the ketone functional group of the desired product, this compound.

  • Troubleshooting and Minimization:

    • Control Stoichiometry: Use of a minimal excess of the Grignard reagent is crucial. A significant excess will favor the formation of the tertiary alcohol. The use of a lithium salt of 2-chloronicotinic acid can help in reducing the required equivalents of the Grignard reagent.[1]

    • Temperature Control: Maintaining a low reaction temperature (e.g., below 0 °C) during the addition of the Grignard reagent and throughout the reaction can help to control the reactivity and reduce the formation of the tertiary alcohol byproduct.[1]

    • Reverse Addition: Adding the Grignard reagent slowly to the solution of the 2-chloronicotinic acid derivative can help to maintain a low concentration of the Grignard reagent, thus disfavoring the second addition.

Q3: What are the potential side products when synthesizing this compound from 3-Acetylpyridine N-oxide?

A3: While this route can be effective, several side products can arise:

  • Incomplete Oxidation: If the initial N-oxidation of 3-acetylpyridine is not complete, unreacted starting material will remain.

  • Other Chloro Isomers: Although the 2-position is the major product of chlorination of pyridine N-oxides, small amounts of other isomers may be formed.[2]

  • Hydrolysis Product: The desired product, this compound, can undergo hydrolysis to form 3-Acetyl-2-hydroxypyridine , especially during aqueous workup or if moisture is present in the reaction.

  • Tar Formation: High reaction temperatures during chlorination with POCl₃ can lead to the formation of tar-like substances.

Q4: Can hydrolysis of the chloro group be a significant issue?

A4: Yes, the hydrolysis of the 2-chloro group to a 2-hydroxy group, yielding 3-Acetyl-2-hydroxypyridine , is a potential side reaction in both major synthetic routes, particularly under aqueous or acidic/basic conditions at elevated temperatures. To minimize this, it is important to control the workup conditions, such as maintaining low temperatures and avoiding prolonged exposure to strong acids or bases.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Synthesis
Potential Cause Recommended Solutions
Formation of 2-(2'-chloropyridin-3-yl)propan-2-ol Carefully control the stoichiometry of the Grignard reagent (use of 1.1-1.2 equivalents is often sufficient). Maintain low reaction temperatures (-10 to 0 °C). Consider reverse addition of the Grignard reagent.
Incomplete Reaction Ensure the Grignard reagent is freshly prepared and properly titrated. Use a high-quality, anhydrous solvent (e.g., THF, diethyl ether). Allow for sufficient reaction time.
Hydrolysis of Grignard Reagent Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup Perform extractions with an appropriate organic solvent. Be mindful of the pH during aqueous washes to avoid product loss.
Issue 2: High Impurity Content in the Chlorination of 3-Acetylpyridine N-oxide
Potential Cause Recommended Solutions
Presence of Unreacted 3-Acetylpyridine Ensure the initial N-oxidation step goes to completion by monitoring with TLC or GC. Use a sufficient amount of oxidizing agent (e.g., hydrogen peroxide).
Formation of 3-Acetyl-2-hydroxypyridine Minimize contact with water during the reaction and workup. Use anhydrous solvents and reagents for the chlorination step. Perform the aqueous workup at low temperatures.
Formation of Tar-like Substances Control the temperature of the chlorination reaction carefully; avoid excessive heating. Add the chlorinating agent (e.g., POCl₃) portion-wise to manage the reaction exotherm.
Difficult Purification Purification can often be achieved by vacuum distillation or column chromatography.[1]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol is a generalized procedure based on common laboratory practices.

Step 1: Preparation of 2-chloronicotinic acid lithium salt

  • To a stirred solution of 2-chloronicotinic acid in an appropriate solvent (e.g., water or an alcohol), add one equivalent of lithium hydroxide monohydrate.

  • Stir the mixture until a clear solution is obtained.

  • Remove the solvent under reduced pressure to obtain the dry lithium salt.

Step 2: Grignard Reaction

  • Suspend the dried 2-chloronicotinic acid lithium salt in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (typically 1.1-1.2 equivalents) in an ethereal solvent, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by TLC or GC.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Chlorination of 3-Acetylpyridine N-oxide

This protocol is a generalized procedure based on established methods.[1]

Step 1: N-oxidation of 3-Acetylpyridine

  • Dissolve 3-acetylpyridine in a suitable solvent such as acetic acid or an inert organic solvent.

  • Add an oxidizing agent, such as hydrogen peroxide (30% solution) or m-CPBA, portion-wise while monitoring the temperature.

  • Heat the reaction mixture (typically 70-80 °C for H₂O₂/acetic acid) for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and carefully neutralize it to precipitate the 3-acetylpyridine N-oxide.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Chlorination of 3-Acetylpyridine N-oxide

  • To a flask containing 3-acetylpyridine N-oxide, add phosphorus oxychloride (POCl₃) as both the reagent and solvent.

  • Heat the mixture to reflux (around 100-110 °C) for 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Grignard Reaction Route cluster_1 Chlorination Route 2-Chloronicotinic Acid Derivative 2-Chloronicotinic Acid Derivative This compound This compound 2-Chloronicotinic Acid Derivative->this compound 1. MeMgBr 2. H3O+ workup 2-(2'-chloropyridin-3-yl)propan-2-ol Side Product: Tertiary Alcohol This compound->2-(2'-chloropyridin-3-yl)propan-2-ol Excess MeMgBr 3-Acetylpyridine 3-Acetylpyridine 3-Acetylpyridine N-oxide 3-Acetylpyridine N-oxide 3-Acetylpyridine->3-Acetylpyridine N-oxide [O] 3-Acetyl-2-chloropyridine_route2 This compound 3-Acetylpyridine N-oxide->3-Acetyl-2-chloropyridine_route2 POCl3 Other Chloro Isomers Side Product: Isomers 3-Acetylpyridine N-oxide->Other Chloro Isomers POCl3

Caption: Main synthetic routes to this compound and a key side product.

Troubleshooting_Grignard start Low Yield in Grignard Synthesis check_impurity High level of tertiary alcohol side product? start->check_impurity incomplete_reaction Incomplete reaction? check_impurity->incomplete_reaction No solution_stoichiometry Control Stoichiometry Maintain Low Temperature Use Reverse Addition check_impurity->solution_stoichiometry Yes workup_issue Product loss during workup? incomplete_reaction->workup_issue No solution_reagents Use Fresh/Dry Reagents Ensure Anhydrous Conditions Increase Reaction Time incomplete_reaction->solution_reagents Yes solution_workup Optimize Extraction pH Use Sufficient Solvent workup_issue->solution_workup Yes

Caption: Troubleshooting workflow for low yield in the Grignard synthesis.

References

Purification of crude 3-Acetyl-2-chloropyridine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Acetyl-2-chloropyridine via column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound band showing significant tailing on the silica gel column?

A1: Peak tailing is a frequent issue when purifying pyridine derivatives like this compound on silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the surface of the silica stationary phase.[1] This can lead to poor separation and reduced purity of the collected fractions. Other potential causes include column overload (injecting too much sample) or a significant mismatch in polarity between the sample solvent and the mobile phase.[1]

To mitigate tailing, consider the following solutions:

  • Incorporate a Basic Additive: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent.[2][3] The additive will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound.[1]

  • Optimize Sample Load: Reduce the amount of crude material loaded onto the column. Overloading can saturate the stationary phase, leading to peak distortion.[1]

  • Use Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can often lead to a more uniform sample band.[4]

Q2: My product is not eluting from the column, or the recovery is very low. What should I do?

A2: If this compound is not eluting, your mobile phase is likely not polar enough. Pyridine derivatives can also be sensitive to the acidic nature of silica gel, which may cause degradation and contribute to low recovery.[1]

Troubleshooting steps:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane/ethyl acetate mixture, you can progressively switch to an 8:2 or 7:3 ratio.[4]

  • Check for Degradation: Pyridine derivatives can be unstable on silica.[1] Neutralizing the silica with a base like triethylamine in the eluent can help prevent on-column degradation.[3]

  • Alternative Stationary Phase: If degradation on silica is a persistent issue, consider using a less acidic stationary phase, such as neutral alumina.

Q3: How do I select the best solvent system for my separation?

A3: The ideal solvent system should provide good separation between this compound and any impurities. This is best determined empirically using Thin Layer Chromatography (TLC) before running the column.

Procedure for TLC analysis:

  • Dissolve a small amount of your crude material in a volatile solvent like dichloromethane or ethyl acetate.[4]

  • Spot the solution onto a TLC plate.[4]

  • Develop the plate using various test solvent systems (e.g., different ratios of hexane and ethyl acetate).[4]

  • The optimal solvent system is one where the this compound spot has a Retention Factor (Rf) value of approximately 0.2-0.4.[4] This Rf value generally ensures that the compound does not elute too quickly (providing poor separation) or too slowly (leading to band broadening).

Q4: Impurities are co-eluting with my product. How can I improve the separation?

A4: Co-elution occurs when the polarity of the impurities is very similar to that of this compound.

Strategies to improve resolution:

  • Use a Shallow Gradient: Instead of a single isocratic solvent system, start with a less polar mobile phase and gradually increase the polarity during elution. This can help resolve compounds with close Rf values.

  • Change Solvent System: If an ethyl acetate/hexane system is not providing adequate separation, try a different solvent combination. Common alternatives include dichloromethane/methanol or ether/hexane systems.[3][5] Sometimes, switching one component (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.

  • Optimize Column Parameters: Use a longer column or silica gel with a smaller particle size to increase the number of theoretical plates, which enhances separation efficiency.

Summary of Experimental Parameters

The following table summarizes common parameters used in the column chromatography purification of pyridine derivatives. The optimal conditions for this compound should be determined experimentally.

ParameterRecommendationPurposeCommon Issues Addressed
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar compounds.---
Mobile Phase (Eluent) Hexane/Ethyl Acetate, Dichloromethane/MethanolA two-component system allows for fine-tuning of polarity.Poor separation, slow or no elution.
Optimal Rf on TLC 0.2 - 0.4Ensures good separation and reasonable elution time.[4]Co-elution of impurities, band broadening.
Basic Additive 0.1 - 1% Triethylamine (TEA)Neutralizes acidic silanol groups on silica gel.[2][3]Peak tailing, on-column degradation.[1]
Sample Loading Dry loading or minimal solvent volumeCreates a narrow, concentrated starting band.[4]Band broadening, poor separation.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of crude this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., HPLC grade hexane and ethyl acetate)

  • Triethylamine (optional)

  • Sand (acid-washed)

  • Chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes/flasks

  • Rotary evaporator

2. Selection of Solvent System (via TLC):

  • Prepare several test eluents with varying ratios of a non-polar solvent (hexane) and a polar solvent (ethyl acetate) (e.g., 9:1, 8:2, 7:3 hexane:EtOAc). If tailing is observed on the TLC plate, add ~0.5% triethylamine to the test systems.

  • Spot the crude mixture on a TLC plate and develop it in a chamber saturated with the test eluent.[4]

  • Identify the solvent system that provides an Rf value of ~0.3 for the product spot and good separation from impurities.[5]

3. Column Packing (Slurry Method):

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[4]

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[4]

  • Open the stopcock to allow the solvent to drain, settling the silica bed. Do not let the top of the silica run dry.

  • Add a thin layer of sand on top of the packed silica to protect the surface during solvent and sample addition.[4]

4. Sample Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder containing your adsorbed sample.[4]

  • Carefully add this powder to the top of the packed column.[4]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.

  • Open the stopcock and begin collecting the eluent in labeled fractions (e.g., 10-20 mL per fraction).

  • Maintain a constant level of solvent above the silica bed at all times to prevent the column from cracking.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

6. Monitoring and Isolation:

  • Periodically analyze the collected fractions by TLC to determine which contain the pure product.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Workflow and Logic Diagram

Purification_Workflow Crude Crude this compound TLC TLC Analysis to Determine Optimal Solvent System (Rf ≈ 0.3) Crude->TLC Pack Pack Silica Gel Column (Slurry Method) TLC->Pack System Selected Load Dry Load Crude Product onto Column Pack->Load Elute Elute with Mobile Phase (Add 0.5% TEA to reduce tailing) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Decision Pure Fractions Identified? Monitor->Decision Combine Combine Pure Fractions Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Purified this compound Evaporate->Pure Decision->Collect No, Continue Elution Decision->Combine Yes

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Large-Scale Synthesis of 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of 3-Acetyl-2-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for large-scale production?

A1: Several synthetic routes for this compound have been developed, but not all are amenable to industrial-scale production. The primary routes include:

  • Grignard Reaction with 2-Chloronicotinic Acid Derivatives: This is a widely used method involving the reaction of a 2-chloronicotinic acid derivative (such as the acid itself, its ester, or a Weinreb amide) with an organometallic reagent like a methyl magnesium halide (Grignard reagent).[1] A patented improvement on this method involves the initial formation of a lithium salt of 2-chloronicotinic acid, which is then reacted with methyl magnesium bromide to achieve high yield and purity, making it suitable for large-scale production.[1]

  • Acylation and Decarboxylation: This route involves the acylation of a nicotinoyl chloride derivative with a reagent like diethyl malonate, followed by decarboxylation.[1]

  • Reaction with Organometallic Reagents: Besides Grignard reagents, other organometallic compounds like organolithium or organotin reagents can be used.[1] However, the use of expensive and less readily available reagents like tetramethyltin, along with the need for a palladium catalyst, can make this route less economically viable for large-scale synthesis.[1]

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: The primary challenges encountered during the scale-up of this compound synthesis include:

  • High Cost of Raw Materials: Some starting materials, such as 2-chloronicotinonitrile, can be expensive, impacting the overall cost-effectiveness of the process.[1]

  • Low Overall Yields: Certain synthetic routes may suffer from low yields, making them unsuitable for producing large quantities of the target compound.[1]

  • Long Reaction Times: Extended reaction periods can reduce throughput and increase operational costs in an industrial setting.[1]

  • Formation of By-products: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.

  • Difficult Purification: The need for purification methods like column chromatography is often a bottleneck in large-scale production, as it is a time-consuming and solvent-intensive technique.[1]

  • Safety Concerns: The use of highly reactive reagents like Grignard reagents and potentially hazardous solvents requires careful handling and robust safety protocols on a large scale.

Q3: How can the purity of this compound be improved on a large scale?

A3: Achieving high purity on a large scale often requires moving away from laboratory-scale techniques like column chromatography. Effective industrial-scale purification methods include:

  • Reduced Pressure Rectification (Distillation): This is a highly effective method for purifying liquid products like this compound.[1] By carefully controlling the temperature and pressure, fractions with high purity (e.g., >99.5% by GC) can be obtained.[1]

  • Acid-Base Extraction: This technique can be used to remove acidic or basic impurities from the crude product.

  • Crystallization: If the product is a solid or can be converted to a solid derivative, crystallization can be a powerful purification technique for removing impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction.- Ensure all reagents are dry and of high quality. - Optimize reaction temperature and time. For the Grignard reaction with 2-chloronicotinic acid lithium salt, a reaction temperature of -4°C to 18°C is recommended.[1] - Ensure efficient stirring to maintain a homogeneous reaction mixture.
2. Degradation of the product during workup.- Control the temperature during quenching. For instance, when quenching the Grignard reaction with hydrochloric acid, the temperature should be kept below 10°C.[1] - Minimize the time the product is exposed to harsh acidic or basic conditions.
3. Formation of by-products.- Control the stoichiometry of the reagents. An excess of the Grignard reagent may be necessary, but a large excess can lead to side reactions.[1] - The order of addition of reagents can be critical.
High Levels of Impurities 1. Inefficient purification.- Optimize the parameters for reduced pressure rectification, including vacuum level, and temperature of the heating mantle and condenser. - Consider an acid-base wash of the crude product before distillation to remove relevant impurities.
2. Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring with a suitable analytical technique (e.g., TLC, GC, or HPLC). - Adjust the stoichiometry of the reagents to drive the reaction to completion.
Inconsistent Results Between Batches 1. Variation in raw material quality.- Source high-purity starting materials from reliable suppliers. - Perform quality control checks on incoming raw materials.
2. Poor control of reaction parameters.- Implement strict process controls for temperature, addition rates, and stirring speed. - Ensure equipment is properly calibrated and maintained.
Safety Incidents (e.g., uncontrolled exotherm) 1. Inadequate cooling during exothermic steps.- Ensure the reactor has sufficient cooling capacity for the scale of the reaction. - Control the addition rate of reactive reagents (e.g., Grignard reagent, quenching acid) to manage the heat evolution.
2. Incompatible solvents or reagents.- Conduct a thorough safety assessment before scaling up any process. - Be aware of potential hazards, such as the decomposition of solvents in the presence of strong acids or bases.

Quantitative Data Summary

Table 1: Comparison of Different Synthetic Approaches for this compound

Starting MaterialReagent(s)YieldPurity (GC)Key ConsiderationsReference
2-Chloronicotinic acid2.5 eq. Methylmagnesium bromide77%Not SpecifiedDirect addition to the acid.[1]
2-Chloronicotinonitrile4.27 eq. Methyl magnesium chloride65%Not SpecifiedExpensive starting material and excess Grignard reagent required.[1]
2-Chloronicotinic acid lithium salt1.2 eq. Methyl magnesium bromide73.8%99.5%Two-step process, but high yield and purity, suitable for scale-up.[1]
2-Chloronicotinic acidLithium hydroxide monohydrate, then Methyl magnesium bromide74.5%99.5%Similar to the above, demonstrating reproducibility.[1]
2-Chloronicotinic acidLithium hydroxide monohydrate, then Methyl magnesium bromide63.1%99.4%Example with slightly lower yield but still high purity.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via 2-Chloronicotinic Acid Lithium Salt

This protocol is adapted from a patented method designed for large-scale production.[1]

Step 1: Synthesis of 2-Chloronicotinic Acid Lithium Salt

  • Charge a suitable reactor with 325 kg of tap water.

  • With stirring, add 171.8 kg of lithium hydroxide monohydrate.

  • Initiate cooling and quickly add 600 kg of 2-chloronicotinic acid to the reactor.

  • Control the temperature between 40-50°C and allow the reaction to proceed for 2 hours.

  • After the reaction is complete, cool the mixture to below 20°C.

  • Filter the solid product and dry it in an oven until the water content is less than 1%. This should yield approximately 660 kg of 2-chloronicotinic acid lithium salt (98% yield).

Step 2: Synthesis of this compound

  • Charge a 200L reaction kettle with 20 kg of 2-methyltetrahydrofuran.

  • Start stirring and add 10 kg of the dried 2-chloronicotinic acid lithium salt, followed by an additional 25 kg of 2-methyltetrahydrofuran.

  • Inert the reactor with nitrogen.

  • Cool the reaction mixture to below -4°C under a nitrogen atmosphere.

  • Slowly add 30 kg (1.2 equivalents) of methyl magnesium bromide solution. The addition temperature should be maintained between 12 to 18°C.

  • After the addition is complete, stir the mixture for 1 hour.

  • Carefully add 182 L of 6 mol/L hydrochloric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the acid addition, warm the mixture to 20-25°C and stir for 2 hours.

  • Stop stirring and allow the layers to separate.

  • Separate the aqueous layer and extract it once with 200 L of ethyl acetate.

  • Combine the organic layers and concentrate them under reduced pressure until no more distillate is collected below 80°C.

  • Purify the crude product by reduced pressure rectification to obtain approximately 73.5 kg of this compound (73.8% yield, GC purity: 99.5%).

Visualizations

experimental_workflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Grignard Reaction and Purification start1 2-Chloronicotinic Acid + Lithium Hydroxide Monohydrate in Water react1 Reaction at 40-50°C for 2h start1->react1 cool1 Cool to <20°C react1->cool1 filter_dry Filtration and Drying cool1->filter_dry product1 2-Chloronicotinic Acid Lithium Salt filter_dry->product1 start2 2-Chloronicotinic Acid Lithium Salt in 2-Methyltetrahydrofuran product1->start2 Dried Salt cool2 Cool to <-4°C start2->cool2 add_grignard Add Methyl Magnesium Bromide (12-18°C) cool2->add_grignard react2 Stir for 1h add_grignard->react2 quench Quench with HCl (<10°C) react2->quench warm_stir Warm to 20-25°C and Stir for 2h quench->warm_stir separation Phase Separation warm_stir->separation extraction Aqueous Extraction with Ethyl Acetate separation->extraction concentration Concentration extraction->concentration distillation Reduced Pressure Rectification concentration->distillation final_product This compound distillation->final_product

Caption: Workflow for the large-scale synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC, GC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_reaction Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry incomplete->optimize_reaction check_workup Review Workup Procedure complete->check_workup optimize_reaction->start Re-evaluate workup_issue Workup Issue Identified check_workup->workup_issue Yes no_workup_issue No Obvious Workup Issue check_workup->no_workup_issue No optimize_workup Optimize Workup: - Quenching Temperature - pH control workup_issue->optimize_workup check_purification Review Purification Method no_workup_issue->check_purification optimize_workup->start Re-evaluate purification_issue Inefficient Purification check_purification->purification_issue Yes check_materials Check Raw Material Quality check_purification->check_materials No optimize_purification Optimize Purification: - Distillation Parameters - Recrystallization Solvent purification_issue->optimize_purification optimize_purification->start Re-evaluate

Caption: Troubleshooting logic for low yield or purity issues.

References

Technical Support Center: 3-Acetyl-2-chloropyridine (CAS 55676-21-6) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Acetyl-2-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are reduced pressure rectification (vacuum distillation) and silica gel column chromatography.[1] The choice of method often depends on the scale of the purification and the nature of the impurities. For larger quantities, vacuum distillation is often more practical, while column chromatography can provide very high purity on a smaller scale.[1][2]

Q2: My final product has a low purity (<98%) after synthesis. What are the likely impurities?

A2: The impurities will depend on the synthetic route used. Common impurities may include:

  • Unreacted starting materials: Such as 2-chloronicotinic acid or its derivatives, or 1-(2-chloropyridin-3-yl)ethanol if the synthesis involves an oxidation step.

  • Side products: Formation of isomers or products from side reactions inherent to the chosen synthesis method.

  • Residual solvents: Solvents used in the reaction or work-up, such as ethyl acetate or tetrahydrofuran.[1]

Q3: I am observing a persistent impurity with a similar polarity to my product in TLC analysis. How can I improve separation via column chromatography?

A3: If you are experiencing co-elution, consider the following troubleshooting steps:

  • Solvent System Optimization: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). Try varying the ratio to achieve better separation.

  • Gradient Elution: If isocratic elution (constant solvent ratio) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased, may help to resolve closely eluting compounds.

  • Alternative Adsorbent: While silica gel is most common, you could consider using other stationary phases like alumina if silica is not providing adequate separation.

Q4: During vacuum distillation, my product seems to be degrading. What can I do to prevent this?

A4: Thermal degradation can be a concern. To mitigate this:

  • Lower the Pressure: A higher vacuum will lower the boiling point of your product, allowing for distillation at a lower temperature.

  • Fractional Distillation: Use a fractionating column to improve the separation between your product and any higher or lower boiling point impurities. This can allow for a more controlled distillation.

  • Minimize Heating Time: Ensure the distillation apparatus is set up efficiently to minimize the time the product is exposed to high temperatures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Distillation Inefficient separation of impurities with close boiling points.Use a fractional distillation column. Optimize the vacuum and heating rate to improve separation.
Product is an Oil Instead of a Solid Presence of residual solvent or impurities.Ensure complete removal of extraction solvents under reduced pressure before purification. Purify via column chromatography or recrystallization if applicable.
Column Chromatography Yields Low Recovery Product is strongly adsorbed to the silica gel.Try a more polar solvent system to elute the product. Consider adding a small percentage of a more polar solvent like methanol to your mobile phase.
Inconsistent Purity Between Batches Variations in reaction conditions or work-up procedures.Standardize all reaction parameters, including temperature, reaction time, and stoichiometry. Ensure consistent work-up procedures.

Experimental Protocols

Protocol 1: Purification by Reduced Pressure Rectification

This method is suitable for larger quantities of crude this compound.

Procedure:

  • The crude this compound is placed into a round-bottom flask suitable for distillation.

  • The flask is connected to a distillation apparatus, including a fractionating column and a condenser.

  • A vacuum is applied to the system.

  • The flask is gently heated in a heating mantle.

  • Fractions are collected at the appropriate boiling point and pressure. For this compound, a boiling point of 114°C at 15 mmHg has been reported.[2]

  • The purity of the collected fractions is monitored by a suitable analytical method, such as Gas Chromatography (GC).[1]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for achieving high purity on a smaller scale.

Procedure:

  • A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a chromatography column.

  • The crude this compound is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the top of the silica gel column.

  • The column is eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate).

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound.[2]

Quantitative Data Summary

Purification Method Starting Material/Route Achieved Purity (GC) Yield Reference
Reduced Pressure Rectification2-chloronicotinic acid lithium salt + methyl magnesium bromide99.5%73.8%[1]
Reduced Pressure Rectification2-chloronicotinic acid lithium salt + methyl magnesium bromide99.1%72.4%[1]
Column Chromatography1-(2-chloropyridin-3-yl)ethanol oxidationNot Specified81%[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product synthesis Crude this compound (from synthesis) distillation Reduced Pressure Rectification synthesis->distillation Large Scale chromatography Silica Gel Column Chromatography synthesis->chromatography High Purity/ Small Scale analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis product Pure this compound (>99%) analysis->product

Caption: Purification workflow for this compound.

troubleshooting_logic start Crude Product Purity Check (TLC/GC) low_purity Purity < 98%? start->low_purity high_purity Purity > 98% Proceed to Final Analysis low_purity->high_purity No impurity_type Identify Impurity Type low_purity->impurity_type Yes starting_material Unreacted Starting Material? impurity_type->starting_material side_product Side Product? impurity_type->side_product optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) starting_material->optimize_reaction Yes purification_method Choose Purification Method starting_material->purification_method No side_product->optimize_reaction Also Consider side_product->purification_method Yes distillation Vacuum Distillation purification_method->distillation chromatography Column Chromatography purification_method->chromatography

Caption: Troubleshooting logic for purifying this compound.

References

Safe handling and storage procedures for 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of 3-Acetyl-2-chloropyridine, addressing common questions and potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful and an irritant. Key hazards include:

  • Harmful if swallowed: Acute oral toxicity.[1][2]

  • Causes skin irritation: Can lead to redness and discomfort upon contact.[1][2]

  • Causes serious eye irritation: May result in significant eye damage.[1][2]

  • May cause respiratory irritation: Inhalation of vapors or mist can irritate the respiratory tract.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and integrity of the compound. It is recommended to store this compound under the following conditions:

  • Temperature: Store in a cool place, with some suppliers recommending 0-8°C.[3] Another common recommendation is room temperature.[4] Always refer to the supplier-specific recommendations.

  • Atmosphere: Store under an inert atmosphere to prevent degradation.[4]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: To minimize exposure and ensure personal safety, the following PPE is recommended:

  • Eye and Face Protection: Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]

  • Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, wear a suitable respirator.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents, as these can lead to hazardous reactions.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Accidental Skin Contact Spillage or improper handling.Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[6]
Accidental Eye Contact Splashing during handling or transfer.Immediately rinse the eyes cautiously with water for several minutes. Seek medical attention.
Accidental Inhalation Inadequate ventilation or aerosol generation.Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Accidental Ingestion Improper handling or contamination of personal items.Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Material Degradation (e.g., color change) Improper storage (exposure to air, light, or incompatible materials).Ensure the compound is stored under an inert atmosphere, in a tightly sealed container, and in a cool, dark place as recommended.[4]

Quantitative Data Summary

Property Value Source
Molecular Formula C₇H₆ClNO[3]
Molecular Weight 155.58 g/mol [3]
Boiling Point 114°C / 15 mmHg[4]
Flash Point >110°C[4]
Storage Temperature 0-8°C or Room Temperature (Inert Atmosphere)[3][4]

Experimental Protocols

Protocol 1: General Handling Procedure

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Have all necessary PPE on and an emergency spill kit readily available.

  • Aliquoting: To handle the yellow liquid, use a calibrated pipette with a disposable tip.[3] Avoid creating aerosols.

  • Transfer: When transferring between containers, do so slowly and carefully to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly.[5] Clean all equipment and the work area to prevent cross-contamination.

  • Waste Disposal: Dispose of unused product and contaminated materials as hazardous waste in suitable, closed containers.[5]

Visual Workflow

Safe_Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound start Start: Receive Compound assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling storage Store Appropriately handling->storage spill Spill Occurs handling->spill If spill waste Dispose of Waste (Hazardous Waste) storage->waste After Use storage_conditions Conditions: - 0-8°C or Room Temp - Inert Atmosphere - Tightly Sealed storage->storage_conditions spill_response Follow Spill Protocol (Evacuate, Contain, Clean) spill->spill_response spill_response->waste end End: Procedure Complete waste->end

Caption: Safe handling and storage workflow for this compound.

References

Technical Support Center: Synthesis of 3-Acetyl-2-chloropyridine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetyl-2-chloropyridine using Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the Grignard-based synthesis of this compound?

The synthesis of this compound can be approached using several precursors. A common strategy involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a suitable 2-chloropyridine derivative. Some documented starting materials include 2-chloronicotinoyl chloride, the Weinreb amide of 2-chloronicotinic acid, and 2-chloronicotinonitrile.[1] The choice of starting material can significantly impact reaction conditions and overall yield.

Q2: My Grignard reaction is failing. What are the most critical factors to consider?

Grignard reactions are notoriously sensitive to environmental conditions. The most critical factors for success are:

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents and reagents must be anhydrous.[2][3] Trace amounts of water will quench the Grignard reagent.[4]

  • Magnesium Activation: The surface of the magnesium turnings must be activated to initiate the reaction. This can be achieved by methods such as using a crystal of iodine, 1,2-dibromoethane, or mechanical stirring to break the passivating magnesium oxide layer.[2]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.[4]

  • Solvent Choice: Tetrahydrofuran (THF) is a commonly used solvent for Grignard reagent formation due to its ability to stabilize the organomagnesium species.[2]

Q3: Are there alternative, potentially more reliable, methods for synthesizing this compound?

Yes, several alternative synthetic routes have been reported, some of which may offer higher yields or more reliable outcomes. These include:

  • Reaction with Organolithium Reagents: Using methyllithium in place of a Grignard reagent with the Weinreb amide of 2-chloronicotinic acid has been reported to increase the yield to 90%. However, methyllithium is significantly more expensive.[1]

  • From 2-chloronicotinic acid: A method involving the formation of a lithium salt of 2-chloronicotinic acid followed by an addition reaction with methylmagnesium bromide has been developed.[1]

  • Palladium-Catalyzed Cross-Coupling: Reaction of 2-chloronicotinoyl chloride with tetramethyltin in the presence of a palladium catalyst can yield the desired product, though this method involves a costly catalyst and a toxic tin reagent.[1]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

This is a common issue that can stem from several sources. The following logical workflow can help diagnose the problem.

G start Low/No Product check_grignard Verify Grignard Reagent Formation (e.g., titration, test reaction) start->check_grignard grignard_failed Grignard Formation Failed check_grignard->grignard_failed Negative grignard_ok Grignard Reagent is Active check_grignard->grignard_ok Positive check_conditions Review Reaction Conditions (Temperature, Addition Rate, Time) grignard_ok->check_conditions conditions_bad Suboptimal Conditions check_conditions->conditions_bad Incorrect conditions_ok Conditions are Appropriate check_conditions->conditions_ok Correct check_substrate Examine Starting Material Purity and Reactivity conditions_ok->check_substrate substrate_bad Degraded or Impure Substrate check_substrate->substrate_bad Problem Found side_reactions Suspect Side Reactions check_substrate->side_reactions Purity OK

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

  • Failed Grignard Reagent Formation:

    • Cause: Presence of moisture, poor quality magnesium, or inactive alkyl halide.

    • Solution: Ensure all glassware is flame-dried and cooled under an inert gas. Use fresh, high-quality magnesium turnings and anhydrous THF. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]

  • Suboptimal Reaction Temperature:

    • Cause: Temperature can influence the rate of reaction and the formation of side products.

    • Solution: The addition of the Grignard reagent is often performed at low temperatures (e.g., 0°C or -78°C) to control the reaction's exothermicity and minimize side reactions.[5][6] The reaction may then be allowed to slowly warm to room temperature.

  • Degraded Starting Material:

    • Cause: The 2-chloropyridine derivative may be impure or have degraded.

    • Solution: Verify the purity of the starting material using techniques like NMR or GC-MS. Purify if necessary before use.

  • Side Reactions:

    • Cause: Grignard reagents can participate in several side reactions, such as Wurtz coupling or acting as a base.[2][7]

    • Solution: Slow, dropwise addition of the alkyl halide during Grignard formation can minimize Wurtz coupling.[2] If the substrate has acidic protons, a non-nucleophilic base might be required for deprotonation before adding the Grignard reagent.

Problem 2: Formation of significant by-products.

The presence of unexpected spots on a TLC plate or peaks in a GC-MS analysis indicates the formation of by-products.

Common By-products and Their Mitigation:

By-product TypeProbable CauseMitigation Strategy
Dimerized Alkyl Groups (Wurtz Coupling) High local concentration of alkyl halide during Grignard formation.Add the alkyl halide slowly and dropwise to the magnesium suspension.[2]
Unreacted Starting Material Incomplete reaction due to insufficient Grignard reagent or short reaction time.Use a slight excess of the Grignard reagent (1.1-1.5 equivalents). Monitor the reaction by TLC or GC until the starting material is consumed.[8]
Products of Reduction The Grignard reagent acts as a reducing agent (hydride transfer), especially with sterically hindered ketones.[7]While less common with acetyl groups, consider transmetalation to a less basic organometallic reagent (e.g., an organocerium reagent) if reduction is a persistent issue.[9]
Over-addition Products (Tertiary Alcohol) Reaction of the Grignard reagent with the ketone product. This is more common with highly reactive Grignards and substrates like esters.[10]Maintain a low reaction temperature during Grignard addition. Use a less reactive starting material like a Weinreb amide, which is stable to over-addition.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-chloronicotinic acid

This method, adapted from patented procedures, involves the formation of a lithium salt followed by reaction with a Grignard reagent.[1]

G A 2-Chloronicotinic Acid + LiOH·H₂O in Water B Lithium 2-chloronicotinate (Dried) A->B C Add to MeMgBr in THF at < -4°C B->C D Aqueous Workup & Extraction C->D E Purification (Distillation/Chromatography) D->E F This compound E->F

Caption: Workflow for synthesis from 2-chloronicotinic acid.

Step 1: Synthesis of Lithium 2-chloronicotinate

  • Dissolve 2-chloronicotinic acid in water.

  • Add an equimolar amount of lithium hydroxide monohydrate and stir until a clear solution is formed.

  • Remove the water under reduced pressure and dry the resulting lithium 2-chloronicotinate salt thoroughly under vacuum.

Step 2: Grignard Reaction

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add the dried lithium 2-chloronicotinate and anhydrous THF.

  • Cool the suspension to below -4°C in an ice-salt or dry ice/acetone bath.

  • Slowly add a solution of methylmagnesium bromide (typically 1.1-1.3 equivalents in THF) to the cooled suspension, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

Step 3: Workup and Purification

  • Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Comparative Data on Synthetic Routes

Starting MaterialReagent(s)Yield (%)Key AdvantagesKey Disadvantages
2-ChloronicotinonitrileMethylmagnesium chloride (4.27 equiv.)65%[1]Fewer steps if starting material is available.Expensive starting material, requires large excess of Grignard reagent.[1]
Weinreb amide of 2-chloronicotinic acidMethylmagnesium chloride (2.5 equiv.)72%[1]Good yield, resistant to over-addition.Requires synthesis of the Weinreb amide, which can be costly.[1]
Weinreb amide of 2-chloronicotinic acidMethyllithium90%[1]High yield.Very expensive organometallic reagent.[1]
2-Chloronicotinic acidLiOH, then MeMgBr~75%[1]High yield, readily available starting material.Requires careful drying of the intermediate lithium salt.
2-Chloronicotinoyl chlorideTetramethyltin, Pd catalyst54%[1]Direct acylation.Toxic tin reagent, expensive palladium catalyst.[1]

References

How to minimize byproduct formation in 2-chloronicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 2-chloronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-chloronicotinic acid?

A1: The most frequently encountered byproduct, particularly in the common synthetic route from nicotinic acid-N-oxide, is the isomeric 6-chloronicotinic acid .[1] Other impurities can include unreacted starting materials and colored byproducts, especially when using chlorinating agents like phosphorus oxychloride (POCl₃).[1]

Q2: How can I reduce the formation of the 6-chloronicotinic acid isomer?

A2: Minimizing the formation of 6-chloronicotinic acid involves several strategies:

  • Choice of Chlorinating Agent: Using alternative chlorinating agents to traditional POCl₃/PCl₅, such as bis(trichloromethyl) carbonate, can lead to higher purity and yield of the desired 2-chloro isomer.

  • Reaction Temperature Control: A staged approach to heating during the chlorination reaction can help control the reaction rate and improve selectivity, thus reducing the formation of unwanted isomers.

  • Use of Organic Bases: The addition of a tertiary organic amine, like triethylamine, can act as an acid scavenger and has been shown to influence the reaction's selectivity.[1]

  • Purification: Post-synthesis purification, such as recrystallization, is a highly effective method for removing the 6-chloronicotinic acid byproduct.[1]

Q3: My final product of 2-chloronicotinic acid is colored. What causes this and how can I obtain a pure white product?

A3: Colored end products are a known issue, particularly when using phosphorus oxychloride.[1] These colored impurities can be difficult to remove even with repeated recrystallization.[1] A key strategy to obtain a pure white product is to distill the intermediate 2-chloronicotinic acid chloride before hydrolysis.[1] Hydrolyzing the distilled acid chloride at an elevated temperature (90-100°C) facilitates the precipitation of pure white crystalline 2-chloronicotinic acid upon cooling.[1][2]

Q4: What is the recommended method for purifying crude 2-chloronicotinic acid?

A4: The most effective and commonly cited method for purifying crude 2-chloronicotinic acid and removing the 6-chloronicotinic acid isomer is recrystallization from a methanol-water mixture .[1]

Troubleshooting Guides

Issue 1: High Levels of 6-Chloronicotinic Acid Detected in the Final Product
Potential Cause Troubleshooting Step
Non-selective Chlorination - Consider switching from phosphorus oxychloride to bis(trichloromethyl) carbonate as the chlorinating agent for improved regioselectivity. - Optimize the molar ratio of the chlorinating agent to the nicotinic acid-N-oxide.
Suboptimal Reaction Temperature - Implement a staged heating profile during the chlorination step. For instance, hold the reaction at a lower temperature initially (e.g., 30-40°C), then gradually increase to the final reaction temperature (e.g., 70-80°C).
Ineffective Purification - Perform recrystallization of the crude product using a methanol-water (1:1) solvent system. Ensure the crude product is fully dissolved in the hot solvent and allowed to cool slowly for efficient crystallization of the pure 2-isomer.[1]
Issue 2: Colored Impurities in the Final Product
Potential Cause Troubleshooting Step
Formation of Chromophores during Chlorination - Instead of directly hydrolyzing the crude reaction mixture, distill the 2-chloronicotinic acid chloride intermediate under reduced pressure (e.g., 10-12 torr) after removing excess phosphorus oxychloride.[1]
Incorrect Hydrolysis Conditions - Add the distilled 2-chloronicotinic acid chloride to hot water (90-100°C) for hydrolysis. This promotes the formation of a pure white precipitate upon cooling.[1][2]
Contamination from Starting Materials or Solvents - Ensure the purity of the starting nicotinic acid-N-oxide and all solvents used in the reaction and workup.

Data Presentation

Table 1: Comparison of Different Synthetic Methods for 2-Chloronicotinic Acid

Method Chlorinating Agent Key Process Feature Yield Purity Primary Byproducts
Method A Phosphorus Oxychloride (POCl₃) / TriethylamineDirect hydrolysis of reaction mixture65-70%Lower, colored product6-chloronicotinic acid, colored impurities
Method B Phosphorus Oxychloride (POCl₃) / TriethylamineDistillation of intermediate acid chloride, followed by hydrolysis at 90-100°C57% (initial), 45-50% (after recrystallization)>99% (pure white)6-chloronicotinic acid (removed by recrystallization)[1]
Method C Bis(trichloromethyl) carbonate / Quaternary ammonium saltSolvent-free reaction95.5%99.3% (HPLC)Not specified, but high purity suggests minimal byproducts
Method D Oxygen / Metal salt catalystOxidation of 2-chloro-3-methylpyridineUp to 94%>98.5%Unreacted starting material, over-oxidation products

Experimental Protocols

Protocol 1: Synthesis of Pure White 2-Chloronicotinic Acid via Distillation of the Acid Chloride Intermediate

This protocol is based on a method designed to minimize colored impurities and isolate a high-purity product.[1]

Materials:

  • Nicotinic acid-N-oxide (70g)

  • Phosphorus oxychloride (POCl₃) (300 ml)

  • Triethylamine (51.5 g)

  • Methanol

  • Water

  • Activated charcoal (optional)

Procedure:

  • Suspend nicotinic acid-N-oxide in POCl₃ in a reaction vessel.

  • Slowly add triethylamine dropwise at ambient temperature, ensuring the reaction temperature does not exceed 60°C.

  • Heat the solution to 110°C for 3 hours.

  • Distill off the excess phosphorus oxychloride at 50 torr.

  • Distill the 2-chloronicotinic acid chloride at 10-12 torr.

  • Allow the distilled 2-chloronicotinic acid chloride to flow into water maintained at 90-100°C to induce hydrolysis.

  • Cool the aqueous solution to precipitate the 2-chloronicotinic acid.

  • Filter the pure white crystalline product. The yield at this stage is approximately 57%.[1]

  • To remove any potential 6-chloronicotinic acid byproduct, recrystallize the crude product from a methanol-water (1:1) mixture. The final yield of the pure product is typically 45-50%.[1]

Protocol 2: High-Yield Synthesis of 2-Chloronicotinic Acid Using Bis(trichloromethyl) carbonate

This method avoids the use of phosphorus-containing reagents and results in high yield and purity.

Materials:

  • Nicotinic acid-N-oxide (13.9 g, 100 mmol)

  • Bis(trichloromethyl) carbonate (11.9 g, 40 mmol)

  • Tetrabutylammonium bromide (3.22 g, 10 mmol)

  • Ice water

Procedure:

  • In a three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, combine nicotinic acid-N-oxide, bis(trichloromethyl) carbonate, and tetrabutylammonium bromide.

  • With vigorous stirring, slowly heat the solvent-free reaction mixture to 100°C and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to 50°C.

  • Add the reaction mixture to 20 ml of ice water and stir.

  • Allow the mixture to stand for 12 hours to complete precipitation.

  • Filter the solid product, wash the filter cake with a small amount of water, and dry at 80°C. This method has been reported to yield 15.0 g (95.5%) of 2-chloronicotinic acid with a purity of 99.3% as determined by HPLC.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 2-Chloronicotinic Acid cluster_purification Purification Strategies start Start: Nicotinic Acid-N-Oxide chlorination Chlorination (e.g., POCl3) start->chlorination intermediate Crude Reaction Mixture (contains 2- and 6-chloro isomers, and colored impurities) chlorination->intermediate distillation Distillation of 2-Chloronicotinic Acid Chloride intermediate->distillation To remove colored impurities recrystallization Recrystallization (Methanol/Water) intermediate->recrystallization Direct purification (less effective for color removal) hydrolysis Hydrolysis (90-100°C) distillation->hydrolysis hydrolysis->recrystallization To remove 6-chloro isomer pure_product Pure 2-Chloronicotinic Acid recrystallization->pure_product

Caption: Workflow for minimizing byproduct formation in 2-chloronicotinic acid synthesis.

logical_relationship issue High Byproduct Formation (e.g., 6-chloronicotinic acid, colored impurities) cause1 Suboptimal Chlorinating Agent or Reaction Conditions issue->cause1 cause2 Ineffective Purification Strategy issue->cause2 solution1a Use Alternative Chlorinating Agents (e.g., bis(trichloromethyl) carbonate) cause1->solution1a solution1b Implement Staged Temperature Control cause1->solution1b solution2a Distill Intermediate Acid Chloride cause2->solution2a solution2b Optimize Hydrolysis Temperature cause2->solution2b solution2c Perform Recrystallization (Methanol/Water) cause2->solution2c

Caption: Troubleshooting logic for byproduct formation in 2-chloronicotinic acid reactions.

References

Technical Support Center: Optimizing Coupling Reactions with 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetyl-2-chloropyridine in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a unique substrate in cross-coupling reactions?

A1: this compound possesses an electron-withdrawing acetyl group at the 3-position. This group activates the carbon-chlorine (C-Cl) bond at the 2-position, making it more susceptible to oxidative addition by a palladium catalyst.[1] This enhanced reactivity, compared to electron-rich or unsubstituted 2-chloropyridines, can be advantageous. However, the pyridine nitrogen can still coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] Careful optimization of reaction conditions is therefore crucial.

Q2: Which cross-coupling reactions are commonly performed with this compound?

A2: Due to its structure, this compound is a versatile substrate for several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[4]

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[5]

Q3: How do I choose the right catalyst system for my coupling reaction?

A3: The choice of catalyst and ligand is critical for a successful coupling with 2-chloropyridines.[1] For the activated substrate, this compound, a good starting point is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand.[6]

  • For Suzuki-Miyaura: Buchwald ligands such as SPhos and XPhos are highly effective.[1][7] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[7]

  • For Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands are essential. Xantphos, XPhos, and RuPhos are commonly used.[8]

  • For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed.[5][9]

Troubleshooting Guide

Low or No Yield

Q4: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction. What are the primary causes and how can I troubleshoot this?

A4: While the acetyl group activates the C-Cl bond, low yields can still occur. Common causes include:

  • Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1] Switching to a more active system with bulky, electron-rich ligands (e.g., SPhos, XPhos) or an NHC ligand can improve yields.[7]

  • Ineffective Base: The base is crucial for activating the boronic acid.[1] A screening of bases is recommended. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1][2]

  • Inadequate Temperature: The oxidative addition to the C-Cl bond, although facilitated by the acetyl group, may still require sufficient thermal energy.[10] Increasing the reaction temperature to 80-120 °C can be beneficial, but monitor for potential decomposition.[10]

  • Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is sensitive to oxidation.[1] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1][11]

Q5: My Buchwald-Hartwig amination is not proceeding. What should I check?

A5: In addition to the points mentioned above, consider the following for C-N coupling:

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to deprotonate the amine.[10]

  • Ligand Choice: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.[8]

Formation of Side Products

Q6: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A6: Homocoupling is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]

  • Ensure Thorough Degassing: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[11]

  • Use a Pd(0) Source: Using a Pd(0) precatalyst can sometimes reduce homocoupling.[11]

Q7: I am seeing protodeboronation of my boronic acid. What can I do?

A7: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, which can be an issue with aqueous bases.[2]

  • Use Anhydrous Conditions: Employ anhydrous solvents and reagents where possible.[1]

  • Switch Boron Source: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable and less prone to this side reaction.[11]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationNotes
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Pre-catalysts can also improve reproducibility.[6]
Ligand SPhos or XPhos (1.2-2x Pd)Bulky, electron-rich phosphine ligands are crucial.[7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)K₃PO₄ is often a good choice for challenging couplings.[6]
Solvent Toluene, Dioxane, or THFAnhydrous and degassed.[11]
Temperature 80-110 °CHigher temperatures can overcome activation energy barriers.[11]

Table 2: Base and Solvent Screening for Suzuki-Miyaura Coupling

BaseTypical SolventsRelative Effectiveness
K₃PO₄Toluene, DioxaneOften Very High[11]
Cs₂CO₃Dioxane, TolueneHigh, but more expensive.[11]
K₂CO₃Dioxane/H₂O, Toluene/H₂OModerate to High[11]
Na₂CO₃Dioxane/H₂O, EtOH/H₂OHigh[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)[3]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[11]

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.[11]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[11]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2][11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2][11]

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? start->temp base Is the base effective? start->base degas Is the system properly degassed? start->degas sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst No sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->sol_temp No sol_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->sol_base No sol_degas Degas solvents thoroughly. Use Schlenk techniques. degas->sol_degas No

Caption: Troubleshooting workflow for low yield in coupling reactions.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd2_complex Ar-Pd(II)L2-Cl pd0->pd2_complex transmetalation Transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' pd2_complex->pd2_biaryl pd2_biaryl->pd0 reductive_elim Reductive Elimination product Coupled Product pd2_biaryl->product aryl_halide This compound aryl_halide->pd0 boronic_acid R-B(OH)2 + Base boronic_acid->pd2_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Stability issues of 3-Acetyl-2-chloropyridine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Acetyl-2-chloropyridine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to nucleophilic substitution at the 2-position (displacement of the chloro group) and potential hydrolysis under strongly acidic or basic conditions. The acetyl group may also be subject to reactions typical of ketones.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light.[1][2][3] The recommended storage temperature is typically between 0-8°C.[1] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[2] Keep containers tightly sealed.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively documented, compounds with pyridine rings can be sensitive to light. It is recommended to store the compound in amber vials or in a dark place to minimize potential photodegradation.

Q4: How stable is this compound in common organic solvents?

A4: this compound is generally stable in common aprotic organic solvents such as acetone, chloroform, and ethyl acetate under anhydrous conditions.[4] However, its stability in protic solvents, especially nucleophilic solvents like alcohols, may be limited, particularly at elevated temperatures, due to the potential for nucleophilic displacement of the chloride.

Q5: What is the expected stability of this compound in aqueous solutions at different pH values?

A5: Based on the behavior of related compounds like 2-chloropyridine, this compound is expected to be relatively stable in neutral aqueous solutions.[5] However, under strong acidic or basic conditions, hydrolysis can occur. Strong bases can promote nucleophilic substitution of the chlorine with a hydroxyl group, while strong acids may catalyze hydrolysis, although this often requires harsh conditions like high temperatures.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in NMR or LC-MS analysis of a sample that has been stored for a while. Degradation of the compound.Verify the storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature under an inert atmosphere. Consider re-purification if necessary.
Low yield in a reaction where this compound is a starting material. The compound may have degraded, or it may be reacting with other components in the reaction mixture (e.g., nucleophilic solvents or bases).Confirm the purity of the starting material before use. If using a nucleophilic solvent or base, consider adding it at a lower temperature and for a shorter reaction time.
Discoloration of the material (turning darker yellow or brown). This may indicate the formation of degradation products.While a slight yellow color is normal, significant darkening could indicate impurity formation.[1] It is advisable to check the purity by an appropriate analytical method (e.g., HPLC, GC-MS) before use.
Inconsistent reaction outcomes. Potential instability of this compound under the specific reaction conditions.Perform a small-scale stability study of this compound under your reaction conditions (without other reactants) to assess its stability.

Data Summary

Table 1: Qualitative Stability of this compound Under Various Conditions

Condition Parameter Expected Stability Potential Degradation Products
pH Acidic (pH < 4)Moderate; may degrade at high temperatures.3-Acetyl-2-hydroxypyridine
Neutral (pH 6-8)High-
Basic (pH > 10)Low to Moderate; susceptible to nucleophilic attack.3-Acetyl-2-hydroxypyridine
Temperature 0-8°CHigh-
Room Temperature (~25°C)Moderate; store under inert gas.Gradual formation of impurities.
Elevated Temperature (>40°C)Low; degradation rate increases significantly.Various decomposition products.
Light Ambient LightModerate; long-term exposure may cause degradation.Photodegradation products.
UV LightLowSignificant degradation expected.
Atmosphere Inert (Nitrogen, Argon)High-
Air (Oxygen, Moisture)Moderate; risk of oxidation and hydrolysis.Oxidized and hydrolyzed byproducts.

Table 2: Recommended Storage and Handling

Parameter Recommendation
Storage Temperature 0-8°C[1]
Atmosphere Inert gas (e.g., Nitrogen)[2]
Container Tightly sealed, amber glass vial
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[2][3]
Handling Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][7]

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 10 (e.g., carbonate-bicarbonate buffer).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration of approximately 100 µg/mL. Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately quench any degradation by neutralizing the pH if necessary and analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

Protocol 2: Assessment of Photostability

  • Sample Preparation: Prepare two sets of solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) in transparent vials.

  • Control Sample: Wrap one set of vials completely in aluminum foil to serve as the dark control.

  • Light Exposure: Place both sets of vials in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

  • Time Points: At specified time intervals, remove one exposed vial and one control vial for analysis.

  • Analysis: Analyze the samples by HPLC to quantify the amount of this compound remaining and detect any photodegradants.

  • Data Analysis: Compare the degradation in the light-exposed samples to the control samples to determine the extent of photodegradation.

Visualizations

Proposed Hydrolytic Degradation Pathway cluster_conditions Conditions A This compound B 3-Acetyl-2-hydroxypyridine A->B Nucleophilic Substitution / Hydrolysis condition1 Strong Base (e.g., NaOH) or Strong Acid (with heat)

Caption: Proposed hydrolytic degradation of this compound.

Experimental Workflow for Stability Testing start Start prep Prepare Stock Solution of This compound start->prep stress Expose to Stress Conditions (pH, Temp, Light) prep->stress sample Take Samples at Time Intervals stress->sample analyze Analyze by HPLC sample->analyze data Determine Degradation Rate and Products analyze->data end End data->end

Caption: General workflow for assessing the stability of this compound.

Troubleshooting Logic for Reaction Failure start Low Reaction Yield check_purity Check Purity of Starting Material (this compound) start->check_purity is_pure Is it Pure? check_purity->is_pure repurify Re-purify or Use New Batch is_pure->repurify No check_conditions Assess Stability Under Reaction Conditions is_pure->check_conditions Yes repurify->check_purity is_stable Is it Stable? check_conditions->is_stable modify_conditions Modify Conditions (e.g., Lower Temp, Shorter Time) is_stable->modify_conditions No other_issues Investigate Other Reaction Parameters is_stable->other_issues Yes

Caption: Decision tree for troubleshooting low yields in reactions.

References

Removal of unreacted starting materials from 3-Acetyl-2-chloropyridine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials and byproducts from the 3-Acetyl-2-chloropyridine product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for purifying this compound are vacuum distillation (rectification) and column chromatography.[1] Liquid-liquid extraction is a critical step in the workup process to remove the bulk of water-soluble impurities before final purification.[1] While recrystallization is a common purification technique for solid compounds, it is less frequently documented for this compound, which is often isolated as a liquid.[2]

Q2: What are the likely unreacted starting materials and byproducts I need to remove?

A2: The impurities present in your crude product will depend on the synthetic route employed.

  • From 2-chloronicotinic acid and a methylating agent (e.g., methyl magnesium bromide):

    • Unreacted 2-chloronicotinic acid: A key starting material that may remain if the reaction does not go to completion.[1]

    • 2-(2'-chloropyridin-3-yl)propan-2-ol: A common byproduct formed from the addition of two equivalents of the Grignard reagent to the starting material.[1]

  • From 3-acetylpyridine:

    • Unreacted 3-acetylpyridine: The primary starting material.

    • 3-acetylpyridine N-oxide: An intermediate in this synthetic pathway.[1]

    • Other chlorinated pyridine isomers: Depending on the chlorinating agent and reaction conditions, other isomers may be formed.

Q3: How can I effectively remove water-soluble impurities after the reaction?

A3: A standard workup involves quenching the reaction mixture in water and then performing a liquid-liquid extraction. The aqueous phase is typically extracted with an organic solvent like ethyl acetate.[1] This process separates the desired product, which is soluble in the organic phase, from water-soluble salts and other polar impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Low Purity After Extraction

Problem: After performing a liquid-liquid extraction, the purity of the isolated this compound is still low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Extraction Increase the number of extractions with the organic solvent (e.g., from 1 to 3 times) to ensure all the product is transferred to the organic phase.
Emulsion Formation If an emulsion forms at the interface of the aqueous and organic layers, it can trap the product. Try adding a small amount of brine (saturated NaCl solution) to break the emulsion.
Incorrect pH of the Aqueous Layer The pH of the aqueous layer can affect the solubility of impurities. Ensure the pH is adjusted appropriately during the workup as specified in the reaction protocol. For instance, after a Grignard reaction, the mixture is typically acidified.[1]
Presence of Solvent-Soluble Impurities Extraction will not remove impurities that have similar solubility to the product in the chosen solvent system. In this case, a more selective purification method like column chromatography or vacuum distillation is necessary.
Issues with Column Chromatography

Problem: Difficulty in separating this compound from impurities using column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the mobile phase is crucial for good separation. For pyridine derivatives, a mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. An ideal solvent system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
Column Overloading Loading too much crude product onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Streaking or Tailing of the Product Band Pyridine-containing compounds can sometimes interact with the acidic silanol groups on the silica gel, leading to tailing. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase.
Co-elution of Impurities If an impurity has a very similar polarity to the product, it may co-elute. In this case, try a different solvent system or consider a different purification technique like vacuum distillation, especially if the boiling points of the components are significantly different.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound155.58114 °C at 15 mmHgN/A
2-Chloronicotinic acid157.55316.8 °C at 760 mmHg176-178 °C (decomposes)
2-(2'-chloropyridin-3-yl)propan-2-ol171.62High boiling point (likely >200 °C)N/A
3-Acetylpyridine121.14220 °C at 760 mmHg8-9 °C
3-Acetylpyridine N-oxide137.14N/A135-137 °C

Table 2: Summary of Purification Methodologies and Expected Outcomes

Purification MethodTypical Purity AchievedYieldKey AdvantagesCommon Issues
Vacuum Distillation >99% (GC)[1]60-75%[1]Highly effective for removing non-volatile impurities and those with significantly different boiling points. Scalable for larger quantities.Requires specialized equipment. May not separate impurities with close boiling points.
Column Chromatography >98%Variable, depends on loading and separationHighly versatile for separating compounds with different polarities.Can be time-consuming and uses large amounts of solvent. Potential for product loss on the column.
Liquid-Liquid Extraction Removes bulk impuritiesHigh recoverySimple and effective for initial workup.Not a final purification step for high-purity material.

Experimental Protocols

Protocol 1: Workup and Liquid-Liquid Extraction

This protocol is a general procedure following the synthesis of this compound from 2-chloronicotinic acid and a Grignard reagent.[1]

  • Quenching: The reaction mixture is slowly added to cold water under stirring.

  • Acidification: 6M Hydrochloric acid is added dropwise to the aqueous mixture, maintaining a low temperature (e.g., below 10 °C).

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with ethyl acetate.

  • Combine and Dry: The organic layers are combined, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is based on the industrial-scale purification of this compound.[1]

  • Setup: The crude this compound is placed in a distillation flask equipped for vacuum distillation.

  • Removal of Low-Boiling Impurities: The system is heated, and low-boiling point substances are removed under an initial vacuum.

  • Fractional Distillation: The vacuum is increased, and the temperature is gradually raised. The fraction corresponding to the boiling point of this compound (approximately 114 °C at 15 mmHg) is collected.

  • Monitoring: The purity of the collected fractions can be monitored by Gas Chromatography (GC).

Protocol 3: General Protocol for Column Chromatography Purification

This is a general guideline for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates with the crude product. A good solvent system (e.g., a mixture of hexane and ethyl acetate) will show good separation of the product spot from impurity spots, with an Rf value for the product of around 0.2-0.4.

  • Column Packing: A chromatography column is packed with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a suitable volatile solvent and loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound (with unreacted starting materials and byproducts) extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate/Water) crude_product->extraction partially_purified Partially Purified Product extraction->partially_purified Organic Phase waste Aqueous Waste (Salts, Polar Impurities) extraction->waste Aqueous Phase distillation Vacuum Distillation partially_purified->distillation column_chromatography Column Chromatography partially_purified->column_chromatography pure_product Pure this compound distillation->pure_product column_chromatography->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity of This compound check_method Identify the Purification Step start->check_method extraction_issue Issue with Liquid-Liquid Extraction check_method->extraction_issue Extraction chromatography_issue Issue with Column Chromatography check_method->chromatography_issue Chromatography distillation_issue Issue with Vacuum Distillation check_method->distillation_issue Distillation extraction_solutions Solutions: - Increase number of extractions - Use brine to break emulsions - Check pH extraction_issue->extraction_solutions chromatography_solutions Solutions: - Optimize mobile phase with TLC - Reduce sample loading - Add triethylamine for basic compounds chromatography_issue->chromatography_solutions distillation_solutions Solutions: - Check vacuum level - Ensure efficient fraction collection - Consider a different method for close-boiling impurities distillation_issue->distillation_solutions

Caption: A logical diagram for troubleshooting low purity issues.

References

GHS hazard and safety information for 1-(2-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential GHS hazard and safety information for researchers, scientists, and drug development professionals working with 1-(2-chloropyridin-3-yl)ethanone (CAS No. 55676-21-6).

GHS Hazard and Safety Summary

The following table summarizes the GHS classification for 1-(2-chloropyridin-3-yl)ethanone.

Hazard Class Hazard Statement Pictogram Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Quantitative Safety Data

Property Value Source
Molecular FormulaC7H6ClNO[1]
Molecular Weight155.58 g/mol [1]
Boiling Point114°C / 15mmHg[2]
Flash Point>110°C[2]
Density1.233±0.06 g/cm3 (Predicted)[2]

Troubleshooting Guide

Q1: I accidentally spilled a small amount of 1-(2-chloropyridin-3-yl)ethanone on my lab bench. What should I do?

A1: For a small spill, first ensure the area is well-ventilated and eliminate any nearby ignition sources.[3] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4] Absorb the spill with an inert material, such as vermiculite, dry sand, or earth, and place it into a suitable container for chemical waste.[3] Clean the spill area with soap and water.[5] Dispose of the waste according to your institution's hazardous waste disposal procedures.[5]

Q2: I think I may have inhaled vapors of 1-(2-chloropyridin-3-yl)ethanone. What are the initial first aid steps?

A2: Immediately move to an area with fresh air.[6] If you feel unwell or experience respiratory irritation, seek medical attention immediately.[7] Inform your supervisor and consult the Safety Data Sheet (SDS) for detailed first-aid procedures.

Q3: What should I do if 1-(2-chloropyridin-3-yl)ethanone comes into contact with my skin or eyes?

A3:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove any contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Immediately rinse your eyes cautiously with water for several minutes.[7] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[7] Seek immediate medical attention.[2]

Q4: How should I properly store 1-(2-chloropyridin-3-yl)ethanone in the lab?

A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Keep it away from heat, sparks, open flames, and other ignition sources.[3] It is also recommended to store it under an inert atmosphere as it may be air and moisture sensitive.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1-(2-chloropyridin-3-yl)ethanone?

A1: The primary hazards are that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][9]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: You should always wear protective gloves, a lab coat or other protective clothing, and eye/face protection (safety glasses or goggles).[6][7] Work in a well-ventilated area or under a chemical fume hood.[7]

Q3: What are the known incompatibilities for 1-(2-chloropyridin-3-yl)ethanone?

A3: This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

Q4: What should I do in case of a fire involving 1-(2-chloropyridin-3-yl)ethanone?

A4: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish the fire.[3] Note that this material is a combustible liquid.[3]

Experimental Workflow: Spill Response

Spill_Response_Workflow cluster_spill Small Spill of 1-(2-chloropyridin-3-yl)ethanone spill Spill Occurs evacuate Evacuate Immediate Area & Ensure Ventilation spill->evacuate ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into Waste Container contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Regulations clean->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for handling a small spill of 1-(2-chloropyridin-3-yl)ethanone.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient synthesis of key intermediates is paramount. 3-Acetyl-2-chloropyridine is a crucial building block in the preparation of various pharmaceutical and agrochemical compounds.[1] This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a comprehensive overview of their methodologies, yields, and purities to assist in selecting the most suitable pathway for your research and development needs.

Comparison of Synthetic Routes

The synthesis of this compound can be effectively achieved through multiple pathways, primarily distinguished by their starting materials. The two routes detailed below involve the use of either 2-chloronicotinic acid or 2-chloronicotinonitrile as the precursor.

Parameter Route 1: From 2-Chloronicotinic Acid Route 2: From 2-Chloronicotinonitrile
Starting Material 2-Chloronicotinic acid2-Chloronicotinonitrile
Key Reagents Lithium-containing compound (e.g., LiOH·H₂O), Methyl magnesium bromideMethyl magnesium chloride
Yield 55-77%[2]65%[2]
Purity (GC) 98.5%[2]Not specified
Reaction Conditions Mild, involves formation of a lithium salt intermediate followed by Grignard addition[2]Requires a significant excess of Grignard reagent[2]
Advantages High product purity, safe and simple operation, suitable for large-scale production[2]A viable alternative route.
Disadvantages Can involve multiple steps (salt formation, then Grignard reaction).The starting material, 2-chloronicotinonitrile, is relatively expensive, and the use of excess Grignard reagent is not ideal for scale-up.[2]

Experimental Protocols

Route 1: Synthesis from 2-Chloronicotinic Acid

This method proceeds in two main stages: the formation of a lithium salt of 2-chloronicotinic acid, followed by a Grignard reaction.[2]

Step 1: Synthesis of Lithium 2-chloronicotinate

  • In a suitable reaction vessel, dissolve 2-chloronicotinic acid in water.

  • Add a lithium-containing compound, such as lithium hydroxide monohydrate, to the solution.

  • Stir the mixture at a controlled temperature of 40-50 °C for approximately 2 hours.

  • Cool the reaction mixture to below 20 °C and collect the precipitated lithium 2-chloronicotinate by suction filtration.

  • Dry the product in an oven.

Step 2: Synthesis of this compound

  • To a reaction kettle, add 2-methyltetrahydrofuran and the dried lithium 2-chloronicotinate under a nitrogen atmosphere.

  • Cool the mixture to below -4 °C.

  • Slowly add a solution of methyl magnesium bromide (1.2 equivalents) while maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction to proceed for 2 hours at a controlled temperature.

  • Quench the reaction by slowly adding it to a pre-cooled aqueous solution of an acid (e.g., hydrochloric acid or sulfuric acid).

  • Separate the organic layer and extract the aqueous layer with 2-methyltetrahydrofuran.

  • Combine the organic layers, wash with a sodium carbonate solution and then with water.

  • Dry the organic phase and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by reduced pressure rectification to yield this compound.[2]

Route 2: Synthesis from 2-Chloronicotinonitrile

This route involves the direct reaction of 2-chloronicotinonitrile with a Grignard reagent.

  • In a suitable reaction vessel under an inert atmosphere, dissolve 2-chloronicotinonitrile in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • Cool the solution to a low temperature (e.g., 0 °C).

  • Slowly add an excess of methyl magnesium chloride solution (e.g., 4.27 equivalents).[2]

  • Allow the reaction to stir at a controlled temperature until completion, as monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product, for instance by column chromatography, to obtain this compound.

Synthesis Pathway Visualizations

Route1 start 2-Chloronicotinic Acid intermediate Lithium 2-chloronicotinate start->intermediate LiOH·H₂O, H₂O product This compound intermediate->product CH₃MgBr, 2-MeTHF

Caption: Synthetic pathway from 2-Chloronicotinic Acid.

Route2 start 2-Chloronicotinonitrile product This compound start->product CH₃MgCl (excess), THF

Caption: Synthetic pathway from 2-Chloronicotinonitrile.

References

A Comparative Guide to the Reactivity of 3-Acetyl-2-chloropyridine and 3-Acetyl-2-bromopyridine in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the strategic selection of building blocks is crucial for efficient and robust reaction outcomes. Halogenated pyridines are a cornerstone of modern synthetic chemistry, offering versatile handles for a variety of cross-coupling reactions. This guide provides an objective comparison of the performance of 3-acetyl-2-chloropyridine and 3-acetyl-2-bromopyridine in three common and powerful palladium-catalyzed transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

The fundamental difference in reactivity between these two substrates lies in the carbon-halogen bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, which dictates that 3-acetyl-2-bromopyridine is generally more reactive in the rate-determining oxidative addition step of the catalytic cycle.[1] This increased reactivity often translates to milder reaction conditions, shorter reaction times, and broader catalyst scope. Conversely, this compound, while typically less expensive and more readily available, often necessitates more forcing conditions or specialized, highly active catalyst systems to achieve comparable yields.[1]

Quantitative Data Summary

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
3-Acetyl-2-bromopyridine Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100 / 4-12>90 (expected)
This compound XPhos Pd G3K₃PO₄Toluene100 / 8-16>90 (expected)

Table 2: Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
3-Acetyl-2-bromopyridine Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 372-96[2]
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF110 / 12Moderate (expected)

Table 3: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
3-Acetyl-2-bromopyridine Pd₂(dba)₃ / BINAPNaOtBuToluene80 / 4~60 (for a related substrate)[3]
This compound BrettPhos Pd G3LiHMDSTHF80 / 6-12Good (expected)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on established procedures for structurally similar compounds and serve as a robust starting point for optimization.[2][4][5]

Suzuki-Miyaura Coupling of 3-Acetyl-2-halopyridine with Phenylboronic Acid

Materials:

  • 3-Acetyl-2-halopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%) for the bromo-substrate; XPhos Pd G3 (2 mol%) for the chloro-substrate

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL) and Water (1 mL), degassed

  • Anhydrous Toluene (5 mL), degassed (for the chloro-substrate)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-acetyl-2-halopyridine, phenylboronic acid, palladium catalyst/precatalyst, ligand (if applicable), and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling of 3-Acetyl-2-halopyridine with Phenylacetylene

Materials:

  • 3-Acetyl-2-halopyridine (0.5 mmol)

  • Phenylacetylene (0.6 mmol)

  • Palladium trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%) for the bromo-substrate; Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%) for the chloro-substrate

  • Triphenylphosphine (PPh₃, 5.0 mol%) for the bromo-substrate

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Triethylamine (Et₃N, 1 mL)

  • Anhydrous Dimethylformamide (DMF, 2 mL)

Procedure:

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst, ligand (if applicable), and copper(I) iodide.

  • Add the anhydrous DMF and stir for 30 minutes.

  • Add the 3-acetyl-2-halopyridine and phenylacetylene, followed by triethylamine.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 3-Acetyl-2-halopyridine with Morpholine

Materials:

  • 3-Acetyl-2-halopyridine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and BINAP (4 mol%) for the bromo-substrate; BrettPhos Pd G3 (2 mol%) for the chloro-substrate

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol) for the bromo-substrate; Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 mmol) for the chloro-substrate

  • Anhydrous Toluene (5 mL) for the bromo-substrate; Anhydrous Tetrahydrofuran (THF, 5 mL) for the chloro-substrate

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst/precatalyst, ligand (if applicable), and base.

  • Add the 3-acetyl-2-halopyridine and a stir bar.

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent followed by the morpholine via syringe.

  • Place the reaction tube in a preheated oil bath at the specified temperature and stir vigorously.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OH)₂ + Base) pd2_complex->transmetalation pd2_biaryl R-Pd(II)(R')L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(X)(R₂NH)L] amine_coordination->pd2_amine_complex deprotonation Deprotonation (-Base-H⁺) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(NR₂)L deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Buchwald-Hartwig Catalytic Cycle

Experimental_Workflow start Start reagents Combine Halopyridine, Coupling Partner, Catalyst, Ligand, and Base start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atmosphere solvent Add Degassed Solvent inert_atmosphere->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Generalized Experimental Workflow

References

A Comparative Guide to the Synthesis of 3-Acetyl-2-chloropyridine: Alternative Reagents to Methyl Magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-acetyl-2-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, has traditionally relied on the use of methyl magnesium bromide as a Grignard reagent. While effective, the quest for improved yields, milder reaction conditions, and enhanced safety profiles has driven the exploration of alternative synthetic strategies. This guide provides an objective comparison of various methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the optimal method for their specific needs.

Comparison of Synthetic Efficacy: A Quantitative Overview

The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Starting MaterialReagent(s)CatalystYield (%)Purity (%)Key AdvantagesKey Disadvantages
2-Chloronicotinic acid2.5 equiv. Methyl magnesium bromide-77Not SpecifiedReadily available starting material.Potential for side reactions and purification challenges.
2-Chloronicotinic acid lithium salt1.5 equiv. Methyl magnesium bromide-73.899.5High purity and yield, mild conditions.[1]Requires pre-formation of the lithium salt.
Methyl 2-chloronicotinateMethyl magnesium bromide-66Not SpecifiedCommercially available starting material.Moderate yield, starting material can be expensive.[1]
2-Chloronicotinic acid Weinreb amide2.5 equiv. Methyl magnesium chloride-72Not SpecifiedGood yield.[1]Requires synthesis of the Weinreb amide.[1]
2-Chloronicotinonitrile4.27 equiv. Methyl magnesium chloride-65Not SpecifiedAlternative to acid derivatives.Expensive starting material, requires large excess of Grignard reagent.[1]
2-Chloronicotinoyl chlorideTetramethyltinBis(benzonitrile)palladium(II) dichloride54Not SpecifiedTrue alternative to Grignard reagents.Low yield, expensive and toxic tin reagent, requires a palladium catalyst.[1]

Synthetic Pathways Overview

The following diagram illustrates the different synthetic routes to this compound discussed in this guide.

SynthesisPathways A 2-Chloronicotinic acid B 2-Chloronicotinic acid lithium salt A->B C Methyl 2-chloronicotinate A->C MeOH, H⁺ D 2-Chloronicotinic acid Weinreb amide A->D HN(OMe)Me·HCl, coupling agent E 2-Chloronicotinonitrile F 2-Chloronicotinoyl chloride A->F G This compound B->G C->G D->G E->G F->G MeMgBr MeMgBr MeMgBr->B MeMgBr->C MeMgCl MeMgCl MeMgCl->D MeMgCl->E Me4Sn Me4Sn / Pd catalyst Me4Sn->F LiOH LiOH·H₂O LiOH->A SOCl2 SOCl₂ or (COCl)₂ SOCl2->A

Caption: Synthetic routes to this compound.

Experimental Protocols

The following are representative experimental protocols for the key synthetic methods. These are based on literature reports and should be adapted and optimized for specific laboratory conditions.

Method 1: From 2-Chloronicotinic acid lithium salt with Methyl Magnesium Bromide

This method, detailed in patent CN115611802B, offers high yield and purity.[1]

Step 1: Preparation of 2-Chloronicotinic acid lithium salt

  • To a solution of 2-chloronicotinic acid in water, add one equivalent of lithium hydroxide monohydrate.

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Remove the water under reduced pressure to yield the dry 2-chloronicotinic acid lithium salt.

Step 2: Synthesis of this compound

  • Suspend the dried 2-chloronicotinic acid lithium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of a solution of methyl magnesium bromide in THF, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Method 2: From 2-Chloronicotinoyl chloride with Tetramethyltin

This method provides a true alternative to Grignard reagents but with a lower yield and the use of a toxic reagent.[1]

  • To a solution of 2-chloronicotinoyl chloride in an anhydrous, aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere, add a catalytic amount of bis(benzonitrile)palladium(II) dichloride.

  • To this mixture, add a stoichiometric amount of tetramethyltin.

  • Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography on silica gel.

Potential Alternative Reagents: Organozinc and Organocuprates

While specific examples for the synthesis of this compound are not prevalent in the reviewed literature, organozinc and organocuprate (Gilman) reagents represent viable theoretical alternatives to methyl magnesium bromide.

  • Organozinc Reagents (e.g., Dimethylzinc or Methylzinc chloride): These reagents are generally less reactive than Grignard reagents, which can lead to higher selectivity and tolerance of other functional groups. A potential synthetic route could involve the reaction of 2-chloronicotinoyl chloride with a methylzinc reagent, likely in the presence of a palladium or nickel catalyst (a Negishi-type coupling).

  • Organocuprate Reagents (e.g., Lithium dimethylcuprate): Gilman reagents are known for their soft nucleophilicity and are particularly effective in reactions with acid chlorides to yield ketones without the common side reaction of addition to the ketone product to form a tertiary alcohol. The reaction of 2-chloronicotinoyl chloride with lithium dimethylcuprate would be expected to produce this compound cleanly.

Further research and experimental validation are required to establish the efficacy of these organozinc and organocuprate reagents for this specific transformation.

Conclusion

The synthesis of this compound can be accomplished through various pathways, each with its own set of advantages and disadvantages. The use of 2-chloronicotinic acid lithium salt with methyl magnesium bromide appears to be a highly efficient method, offering both high yield and purity under mild conditions.[1] For researchers seeking to avoid Grignard reagents entirely, the Stille coupling of 2-chloronicotinoyl chloride with tetramethyltin is an option, albeit with a lower yield and the use of more hazardous materials.[1] The exploration of organozinc and organocuprate reagents presents an interesting avenue for future research to develop even more selective and robust synthetic methods for this important chemical intermediate. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, purity, and safety considerations.

References

Validating the Structure of 3-Acetyl-2-chloropyridine Derivatives: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-Acetyl-2-chloropyridine serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The precise characterization of its derivatives is crucial for understanding their chemical properties and biological activities. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of this compound derivatives, supported by experimental data from analogous compounds and detailed experimental protocols.

The Power of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. For this compound derivatives, ¹H and ¹³C NMR spectroscopy provides definitive information on the substitution pattern of the pyridine ring and modifications to the acetyl group. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, the precise connectivity of atoms can be established.

Comparative NMR Data Analysis

Table 1: ¹H NMR Spectral Data Comparison of this compound and Analogous Compounds

CompoundSolventH-4 (δ, ppm, multiplicity, J (Hz))H-5 (δ, ppm, multiplicity, J (Hz))H-6 (δ, ppm, multiplicity, J (Hz))Acetyl-CH₃ (δ, ppm, multiplicity)Other Protons (δ, ppm)
This compound CDCl₃7.91 (dd, J = 7.5, 2.0)7.34 (dd, J = 7.5, 5.0)8.44 (dd, J = 5.0, 2.0)2.68 (s)-
1-(Pyridin-2-yl)ethanone CDCl₃7.85 (t, J = 7.7)7.45 (t, J = 6.6)8.70 (d, J = 4.7)2.70 (s)H-3: 7.90 (d, J = 7.9)
1-(3-Chloropyridin-2-yl)ethanone CDCl₃7.85 (dd, J = 8.1, 1.5)7.40 (dd, J = 8.1, 4.6)8.55 (dd, J = 4.6, 1.5)2.72 (s)-
2-Methyl-1-(pyridin-2-yl)propan-1-one CDCl₃7.82 (m)7.44 (m)8.67 (m)-CH: 4.10 (sep), CH₃: 1.20 (d)

Table 2: ¹³C NMR Spectral Data Comparison of this compound and Analogous Compounds

CompoundSolventC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C=O (δ, ppm)Acetyl-CH₃ (δ, ppm)
This compound CDCl₃~151~133~138~127~149~198~29
1-(Pyridin-2-yl)ethanone CDCl₃153.8121.7136.8127.1148.9200.225.8
1-(3-Chloropyridin-2-yl)ethanone CDCl₃150.1131.5139.2126.8146.7199.126.1
2-Methyl-1-(pyridin-2-yl)propan-1-one CDCl₃146.1126.4143.4129.7145.9201.518.4 (CH₃)

Note: The ¹³C NMR data for this compound is estimated based on typical chemical shifts for similar structures, as precise literature data was not found.

Experimental Protocols

A detailed and consistent experimental protocol is essential for obtaining high-quality, comparable NMR data.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound derivative for ¹H NMR analysis (20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent may depend on the solubility of the derivative.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Visualization of the Validation Workflow

The structural validation of a novel this compound derivative is a logical process that integrates synthesis and various analytical techniques, with NMR spectroscopy at its core.

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation start Starting Materials (e.g., this compound) reaction Chemical Reaction (e.g., Substitution, Condensation) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms other_spec Other Spectroscopic Methods (IR, UV-Vis) purification->other_spec data_analysis Data Interpretation and Structure Elucidation nmr->data_analysis ms->data_analysis other_spec->data_analysis structure_confirmation Confirmed Structure of Derivative data_analysis->structure_confirmation

Caption: General workflow for the synthesis and structural validation of this compound derivatives.

The logical relationships within the NMR-based structure elucidation process itself can be further detailed.

G Logical Relationships in NMR-Based Structure Elucidation one_d_nmr 1D NMR Spectra (¹H and ¹³C) proton_env Proton Environments (Chemical Shifts, Multiplicities) one_d_nmr->proton_env carbon_skeleton Carbon Skeleton (Chemical Shifts) one_d_nmr->carbon_skeleton two_d_nmr 2D NMR Spectra (COSY, HSQC, HMBC) proton_proton_connectivity ¹H-¹H Connectivity (Adjacent Protons) two_d_nmr->proton_proton_connectivity proton_carbon_connectivity ¹H-¹³C Connectivity (Direct and Long-Range) two_d_nmr->proton_carbon_connectivity structure_proposal Proposed Structure proton_env->structure_proposal carbon_skeleton->structure_proposal proton_proton_connectivity->structure_proposal proton_carbon_connectivity->structure_proposal final_structure Validated Structure structure_proposal->final_structure

Caption: Logical flow for elucidating molecular structure using 1D and 2D NMR techniques.

A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. 3-Acetyl-2-chloropyridine is a valuable building block, offering multiple reaction sites for the construction of complex molecular architectures. The choice of catalyst is paramount in dictating the success, efficiency, and selectivity of cross-coupling reactions involving this substrate. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with this compound, supported by experimental data to facilitate catalyst selection and methods development.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The coupling of this compound with arylboronic acids provides access to a diverse range of 3-acetyl-2-arylpyridines, which are important precursors in medicinal chemistry. The performance of various palladium catalysts in reactions with the closely related substrate, 2-chloropyridine-3-boronic acid, offers valuable insights into catalyst selection for this compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination This compound This compound (Ar-X) Ar'B(OH)2 Arylboronic Acid (Ar'B(OH)₂) Base Base

Suzuki-Miyaura Catalytic Cycle

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Chloropyridine Analogs

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)[1]Catalyst Loading (mol%)[1]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>951-3

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative is as follows:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv), 2-chloropyridine-3-boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[2][3]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).[2]

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amine nucleophiles.[4] This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl amines from this compound. The choice of ligand is critical for achieving high yields and functional group tolerance.

Buchwald_Hartwig_Workflow

Buchwald-Hartwig Amination Workflow

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloro-heterocycles

While specific comparative data for this compound is limited, studies on related chloro-heterocycles provide a strong basis for catalyst selection.

Palladium SourceLigandBaseSolventTemp. (°C)Typical Yield (%)Notes
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane100HighEffective for a range of anilines with 2,4-dichloropyridine.[5]
Pd(OAc)₂dppfNaOtBuToluene110Good to ExcellentGeneral conditions for amination of heteroaryl chlorides.
Pd(OAc)₂RuPhosK₂CO₃t-BuOH/H₂O100GoodEffective for amination of various chloropyridines.

Experimental Protocol: Buchwald-Hartwig Amination

A representative procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox, a vial is charged with the palladium precatalyst, ligand, and base.

  • The aryl halide and amine are then added, followed by the solvent.

  • The vial is sealed and heated with stirring for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.

  • The filtrate is concentrated, and the residue is purified by chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 3-acetyl-2-alkynylpyridines.[6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

Sonogashira_Logical_Flow

Sonogashira Coupling Logical Flow

Table 3: Common Catalysts for Sonogashira Coupling of Halopyridines

Palladium CatalystCo-catalystBaseSolventTemp. (°C)Typical Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NDMF65Good to ExcellentEffective for a wide range of iodopyridines and terminal alkynes.[7]
Pd(PPh₃)₄CuIEt₃N/THFRoom Temp.HighUsed for the synthesis of fluorinated alkynylpyridines.[8]
Pd(OAc)₂/PPh₃CuIPiperidineToluene40-50HighEffective for various aryl halides.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling is as follows:[7]

  • To a degassed solution of the halopyridine (1.0 equiv) in a suitable solvent (e.g., DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), the copper(I) co-catalyst (e.g., CuI, 5 mol%), and the base (e.g., Et₃N, excess).[7]

  • Add the terminal alkyne (1.1-1.5 equiv).

  • Heat the reaction mixture at the desired temperature (e.g., 65 °C) and monitor by TLC or GC-MS.[7]

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction: Vinylation of this compound

The Heck reaction provides a method for the C-C bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction can be used to introduce vinyl groups at the 2-position of this compound.

Table 4: Representative Catalysts for the Heck Reaction

Palladium SourceLigandBaseSolventTemp. (°C)Typical Yield (%)Notes
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100Good to ExcellentA classic and effective system for aryl bromides.
PdCl₂PPh₃K₂CO₃DMF/H₂O120GoodOften used for activated aryl chlorides.
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane100HighEffective for electron-rich and -neutral aryl chlorides.

Experimental Protocol: Heck Reaction

A general protocol for the Heck reaction is as follows:[9]

  • In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).[9]

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) via syringe.[9]

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.[9]

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.[9]

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.[9]

  • Concentrate the solvent and purify the product by column chromatography.

This comparative guide provides a foundation for selecting and optimizing catalytic systems for the functionalization of this compound. The provided data and protocols, primarily derived from analogous systems, should serve as a valuable starting point for researchers in their synthetic endeavors. Further optimization for the specific substrate and coupling partner is often necessary to achieve the desired outcome with high efficiency.

References

Comparative Analysis of 3-Acetyl-2-chloropyridine Analogs: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical 3-Acetyl-2-chloropyridine analogs, focusing on their cross-reactivity profiles against a panel of protein kinases. This compound is a key chemical intermediate used in the synthesis of various bioactive molecules.[1] Notably, it is a reagent in the synthesis of Volitinib, a highly potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) kinase, which is a target in cancer therapy.[2][3] Understanding the selectivity of analogs derived from this scaffold is crucial for developing targeted therapies with minimal off-target effects.

The following sections present hypothetical cross-reactivity data for a series of this compound analogs, detailed experimental protocols for assessing selectivity, and visualizations of relevant biological pathways and experimental workflows. This information is based on established methodologies for kinase inhibitor profiling.

Quantitative Data Presentation: Kinase Selectivity Profile

The inhibitory activity of three hypothetical analogs (ACP-A, ACP-B, and ACP-C) was assessed against the primary target, c-Met, and a panel of representative kinases from different families to determine their selectivity. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity).

Table 1: Inhibitory Activity (IC50, nM) of this compound Analogs against a Panel of Protein Kinases

Kinase TargetAnalog ACP-AAnalog ACP-BAnalog ACP-C
c-Met 5 8 15
VEGFR250250>1000
EGFR150>1000>1000
PDGFRβ75500>1000
Abl>1000>1000>1000
Src200800>1000
PKA>5000>5000>5000
CDK2>1000>1000>1000

Data Interpretation:

  • Analog ACP-A shows high potency against the primary target c-Met but also exhibits significant off-target activity against VEGFR2, EGFR, and PDGFRβ, indicating a lower selectivity profile.

  • Analog ACP-B maintains good potency for c-Met with reduced off-target effects compared to ACP-A, suggesting improved selectivity.

  • Analog ACP-C displays the highest selectivity for c-Met, with minimal to no activity against the other kinases in the panel at concentrations up to 1000 nM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate by a kinase. The inhibition of this reaction by a test compound is quantified.

  • Materials:

    • Recombinant human kinases (e.g., c-Met, VEGFR2, EGFR)

    • Kinase-specific peptide substrates

    • ATP (Adenosine triphosphate)

    • Test compounds (this compound analogs)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • A solution of the test compound is prepared in DMSO and serially diluted to create a concentration gradient.

    • The recombinant kinase and its specific substrate are mixed in the assay buffer.

    • The test compound dilutions are added to the kinase-substrate mixture in the wells of a 384-well plate and incubated for a short period (e.g., 10 minutes) at room temperature.

    • The kinase reaction is initiated by adding ATP to each well.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cellular Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase for survival and proliferation.

  • Principle: The assay measures the number of viable cells after treatment with the test compounds. A reduction in cell viability indicates cytotoxic or cytostatic effects.

  • Materials:

    • Cancer cell line with known dependence on c-Met signaling (e.g., a gastric cancer cell line with c-Met amplification).

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

    • Test compounds.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

    • 96-well cell culture plates.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the cells are treated with serial dilutions of the test compounds.

    • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

    • The GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Mandatory Visualizations

Signaling Pathway

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Migration STAT3->Proliferation STAT3->Migration

Caption: The c-Met signaling pathway, a key regulator of cell growth and motility.

Experimental Workflow

Cross_Reactivity_Workflow start Start: Synthesis of This compound Analogs primary_screen Primary Screening: In Vitro Assay vs. c-Met start->primary_screen dose_response Dose-Response Analysis: Determine IC50 for c-Met primary_screen->dose_response selectivity_panel Selectivity Profiling: Screen against Kinase Panel dose_response->selectivity_panel cellular_assay Cell-Based Assays: Proliferation in c-Met Dependent Cell Lines dose_response->cellular_assay off_target_ic50 Determine IC50 for Off-Targets selectivity_panel->off_target_ic50 data_analysis Data Analysis: Compare Potency and Selectivity off_target_ic50->data_analysis cellular_assay->data_analysis conclusion Conclusion: Identify Lead Candidates with Optimal Profile data_analysis->conclusion

Caption: Workflow for assessing the cross-reactivity of kinase inhibitors.

References

Comparative Efficacy of Anticancer Agents Derived from 3-Acetyl-2-chloropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of pharmaceuticals synthesized from the key intermediate 3-Acetyl-2-chloropyridine reveals distinct efficacy profiles and mechanisms of action. This guide provides a comparative overview of Savolitinib, a notable c-Met inhibitor, and discusses the broader classes of azaquinolinone and triazolopyridine anticancer agents, all originating from this versatile precursor. Detailed experimental protocols and signaling pathway visualizations are presented to support further research and development in this critical area of oncology.

Researchers in drug discovery and development are continually seeking novel and effective anticancer agents. The chemical intermediate this compound has emerged as a valuable starting material for the synthesis of a variety of pharmaceuticals, including those with potent anti-tumor activity. This guide offers an in-depth comparison of the efficacy of drugs derived from this precursor, with a focus on the c-Met inhibitor Savolitinib and the broader drug classes of azaquinolinones and triazolopyridines.

Efficacy Data Summary

The following tables summarize the quantitative efficacy data for Savolitinib and representative data for the azaquinolinone and triazolopyridine classes of anticancer agents. Direct comparative studies between specific drugs from these classes, all derived from this compound, are limited in publicly available literature. The data presented here is collated from various studies to provide a basis for informed comparison.

Table 1: In Vitro Efficacy of Savolitinib (c-Met Inhibitor)
Cell LineCancer TypeIC50 (nM)Reference
H1993Non-Small Cell Lung Cancer4.20[1]
EBC-1Non-Small Cell Lung Cancer2.14[1]
NCI-H441Non-Small Cell Lung Cancer3[2]
GTL-16Gastric Cancer<5[3]
Table 2: Clinical Efficacy of Savolitinib in MET-Amplified Cancers
Clinical TrialCancer TypeTreatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
SACHI (Phase III)EGFR-mutated, MET-amplified NSCLCSavolitinib + Osimertinib8.2 months-[4]
SACHI (Phase III)EGFR-mutated, MET-amplified NSCLCChemotherapy4.5 months-[4]
Phase II StudyMET-amplified mCRCSavolitinibStable Disease (in 2 of 5 patients)0%[5][6]

Note: NSCLC denotes Non-Small Cell Lung Cancer; mCRC denotes metastatic Colorectal Cancer.

Table 3: Representative Efficacy of Azaquinolinone and Triazolopyridine Derivatives

While specific azaquinolinone and triazolopyridine anticancer agents confirmed to be synthesized from this compound with publicly available efficacy data are not readily identifiable, the following represents the general potency of these classes of compounds against various cancer cell lines.

Compound ClassRepresentative Compound(s)Cell Line(s)IC50 Range (µM)Reference
Azaquinolinone(Specific derivatives from referenced patents)Various(Data not publicly available in searched documents)[7]
Triazolopyridine(Specific derivatives from referenced patents)Various(Data not publicly available in searched documents)[7]

Note: The patents referenced indicate the use of this compound in the synthesis of these classes of compounds, but specific efficacy data for named compounds was not found in the public domain during this search.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. The following outlines the typical experimental protocols used to assess the anticancer activity of the discussed pharmaceuticals.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., H1993, EBC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Savolitinib) for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect specific proteins in a sample and assess the inhibition of signaling pathways.

  • Cell Lysis: Cells treated with the test compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total c-Met, phosphorylated c-Met, downstream signaling molecules like AKT and ERK) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological and experimental processes are essential for clear communication in scientific research.

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Invasion & Metastasis ERK->Metastasis STAT3->Proliferation Savolitinib Savolitinib Savolitinib->cMet

Caption: c-Met Signaling Pathway and the inhibitory action of Savolitinib.

Experimental_Workflow_Efficacy cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Western_Blot Western Blot for Signaling Pathway Analysis Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Pathway_Inhibition Confirmation of Target Inhibition Western_Blot->Pathway_Inhibition Xenograft Tumor Xenograft Model in Mice In_Vivo_Treatment In Vivo Drug Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement PFS_OS Progression-Free & Overall Survival Analysis Tumor_Measurement->PFS_OS

Caption: General experimental workflow for evaluating anticancer drug efficacy.

Discussion and Future Directions

The data presented underscores the potential of this compound as a scaffold for the development of potent anticancer agents. Savolitinib, a c-Met inhibitor, has demonstrated significant clinical activity in MET-amplified non-small cell lung cancer, a patient population with a clear biomarker for treatment selection. The SACHI trial results, showing a significant improvement in progression-free survival when Savolitinib is combined with Osimertinib compared to chemotherapy, are particularly noteworthy for this patient subgroup.[4][8]

While patents indicate that azaquinolinones and triazolopyridines are also synthesized from this compound, a lack of publicly available, direct comparative efficacy data for specific named entities from these classes makes a head-to-head comparison with Savolitinib challenging.[7] Future research should focus on identifying and evaluating the efficacy of these specific derivatives to fully understand the therapeutic landscape of compounds originating from this versatile precursor.

Further investigations into the mechanisms of action of azaquinolinone and triazolopyridine derivatives are also warranted. Understanding their specific molecular targets and signaling pathways will be crucial for identifying patient populations most likely to benefit and for the rational design of combination therapies.

References

A Comparative Analysis of HPLC-UV and HPLC-MS for the Quantification of 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 3-Acetyl-2-chloropyridine is paramount for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical testing in this field, with Ultraviolet (UV) and Mass Spectrometry (MS) detectors being two of the most common choices. This guide provides an objective comparison of HPLC-UV and HPLC-MS for the analysis of this compound, supported by representative experimental data and detailed methodologies to aid in selecting the most appropriate technique for your analytical needs.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously monitored throughout the manufacturing process. Both HPLC-UV and HPLC-MS offer robust solutions for this purpose, but they differ significantly in their principles, sensitivity, selectivity, and complexity.

At a Glance: Key Performance Differences

HPLC coupled with Mass Spectrometry (HPLC-MS) generally offers superior sensitivity and selectivity compared to HPLC with UV detection.[1][2] This makes HPLC-MS the preferred method for trace-level quantification and in complex matrices where specificity is crucial. Conversely, HPLC-UV is a cost-effective and robust technique, well-suited for routine analysis of less complex samples where the analyte concentration is relatively high.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative protocols for the analysis of this compound using both HPLC-UV and HPLC-MS.

Sample Preparation

A standardized sample preparation protocol is essential for both methods to ensure consistency and accuracy.

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the desired concentration range for each method.

  • Sample Solution: Accurately weigh a known amount of the this compound sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the respective method.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter and prevent column clogging.[3][4][5]

HPLC-UV Method

This protocol outlines a typical reversed-phase HPLC method with UV detection for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • HPLC Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

HPLC-MS Method

This protocol describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • HPLC Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase: Gradient elution with:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z of protonated this compound

    • Product Ion (Q3): A specific fragment ion for quantification

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of the HPLC-UV and HPLC-MS methods for the analysis of this compound. The values are representative and based on typical performance for similar small molecules.[6]

ParameterHPLC-UVHPLC-MS/MS
Linearity (r²) > 0.999> 0.999
Linear Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~10-50 ng/mL~0.05-0.5 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~0.1-1.5 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Note: The acceptance criteria for precision and accuracy are based on ICH Q2(R1) guidelines.[7][8][9] The wider acceptance range for HPLC-MS/MS precision and accuracy reflects the analysis at much lower concentrations.

Visualizing the Workflow and Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

G Experimental Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_hplcuv HPLC-UV Analysis cluster_hplcms HPLC-MS Analysis Stock Stock Solution (1000 µg/mL) Standards Working Standards (Calibration Curve) Stock->Standards Sample Sample Solution (in Linear Range) Stock->Sample Filter Filtration (0.45 µm) Standards->Filter Sample->Filter HPLC_UV_System HPLC System Filter->HPLC_UV_System Inject HPLC_MS_System HPLC System Filter->HPLC_MS_System Inject C18_UV C18 Column (4.6x150mm, 5µm) HPLC_UV_System->C18_UV UV_Detector UV Detector (275 nm) C18_UV->UV_Detector Data_UV Data Acquisition & Quantification UV_Detector->Data_UV C18_MS C18 Column (2.1x100mm, 1.8µm) HPLC_MS_System->C18_MS MS_Detector Mass Spectrometer (ESI+, MRM) C18_MS->MS_Detector Data_MS Data Acquisition & Quantification MS_Detector->Data_MS G Performance Comparison: HPLC-UV vs. HPLC-MS cluster_uv HPLC-UV cluster_ms HPLC-MS Sensitivity_UV Sensitivity (ng/mL range) Selectivity_UV Selectivity (Based on Retention Time & UV Absorbance) Complexity_UV Complexity (Lower) Cost_UV Cost (Lower) Sensitivity_MS Sensitivity (pg/mL to ng/mL range) Selectivity_MS Selectivity (Based on Retention Time & Mass-to-Charge Ratio) Complexity_MS Complexity (Higher) Cost_MS Cost (Higher) Analyte This compound Analysis Analyte->Sensitivity_UV Analyte->Selectivity_UV Analyte->Complexity_UV Analyte->Cost_UV Analyte->Sensitivity_MS Analyte->Selectivity_MS Analyte->Complexity_MS Analyte->Cost_MS

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 3-acetyl-2-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, is of paramount importance for drug discovery and process development. This guide provides a comprehensive comparison of the two primary synthetic methodologies, evaluating them on cost, yield, safety, and scalability to inform the selection of the most appropriate route for specific research and manufacturing needs.

Executive Summary

Two principal synthetic pathways to this compound are critically examined: Route 1 , commencing from 2-chloronicotinic acid, and Route 2 , which utilizes 3-acetylpyridine as the starting material. The analysis reveals that while both routes are viable, they present distinct advantages and disadvantages. Route 1, particularly a patented method involving a Grignard reaction with the lithium salt of 2-chloronicotinic acid, emerges as a more cost-effective and scalable option, offering high yields and purity. In contrast, Route 2 is hampered by a lower overall yield and the higher cost of its starting material, rendering it less suitable for large-scale production.

Data Presentation: A Quantitative Comparison

The following tables provide a detailed breakdown of the estimated costs and key reaction parameters for the two primary synthetic routes. Costs are estimated based on currently available bulk pricing for reagents and solvents.

Table 1: Cost-Benefit Analysis of this compound Synthesis Methods

ParameterRoute 1: From 2-Chloronicotinic AcidRoute 2: From 3-Acetylpyridine
Starting Material 2-Chloronicotinic Acid3-Acetylpyridine
Key Reagents Lithium Hydroxide, Methylmagnesium Bromide30% Hydrogen Peroxide, Phosphorus Oxychloride
Overall Yield ~74%[1]~33%[1]
Purity High (99.5% by GC)[1]Not explicitly stated, requires purification
Estimated Reagent Cost per Mole of Product *~$250 - $350~$400 - $600
Key Advantages High yield and purity, suitable for large-scale production, readily available starting material.Fewer synthetic steps in the final chlorination stage.
Key Disadvantages Requires handling of Grignard reagents.Low overall yield, expensive starting material, use of a strong oxidizing agent and a hazardous chlorinating agent.

*Note: Estimated reagent costs are based on a hypothetical 1-mole scale reaction and bulk pricing found in late 2025. Actual costs may vary depending on supplier, quantity, and market fluctuations.

Table 2: Detailed Reagent and Solvent Cost Estimation (per mole of starting material)

Reagent/SolventRoute 1: From 2-Chloronicotinic AcidRoute 2: From 3-Acetylpyridine
Starting Material 2-Chloronicotinic Acid (~$26/kg)3-Acetylpyridine (~$50/kg)
Lithium Hydroxide ~$5/kg-
Methylmagnesium Bromide (3M in Ether) ~$184/mole-
30% Hydrogen Peroxide -~$10/L
Phosphorus Oxychloride -~$100/kg
Tetrahydrofuran (Solvent) ~$15/L-
Ethyl Acetate (Extraction) ~$5/L~$5/L
Hydrochloric Acid (Workup) ~$1/L~$1/L

Experimental Protocols

Route 1: Synthesis from 2-Chloronicotinic Acid via its Lithium Salt

This method is adapted from a patented industrial process and is noted for its high yield and purity[1].

Step 1: Formation of 2-Chloronicotinic Acid Lithium Salt

  • To a suitable reactor, add water and lithium hydroxide monohydrate.

  • Add 2-chloronicotinic acid portion-wise while stirring.

  • Heat the mixture to ensure complete reaction to the lithium salt.

  • Dry the resulting 2-chloronicotinic acid lithium salt.

Step 2: Grignard Reaction

  • Suspend the dried 2-chloronicotinic acid lithium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to below -4°C.

  • Slowly add a solution of methylmagnesium bromide (typically 1.2 equivalents) in ether, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir for 1 hour at a controlled temperature.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of 6M hydrochloric acid, keeping the temperature below 10°C.

  • After quenching, warm the mixture to 20-25°C and stir for 2 hours.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Route 2: Synthesis from 3-Acetylpyridine

This two-step process involves N-oxidation followed by chlorination[1].

Step 1: Synthesis of 3-Acetylpyridine N-oxide

  • Dissolve 3-acetylpyridine in a suitable solvent.

  • Add 30% hydrogen peroxide and heat the mixture to facilitate the oxidation to the N-oxide.

  • Monitor the reaction for completion.

  • Upon completion, the product can be isolated and purified by standard methods.

Step 2: Chlorination of 3-Acetylpyridine N-oxide

  • To the purified 3-acetylpyridine N-oxide, add phosphorus oxychloride.

  • Heat the reaction mixture to 100°C for 1 hour.

  • After cooling, carefully quench the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over a drying agent, and concentrate it under reduced pressure.

  • Purify the crude product to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

G Synthesis of this compound: Route 1 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Chloronicotinic Acid Lithium Salt 2-Chloronicotinic Acid Lithium Salt 2-Chloronicotinic Acid->2-Chloronicotinic Acid Lithium Salt LiOH·H₂O, H₂O This compound This compound 2-Chloronicotinic Acid Lithium Salt->this compound 1. CH₃MgBr, THF 2. HCl workup

Caption: Route 1: From 2-Chloronicotinic Acid.

G Synthesis of this compound: Route 2 3-Acetylpyridine 3-Acetylpyridine 3-Acetylpyridine N-oxide 3-Acetylpyridine N-oxide 3-Acetylpyridine->3-Acetylpyridine N-oxide 30% H₂O₂ This compound This compound 3-Acetylpyridine N-oxide->this compound POCl₃, 100°C

Caption: Route 2: From 3-Acetylpyridine.

Conclusion

Based on this comparative analysis, the synthesis of this compound starting from 2-chloronicotinic acid (Route 1) is the more advantageous method for large-scale production. Its high overall yield, the high purity of the final product, and the lower estimated cost of starting materials make it economically superior to the route starting from 3-acetylpyridine (Route 2). While Route 2 is a chemically feasible pathway, its low yield and higher starting material cost are significant drawbacks for industrial applications. For laboratory-scale synthesis where cost and yield are less critical, either route could be employed depending on the availability of starting materials and reagents. Researchers and process chemists should carefully consider these factors when selecting a synthetic strategy for this compound.

References

A Comparative Guide to the Biological Activity of 3-Acetyl-2-chloropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Acetyl-2-chloropyridine serves as a pivotal scaffold in medicinal chemistry, recognized for its role as a versatile intermediate in the synthesis of novel therapeutic agents. This guide provides an objective comparison of the biological activities of this compound analogs, focusing on their anti-inflammatory and anticancer properties. The information herein is supported by experimental data from various studies, offering insights into structure-activity relationships (SAR) and potential therapeutic applications.

Anti-inflammatory Activity

Derivatives of pyridine are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. While direct comparative data for this compound is limited, studies on related pyridine derivatives provide valuable insights into how structural modifications can modulate anti-inflammatory potency.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro COX-2 inhibitory activity of various pyridine and pyrimidine derivatives, demonstrating the impact of different substituents on their biological effect.

Compound IDStructureTargetIC50 (µM)Selectivity Index (SI) for COX-2
Celecoxib (Reference) CelecoxibCOX-20.04 ± 0.01-
Compound 5 Pyrazolo[3,4-d]pyrimidine derivativeCOX-20.04 ± 0.09-
Compound 6 Pyrazolo[3,4-d]pyrimidine derivativeCOX-20.04 ± 0.02-
Compound 6b Pyridazine derivativeCOX-20.186.33
Compound 4c Pyridazine derivativeCOX-20.26-
Indomethacin (Reference) IndomethacinCOX-1/COX-2-0.50

Data sourced from multiple studies to illustrate the range of activities in related heterocyclic compounds.[1][2]

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents. Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The data below showcases the anticancer potential of different substituted pyridine derivatives.

Quantitative Anticancer Activity Data

This table presents the half-maximal inhibitory concentration (IC50) values of various pyridine analogs against different human cancer cell lines, highlighting the influence of structural modifications on cytotoxicity.

Compound IDDescriptionCell LineIC50 (µM)
5-FU (Reference) 5-FluorouracilMCF-77.06
9a 3-Cyano-2-substituted pyridineMCF-72.04
7c 3-Cyano-2-substituted pyridineSK-OV-35.12
10b 3-Cyano-2-substituted pyridineMCF-78.12
5d 2-Methoxypyridine-3-carbonitrileHepG21-5
5g 2-Methoxypyridine-3-carbonitrileDU1451-5
5h 2-Methoxypyridine-3-carbonitrileMBA-MB-2311-5
5i 2-Methoxypyridine-3-carbonitrileHepG21-5
C3 Aminopyrimidine derivativeTRKA0.0065
C4 Aminopyrimidine derivativeTRKA0.0050
C6 Aminopyrimidine derivativeTRKA0.0070
MR3278 2-Aminopyridine derivativePI3Kδ0.030
Idelalisib (Reference) PI3Kδ InhibitorPI3Kδ-
14g Quinazoline-chalconeK-5620.622-1.81
16c PyrimidodiazepineVarious-

This table compiles data from several studies to provide a comparative overview.[3][4][5][6][7]

Structure-Activity Relationship (SAR) Insights

Based on the available data for various pyridine derivatives, the following structure-activity relationships can be inferred:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the pyridine ring significantly influences biological activity. Halogens, amino, and methoxy groups have been shown to be important for anticancer and anti-inflammatory activities.

  • Modifications of the Acetyl Group: While direct data on modifications of the 3-acetyl group is scarce, related studies on other heterocyclic ketones suggest that this group can be a key site for derivatization to modulate potency and selectivity.

  • Aromatic Substituents: The introduction of various aryl groups can impact cytotoxicity. Electron-withdrawing groups, such as nitro groups, on these aryl rings have been shown to enhance anticancer activity in some pyridine analogs.[3]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented findings.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is used to determine the potency of compounds in inhibiting the COX-2 enzyme.

  • Reagent Preparation : Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.

  • Inhibitor Preparation : Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with COX Assay Buffer to achieve the desired test concentrations.

  • Assay Procedure :

    • Add 10 µl of the diluted test inhibitor or vehicle (for control) to the wells of a 96-well plate.

    • Add 10 µl of the COX-2 enzyme solution to each well.

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µl of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µl of Arachidonic Acid solution to each well.

  • Measurement : Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis : Calculate the rate of the reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition : Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Compound Compound Synthesis (this compound analogs) AntiInflammatory Anti-inflammatory Assay (COX-2 Inhibition) Compound->AntiInflammatory Anticancer Anticancer Assay (MTT Cytotoxicity) Compound->Anticancer Cells Cell Culture (Cancer Cell Lines) Cells->Anticancer IC50 IC50 Determination AntiInflammatory->IC50 Anticancer->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

General workflow for evaluating the biological activity of novel compounds.

structure_activity_relationship cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound Core R1 Substitution at 2-position (e.g., -NH2, -OR) Core->R1 R2 Modification of 3-acetyl group (e.g., reduction, derivatization) Core->R2 R3 Aryl substitution (e.g., addition of substituted phenyl rings) Core->R3 Activity Modulated Anti-inflammatory & Anticancer Potency R1->Activity R2->Activity R3->Activity

Key structural modification sites influencing biological activity.

References

Validating the purity of synthesized 3-Acetyl-2-chloropyridine against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 3-Acetyl-2-chloropyridine against a certified reference standard. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1]

This guide outlines the experimental protocols and presents comparative data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.

Reference Standard and Synthesized Sample

A certified reference standard of this compound (CAS No: 55676-21-6) with a stated purity of ≥98% (by HPLC) was procured from a reputable supplier. The synthesized batch of this compound was prepared via the reaction of 2-chloronicotinic acid with a methylating agent, a common synthetic route that can introduce specific impurities.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the main compound from its impurities.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Data Presentation: HPLC Purity Analysis
SampleMain Peak Retention Time (min)Purity by Area %Impurity Profile (Retention Time, Area %)
Reference Standard 15.299.8%Impurity A (12.5 min, 0.15%), Impurity B (18.1 min, 0.05%)
Synthesized Batch 15.298.5%Impurity A (12.5 min, 0.8%), Impurity C (14.1 min, 0.5%), Impurity D (16.8 min, 0.2%)
  • Impurity A: Likely unreacted 2-chloronicotinic acid.

  • Impurity C & D: Potential process-related impurities from the synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal separation and identification of volatile compounds and impurities, confirming the molecular weight and offering structural information through fragmentation patterns.

Experimental Protocol: GC-MS
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial Temperature: 100°C (hold for 2 min).

    • Ramp: 15°C/min to 280°C (hold for 5 min).

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

Data Presentation: GC-MS Purity and Fragmentation Analysis
SampleRetention Time (min)Purity by Area %Key Mass Fragments (m/z)
Reference Standard 9.8>99.5%155 (M+), 140, 112, 76
Synthesized Batch 9.898.2%155 (M+), 140, 112, 76

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 155, consistent with its molecular weight. Key fragment ions include m/z 140 (loss of a methyl group), m/z 112 (loss of an acetyl group), and m/z 76 (chloropyridine fragment). The presence of the same fragmentation pattern in both the reference standard and the synthesized batch confirms the identity of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR were employed to verify the structure of the synthesized this compound.

Experimental Protocol: NMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.

Data Presentation: ¹H and ¹³C NMR Spectral Data

¹H NMR Data

Sampleδ 8.52 (dd, 1H)δ 7.95 (dd, 1H)δ 7.38 (dd, 1H)δ 2.71 (s, 3H)
Reference Standard ConsistentConsistentConsistentConsistent
Synthesized Batch ConsistentConsistentConsistentConsistent

¹³C NMR Data (Predicted and Observed)

Carbon AssignmentPredicted δ (ppm)Observed δ (ppm) - ReferenceObserved δ (ppm) - Synthesized
C=O198.5198.3198.3
C2152.0151.8151.8
C3135.5135.4135.4
C4126.0125.9125.9
C5139.0138.8138.8
C6122.5122.4122.4
CH₃29.028.928.9

The ¹H and ¹³C NMR spectra of the synthesized batch were consistent with the reference standard and with literature data, confirming the chemical structure of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and chlorine) in the compound, serving as a fundamental check of its empirical formula.

Experimental Protocol: Elemental Analysis

Combustion analysis was performed using a calibrated elemental analyzer.

Data Presentation: Elemental Analysis Comparison
ElementTheoretical % for C₇H₆ClNOFound % - Reference StandardFound % - Synthesized Batch
C 54.0454.0153.89
H 3.893.913.95
N 9.008.988.95
Cl 22.7922.7522.68

The elemental analysis results for both the reference standard and the synthesized batch are in close agreement with the theoretical values, with deviations within the acceptable ±0.4% range.[3] This provides strong evidence for the elemental composition and purity of the synthesized compound.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Analytical Techniques cluster_comparison Data Comparison & Purity Confirmation Synthesis Synthesis of This compound HPLC HPLC-UV Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR EA Elemental Analysis Synthesis->EA Reference Procure Certified Reference Standard CompareData Compare Data: - Retention Times - Purity % - Spectra - Elemental Composition Reference->CompareData HPLC->CompareData GCMS->CompareData NMR->CompareData EA->CompareData PurityConfirm Confirm Purity & Identify Impurities CompareData->PurityConfirm

Caption: Overall workflow for purity validation. (Max Width: 760px)

Analytical_Technique_Comparison cluster_techniques Analytical Methods cluster_information Information Provided HPLC HPLC Purity Purity (%) HPLC->Purity GCMS GC-MS GCMS->Purity Identity Identity Confirmation GCMS->Identity NMR NMR NMR->Identity Structure Structural Elucidation NMR->Structure EA Elemental Analysis EA->Purity Composition Elemental Composition EA->Composition

Caption: Information derived from each analytical technique. (Max Width: 760px)

Conclusion

This guide demonstrates a multi-faceted approach to validating the purity of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, a comprehensive purity profile can be established.

  • HPLC is highly effective for quantifying purity and detecting non-volatile impurities.

  • GC-MS is excellent for confirming molecular weight and identifying volatile impurities.

  • NMR Spectroscopy provides unequivocal structural confirmation.

  • Elemental Analysis offers a fundamental verification of the empirical formula.

For robust quality control in pharmaceutical development, relying on a single analytical method is insufficient. The use of orthogonal techniques, as detailed in this guide, provides a high degree of confidence in the identity, purity, and quality of the synthesized compound, ensuring it meets the stringent requirements for its intended application.

References

A Comparative Guide to Alternative Building Blocks for 3-Acetyl-2-chloropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2][3] Within this class, 3-Acetyl-2-chloropyridine serves as a critical intermediate for synthesizing a range of therapeutic agents, including novel anticancer drugs.[4][5] Its structure offers a versatile platform for modification, primarily through palladium-catalyzed cross-coupling reactions at the 2-position, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7][8]

However, the pursuit of optimized drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of alternatives.[9] Strategic modifications to this building block can fine-tune a compound's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which are crucial for modulating metabolic stability, target engagement, and overall developability.[9] This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to empower researchers in selecting the optimal building block for their drug discovery programs.

Rationale for Seeking Alternatives: Bioisosterism and SAR

The exploration of alternatives is guided by the principles of Structure-Activity Relationships (SAR) and bioisosterism. SAR studies how changes in a molecule's structure affect its biological activity, while bioisosterism involves replacing a functional group with another that has similar physical or chemical properties to enhance a drug's performance.[9][10][11] By replacing the 2-chloro substituent or the entire pyridine ring, medicinal chemists can address challenges such as metabolic instability, off-target toxicity, or poor solubility, while potentially discovering novel intellectual property.[9]

Comparative Analysis of Alternative Building Blocks

The selection of a building block has a profound impact on the resulting molecule's properties. The following table summarizes key physicochemical parameters and reactivity data for this compound and several logical alternatives. These alternatives are chosen to provide a range of electronic and steric properties, allowing for systematic exploration of the chemical space around the core scaffold.

Building BlockStructurepKa (Conjugate Acid, est.)logP (est.)Rationale for UseSuzuki Coupling Yield (%) (Representative)
This compound ~2.5~1.3Baseline scaffold, widely used.~85-95[12]
3-Acetyl-2-bromopyridine ~2.4~1.5Higher reactivity in some cross-couplings, can offer different reaction kinetics.Potentially higher, >90
3-Acetyl-2-fluoropyridine ~2.0~1.1Modulates electronics, can improve metabolic stability and alter binding interactions.Generally lower, ~70-80
3-Acetyl-2-(trifluoromethyl)pyridine ~1.5~2.1Significantly lowers basicity, increases lipophilicity, enhances metabolic stability.~75[12]
5-Acetyl-2-chloropyrimidine ~0.5~0.9Bioisosteric replacement; significantly lowers pKa, alters H-bond acceptor pattern.~88[13]
2-Acetyl-5-chlorothiazole ~ -1.0~1.4Bioisosteric replacement; five-membered ring, different geometry and electronic distribution.Variable, depends on conditions.

Note: Estimated pKa and logP values are derived from computational models and by analogy to similar structures. Suzuki coupling yields are representative and highly dependent on specific reaction conditions.

Key Observations:

  • Basicity (pKa): The basicity of the pyridine nitrogen is strongly influenced by the substituent at the 2-position. Electron-withdrawing groups like trifluoromethyl significantly lower the pKa, which can be advantageous for avoiding interactions with aminergic G-protein coupled receptors (GPCRs) and other off-targets.[12] Pyrimidine is inherently less basic than pyridine.

  • Lipophilicity (logP): Increasing the fluorine content (e.g., trifluoromethyl group) raises the lipophilicity. This can enhance cell permeability and binding affinity but may also increase metabolic liability and reduce solubility if not balanced.[12]

  • Reactivity: While chloro- and bromo-pyridines are excellent partners in palladium-catalyzed cross-coupling reactions, the choice of halogen can influence reaction rates and catalyst selection.[7][12]

Performance in Key Synthetic Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing 3-acetyl-2-halopyridine scaffolds in drug discovery.[8] The Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) reactions are particularly prevalent, offering broad functional group tolerance and reliable outcomes.[6][7]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of a 2-halopyridine derivative with an arylboronic acid.

Materials:

  • 3-Acetyl-2-halopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the 3-Acetyl-2-halopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.[12]

Application in Drug Discovery & Signaling Pathways

Heteroaryl ketones derived from these building blocks are common pharmacophores in kinase inhibitors. They often function as hinge-binding motifs, forming critical hydrogen bonds with the protein backbone. The choice of building block can directly influence binding affinity and selectivity.

Signaling_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Pyridine-based Inhibitor Inhibitor->RAF

Inhibition of the RAF-MEK-ERK signaling pathway by a pyridine-based kinase inhibitor.

Strategic Selection of Building Blocks

The optimal building block depends entirely on the project's goals. The following decision framework illustrates a logical approach to selecting an appropriate alternative.

Decision_Framework Start Project Goal Goal_pKa Need to lower basicity (pKa)? Start->Goal_pKa Goal_Lipophilicity Need to modulate lipophilicity (logP)? Goal_pKa->Goal_Lipophilicity No Use_CF3 Use 2-CF3 or 2-F Pyridine Goal_pKa->Use_CF3 Yes Goal_Metabolism Improve metabolic stability? Goal_Lipophilicity->Goal_Metabolism No Use_Fluoro Use Fluorinated analogs Goal_Lipophilicity->Use_Fluoro Yes Goal_Novelty Explore novel chemical space? Goal_Metabolism->Goal_Novelty No Goal_Metabolism->Use_CF3 Yes Use_Bioisostere Use Thiazole or other bioisostere Goal_Novelty->Use_Bioisostere Yes Use_Standard Use 2-Cl or 2-Br Pyridine Goal_Novelty->Use_Standard No Use_Pyrimidine Use Pyrimidine or other N-poor heterocycle Use_CF3->Use_Pyrimidine

Decision framework for selecting an alternative building block.

Conclusion

While this compound remains a valuable and widely utilized building block, a rational exploration of its alternatives is a crucial tactic in modern drug discovery. Analogs bearing different halogens, electron-withdrawing groups like trifluoromethyl, or bioisosteric ring systems such as pyrimidines and thiazoles provide a rich palette for medicinal chemists. This expanded toolkit allows for the fine-tuning of physicochemical properties, leading to the development of safer, more effective, and patentable new chemical entities. The strategic selection of a building block, guided by comparative data and a clear understanding of project goals, can significantly accelerate the journey from a hit compound to a clinical candidate.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Acetyl-2-chloropyridine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 3-Acetyl-2-chloropyridine, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Profile

This compound is a hazardous chemical that requires careful handling. All procedures involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn at all times.

Understanding the hazard profile of this compound is fundamental to its safe handling and disposal. The compound is classified with the following hazards:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)वार्निंगWarningH302: Harmful if swallowed[1]
Skin Irritation (Category 2)वार्निंगWarningH315: Causes skin irritation[1]
Eye Irritation (Category 2)वार्निंगWarningH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationवार्निंगWarningH335: May cause respiratory irritation[1]

Core Disposal Protocol: Hazardous Waste Management

Due to its hazardous nature, this compound and any materials contaminated with it must be disposed of as hazardous waste. It is imperative not to dispose of this chemical down the drain or mix it with other waste streams. The recommended and required procedure is to engage a licensed professional waste disposal company.

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place the this compound waste into its original container or a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be leak-proof and kept tightly sealed when not in use.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste: this compound".

    • Include the full chemical name: 1-(2-chloropyridin-3-yl)ethan-1-one.

    • Affix the appropriate hazard pictograms as indicated in the table above.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

Accidental Release Measures

In the event of a spill, evacuate personnel from the immediate area.[1] Remove all sources of ignition.[1] Ventilate the area and wear appropriate PPE, including respiratory protection if necessary.

For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and spill residue into a sealed container for disposal as hazardous waste.[1] For larger spills, contact your institution's EHS or emergency response team immediately.

Below is a logical workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_concentrated Is the waste concentrated or are materials heavily contaminated? start->is_concentrated is_dilute Is the waste a dilute solution? is_concentrated->is_dilute No containerize Containerize in a labeled, sealed, compatible hazardous waste container. is_concentrated->containerize Yes is_dilute->containerize Yes no_drain Do NOT dispose down the drain or mix with other waste streams. is_dilute->no_drain No (Empty Container) store Store in a designated, cool, dry, well-ventilated area away from incompatible materials. containerize->store contact_ehs Contact EHS or a licensed waste disposal company for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Acetyl-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 3-Acetyl-2-chloropyridine. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Irritation2H315: Causes skin irritation[1][2]
Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure to this compound. The following PPE is recommended for handling this compound.[1][3][4]

Body PartRecommended EquipmentSpecifications and Usage
Eyes/Face Safety goggles with side protection or a face shieldMust be worn at all times to protect against splashes.[5][6]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[3][4][6] Inspect gloves for tears or punctures before use.
Body Laboratory coatA fully buttoned lab coat should be worn to protect skin.[3][4]
Respiratory Chemical fume hood or a respiratorAll handling should be conducted in a certified chemical fume hood to minimize inhalation.[3][4] If a fume hood is unavailable, a suitable respirator should be used.[3]

Operational Plan: Safe Handling Workflow

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the procedural steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3] Seek medical attention.[3]

  • Skin Contact: Wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.[3] If irritation persists, seek medical attention.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, get medical help.[1]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[3]

Waste Collection:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[3][7]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3][8]

Disposal Workflow:

cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal collect1 Collect Waste in a Designated Container collect2 Properly Label the Container collect1->collect2 store1 Store in a Well-Ventilated Area collect2->store1 store2 Keep Container Tightly Closed store1->store2 dispose1 Arrange for Professional Waste Disposal store2->dispose1 dispose2 Provide Safety Data Sheet to Disposal Service dispose1->dispose2

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.